molecular formula C11H11NO3 B1268689 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid CAS No. 25888-01-1

5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid

Cat. No.: B1268689
CAS No.: 25888-01-1
M. Wt: 205.21 g/mol
InChI Key: OQXLSAKWTZREQM-UHFFFAOYSA-N
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Description

5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-hydroxy-1,2-dimethylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-6-10(11(14)15)8-5-7(13)3-4-9(8)12(6)2/h3-5,13H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXLSAKWTZREQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359029
Record name 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25888-01-1
Record name 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid is a member of the indole-3-carboxylic acid class of compounds, which are known for their diverse biological activities. The indole scaffold is a privileged structure in medicinal chemistry, and substitutions on this core can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details generalized experimental protocols for their determination, and explores a relevant biological pathway associated with related indole derivatives.

Due to the limited availability of direct experimental data for this specific compound, this guide incorporates computed values and data from closely related analogs to provide a robust profile for research and development purposes.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The following tables summarize the available data for this compound.

Table 1: General Properties of this compound
PropertyValueSource
Molecular Formula C₁₁H₁₁NO₃PubChem[1]
Molecular Weight 205.21 g/mol PubChem[1]
CAS Number 25888-01-1PubChem[1]
Table 2: Calculated Physicochemical Properties
PropertyPredicted ValueSource
XLogP3 1.6PubChem[1]
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem

Note: Predicted values are for estimation purposes and should be confirmed experimentally.

Table 3: Experimental Data of Structurally Related Compounds

To provide further context, the following table presents experimental data for closely related 5-hydroxyindole derivatives. These values can offer insights into the expected properties of this compound.

CompoundMelting Point (°C)Solubility
1-Butyl-5-Hydroxy-2-Methyl-1H-Indole-3-Carboxylic Acid129 - 130Not Reported
5-Hydroxy-2-Methyl-1-Propyl-1H-Indole-3-Carboxylic Acid120 - 123Not Reported
5-Hydroxy-1-(4-Methoxyphenyl)-2-Methyl-1H-Indole-3-Carboxylic Acid189 - 191Not Reported
5-Hydroxy-2-Methyl-1-(4-Methylbenzyl)-1H-Indole-3-Carboxylic Acid176 - 178Not Reported
5-hydroxy Indole-3-acetic Acid161 - 163Approx. 0.1 mg/mL in PBS (pH 7.2); Approx. 25 mg/mL in Ethanol, DMSO, and DMF[2][3]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly published. However, the following outlines generalized and standard methodologies employed for similar indole derivatives.

Melting Point Determination

A calibrated Electrothermal 9100 melting point apparatus or a similar device is typically used. A small, powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

Solubility Assessment

The solubility of the compound can be determined in various solvents, including water, buffers (e.g., PBS pH 7.2), and organic solvents (e.g., ethanol, DMSO, DMF). A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectroscopy.

  • Potentiometric Titration: A solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the titration curve.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum of the compound is recorded at various pH values. The pKa is then calculated from the changes in absorbance at a specific wavelength corresponding to the protonated and deprotonated forms of the molecule.

The following diagram illustrates a general workflow for determining these key physicochemical properties.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_properties Physicochemical Property Determination synthesis Synthesis of 5-Hydroxy-1,2-dimethyl- 1H-indole-3-carboxylic acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization mp Melting Point (Capillary Method) characterization->mp sol Solubility (Equilibrium Method) characterization->sol pka pKa (Potentiometric Titration) characterization->pka signaling_pathway cluster_membrane Cell Membrane AT1R Angiotensin II Receptor 1 (AT1R) Gq Gq Protein AT1R->Gq Activates AngII Angiotensin II AngII->AT1R Binds and Activates Indole_Acid 5-Hydroxy-1,2-dimethyl- 1H-indole-3-carboxylic acid (Antagonist) Indole_Acid->Block PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Vasoconstriction Vasoconstriction & Other Cellular Responses Ca_release->Vasoconstriction PKC->Vasoconstriction

References

Spectroscopic Profile of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted and theoretical spectroscopic data for 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this document focuses on predicted Nuclear Magnetic Resonance (NMR) data, characteristic Infrared (IR) absorption frequencies, and expected Mass Spectrometry (MS) fragmentation patterns based on the analysis of its functional groups and data from closely related analogs. This guide is intended to support researchers in the identification, characterization, and application of this molecule in synthetic chemistry and drug discovery.

Predicted Spectroscopic Data

The following tables summarize the predicted and theoretical spectroscopic data for this compound. These values are derived from computational predictions and analysis of spectral data for structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would likely exhibit the following signals. The chemical shifts (δ) are given in parts per million (ppm) relative to a standard reference.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Carboxylic Acid (-COOH)~12.0 - 13.0Broad SingletThe chemical shift of the acidic proton is highly dependent on solvent and concentration.
Phenolic Hydroxyl (-OH)~9.0 - 10.0Broad SingletThe phenolic proton signal is also concentration and solvent dependent.
Aromatic H-4~7.0 - 7.2Doublet
Aromatic H-6~6.7 - 6.9Doublet of Doublets
Aromatic H-7~7.3 - 7.5Doublet
N-Methyl (-NCH₃)~3.7 - 3.9Singlet
C2-Methyl (-CH₃)~2.5 - 2.7Singlet
Table 2: Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The predicted chemical shifts (δ) are in ppm.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)~165 - 175
C5-OH~150 - 155
C3a~130 - 135
C7a~125 - 130
C2~140 - 145
C3~105 - 110
C4~110 - 115
C6~115 - 120
C7~100 - 105
N-Methyl (-NCH₃)~30 - 35
C2-Methyl (-CH₃)~10 - 15
Table 3: Characteristic Infrared (IR) Absorption Data

The IR spectrum will be characterized by the vibrational frequencies of its functional groups.

Functional GroupCharacteristic Absorption Range (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)2500-3300Strong, Very Broad
O-H Stretch (Phenol)3200-3600Strong, Broad
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Alkyl)2850-2960Medium
C=O Stretch (Carboxylic Acid)1680-1710Strong
C=C Stretch (Aromatic)1450-1600Medium to Strong
C-O Stretch (Carboxylic Acid/Phenol)1210-1320Strong
Table 4: Expected Mass Spectrometry (MS) Data

Based on the structure and data from related hydroxyindole-3-carboxylic acids, the following observations are expected in an electron ionization (EI) mass spectrum.[1][2]

Observationm/z ValueNotes
Molecular Ion [M]⁺205Corresponding to the molecular weight of C₁₁H₁₁NO₃.[3]
Loss of Hydroxyl Radical [M-OH]⁺188A common fragmentation for carboxylic acids.[1][4]
Loss of Water [M-H₂O]⁺187Possible fragmentation, though less prominent for the 5-hydroxy isomer compared to the 4-hydroxy isomer.[1][2]
Loss of Carboxyl Radical [M-COOH]⁺160Decarboxylation is a characteristic fragmentation pathway.[4]

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure complete dissolution; gentle warming or sonication may be necessary.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-45° pulse, 1-2 second relaxation delay, sufficient number of scans for a good signal-to-noise ratio).

    • Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the peaks in the ¹H NMR spectrum and identify the multiplicities of the signals.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet) :

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition :

    • Place the ATR accessory or the KBr pellet in the sample compartment of the FTIR spectrometer.

    • Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing :

    • The spectrometer software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Sample Preparation :

    • For EI-MS : The sample can be introduced directly via a solids probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

    • For ESI-MS : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduce it into the spectrometer via direct infusion or through a liquid chromatograph (LC-MS).

  • Data Acquisition :

    • Tune the mass spectrometer and calibrate the mass axis using a known standard.

    • Set the appropriate ionization and mass analysis parameters. For EI, a standard electron energy of 70 eV is typically used.

    • Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis :

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses, which can provide structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Structure IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight & Formula Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: General workflow for spectroscopic analysis.

References

A Technical Guide to 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid: Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid, a synthetic indole derivative. The document details its chemical synthesis, focusing on the Nenitzescu indole synthesis for its precursor and subsequent hydrolysis. While direct biological data for the title compound is limited, this guide explores the known antiviral and anticancer activities of closely related 5-hydroxyindole-3-carboxylic acid derivatives, suggesting potential areas of therapeutic interest. Experimental protocols, quantitative data, and workflow visualizations are provided to support further research and development efforts.

Introduction

Indole-3-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds with diverse biological activities. The 5-hydroxyindole scaffold, in particular, is a key structural motif in various natural products and synthetic molecules of medicinal importance. This guide focuses on the specific derivative, this compound, a compound not known to occur naturally but accessible through chemical synthesis. This document outlines the synthetic pathway to this molecule and discusses the potential biological relevance based on studies of analogous structures.

Natural Occurrence and Isolation

Extensive literature searches indicate that This compound is not a naturally occurring compound . It has not been isolated from any plant, animal, or microbial sources. In contrast, simpler, related compounds such as 5-Hydroxy-1H-indole-3-carboxylic acid have been reported in some natural sources. Therefore, the isolation section of this guide focuses on the purification of the compound following its chemical synthesis.

Chemical Synthesis

The synthesis of this compound is achieved in a two-step process:

  • Nenitzescu Indole Synthesis of the ethyl ester precursor, ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate.

  • Alkaline Hydrolysis of the ethyl ester to yield the final carboxylic acid.

Step 1: Nenitzescu Indole Synthesis of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

The Nenitzescu reaction is a powerful method for the synthesis of 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester.

Experimental Protocol: Nenitzescu Synthesis

Materials:

  • p-Benzoquinone

  • N-methyl-β-aminocrotonic ether (ethyl N-methyl-3-aminocrotonate)

  • Glacial Acetic Acid

  • Ethyl Acetate

Procedure:

  • A solution of p-benzoquinone in ethyl acetate is prepared.

  • A solution of N-methyl-β-aminocrotonic ether and glacial acetic acid in ethyl acetate is added to the p-benzoquinone solution. The temperature of the reaction mixture should be carefully controlled.

  • The reaction mixture is stirred at room temperature for a specified duration.

  • The resulting solid product, ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, is collected by filtration and washed with cold ethyl acetate.

Quantitative Data:

Reactant 1Reactant 2Solvent SystemYieldReference
p-BenzoquinoneN-methyl-β-aminocrotonic etherGlacial Acetic Acid / Ethyl Acetate63%Shepel et al., 2009
Step 2: Alkaline Hydrolysis to this compound

The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.

Generalized Experimental Protocol: Alkaline Hydrolysis

Materials:

  • Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

  • Ethanol

  • Sodium Hydroxide (or other suitable base) solution

  • Hydrochloric Acid (for acidification)

  • Water

Procedure:

  • The ethyl ester is dissolved in ethanol.

  • A solution of sodium hydroxide in water is added to the ester solution.

  • The mixture is heated under reflux for a period sufficient to complete the hydrolysis, which can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is diluted with water and acidified with hydrochloric acid to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried.

Purification

The crude this compound can be purified by recrystallization.

Generalized Experimental Protocol: Recrystallization

Materials:

  • Crude this compound

  • Suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane)

Procedure:

  • The crude product is dissolved in a minimum amount of the hot recrystallization solvent.

  • The hot solution is filtered to remove any insoluble impurities.

  • The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • The purified crystals are collected by filtration, washed with a small amount of the cold solvent, and dried.

Visualized Workflows

Diagram: Synthesis Workflow

Synthesis of this compound cluster_synthesis Synthesis cluster_purification Purification Reactants p-Benzoquinone + N-methyl-β-aminocrotonic ether Nenitzescu Nenitzescu Reaction (Glacial Acetic Acid / Ethyl Acetate) Reactants->Nenitzescu Ester Ethyl 5-hydroxy-1,2-dimethyl- 1H-indole-3-carboxylate Nenitzescu->Ester Hydrolysis Alkaline Hydrolysis (e.g., NaOH, EtOH/H2O) Ester->Hydrolysis Crude_Acid Crude 5-Hydroxy-1,2-dimethyl- 1H-indole-3-carboxylic acid Hydrolysis->Crude_Acid Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Acid->Recrystallization Pure_Acid Pure 5-Hydroxy-1,2-dimethyl- 1H-indole-3-carboxylic acid Recrystallization->Pure_Acid

Caption: Workflow for the synthesis and purification of the target compound.

Potential Biological Activities and Signaling Pathways

Antiviral Activity

Derivatives of 5-hydroxyindole-3-carboxylic acid have been investigated for their antiviral properties. For instance, certain aminoalkyl esters of substituted 5-methoxyindole-3-carboxylic acid have demonstrated activity against SARS-CoV-2 in vitro. These compounds are structurally similar to the antiviral drug arbidol.

Quantitative Data on a Related Antiviral Compound:

CompoundVirusActivitySelectivity Index (SI)Reference
Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindoleSARS-CoV-2IC₅₀ = 1.06 µg/mL78.6Acta Naturae, 2023[1]

This suggests that the 5-hydroxyindole-3-carboxylic acid scaffold could be a valuable starting point for the development of new antiviral agents. The mechanism of action may involve the inhibition of viral replication.

Anticancer Activity

Numerous studies have highlighted the potential of indole derivatives as anticancer agents. Specifically, various N-substituted 5-hydroxyindole-3-carboxylic acid and ester derivatives have been synthesized and evaluated for their cytotoxic effects against breast cancer cell lines, such as MCF-7.[2] Some of these compounds have shown potent activity with low micromolar IC₅₀ values, while exhibiting minimal toxicity towards normal cells.

Quantitative Data on Related Anticancer Compounds:

Compound TypeCell LineActivityReference
N-substituted 5-hydroxyindole-3-carboxylic acid estersMCF-7 (Breast Cancer)IC₅₀ values < 10 µMTeymori et al., 2023[2]

The proposed mechanism of action for some of these anticancer indole derivatives involves the inhibition of survivin, a protein that is overexpressed in many cancers and plays a crucial role in apoptosis and cell division.

Diagram: Potential Signaling Pathway Inhibition

Potential Anticancer Mechanism of 5-Hydroxyindole Derivatives Indole_Derivative 5-Hydroxyindole-3- carboxylic acid derivative Survivin Survivin Indole_Derivative->Survivin Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Indole_Derivative->Cell_Cycle_Arrest Induction Caspases Caspase Activation Survivin->Caspases Inhibition Survivin->Cell_Cycle_Arrest Promotion Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothesized pathway for anticancer activity of related compounds.

Conclusion

This compound is a synthetic molecule with a straightforward two-step synthesis from commercially available starting materials. While its own biological profile remains to be fully elucidated, the documented antiviral and anticancer activities of structurally similar compounds underscore its potential as a valuable scaffold for drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to synthesize, purify, and further investigate the therapeutic potential of this and related indole derivatives. Future studies should focus on the direct biological evaluation of the title compound and the elucidation of its specific mechanisms of action.

References

An In-depth Technical Guide to 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid. This compound, while not extensively studied for its own biological activities, holds significance as the hydrolyzed form of its ethyl ester, known as Mecarbinate or Dimecarbine. Mecarbinate has been investigated as a hypotensive agent and is a crucial intermediate in the synthesis of the broad-spectrum antiviral drug, Arbidol (Umifenovir). This guide details the foundational Nenitzescu indole synthesis, the primary method for creating the core structure of this compound class, and outlines the experimental protocols for the synthesis of its ethyl ester precursor. While specific biological data on the carboxylic acid is limited, this document serves as a foundational reference for researchers interested in the chemistry and potential applications of this indole derivative.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the development of synthetic methods for 5-hydroxyindole derivatives and the subsequent exploration of their pharmacological potential in the mid-20th century. The foundational chemistry for the synthesis of this class of compounds is the Nenitzescu indole synthesis , first reported by the Romanian chemist Costin Nenițescu in 1929. This reaction provides a direct route to 5-hydroxyindoles from the condensation of benzoquinones and β-aminocrotonic esters.

While the Nenitzescu reaction was established in the late 1920s, its application for the synthesis of specific derivatives such as this compound and its esters gained momentum in the 1950s and beyond. This increased interest was spurred by the discovery of the biological importance of naturally occurring 5-hydroxyindole derivatives, most notably the neurotransmitter serotonin (5-hydroxytryptamine).

The specific development and investigation of the ethyl ester of this compound, known as Mecarbinate or Dimecarbine , were significantly advanced by the work of A.N. Grinev and his colleagues in the Soviet Union, with publications appearing from the 1970s onwards. Their research focused on the synthesis and pharmacological properties of indole derivatives, leading to the identification of Mecarbinate as a potential hypotensive agent. Furthermore, Mecarbinate proved to be a critical precursor in the synthesis of the antiviral drug Arbidol (Umifenovir) , which was developed in Russia and has been used as a broad-spectrum antiviral agent.

The history of this compound is therefore primarily one of a key synthetic intermediate rather than a pharmacologically active agent in its own right. Its discovery is a testament to the power of foundational organic reactions and the systematic exploration of chemical space for therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 25888-01-1[1]
Molecular Formula C₁₁H₁₁NO₃[1]
Molecular Weight 205.21 g/mol [1]
IUPAC Name This compound[1]

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through a two-step process: first, the synthesis of its ethyl ester precursor, Mecarbinate (ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate), via the Nenitzescu indole synthesis, followed by the hydrolysis of the ester to the carboxylic acid.

Synthesis of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (Mecarbinate)

The Nenitzescu reaction for the synthesis of Mecarbinate involves the condensation of p-benzoquinone with ethyl 3-(methylamino)-2-butenoate.

Reaction Scheme:

G cluster_product Product p_benzoquinone p-Benzoquinone mecarbinate Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (Mecarbinate) p_benzoquinone->mecarbinate enamine Ethyl 3-(methylamino)-2-butenoate enamine->mecarbinate

Figure 1: General reaction scheme for the synthesis of Mecarbinate.

Detailed Experimental Protocol:

  • Materials: p-Benzoquinone, ethyl 3-(methylamino)-2-butenoate, chlorinated solvent (e.g., 1,2-dichloroethane), Lewis acid catalyst.

  • Procedure:

    • In a reaction vessel, dissolve p-benzoquinone in a chlorinated hydrocarbon solvent.

    • Add a Lewis acid catalyst to the solution and stir at room temperature until dissolved.

    • Heat the mixture to the desired reaction temperature (e.g., 35-39 °C).

    • Slowly add a mixture of ethyl 3-(methylamino)-2-butenoate and the chlorinated solvent dropwise over a period of 1-1.5 hours.

    • After the addition is complete, continue stirring at the reaction temperature for an additional 1.5-2.0 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove a portion of the solvent (e.g., 60%) by distillation under reduced pressure.

    • Add an alcohol-water mixture (e.g., 60% aqueous ethanol) to the concentrated reaction mixture.

    • Stir the mixture at room temperature for 1 hour to precipitate the product.

    • Collect the solid product by filtration and dry to obtain the off-white target product, Mecarbinate.

Hydrolysis of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate to this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by base-catalyzed hydrolysis.

Reaction Scheme:

G cluster_product Product mecarbinate Ethyl 5-hydroxy-1,2-dimethyl-1H- indole-3-carboxylate carboxylic_acid 5-Hydroxy-1,2-dimethyl-1H- indole-3-carboxylic acid mecarbinate->carboxylic_acid base Base (e.g., NaOH or KOH) base->carboxylic_acid

Figure 2: General scheme for the hydrolysis of Mecarbinate.

Detailed Experimental Protocol (General Method):

  • Materials: Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (Mecarbinate), a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), a solvent such as methanol or ethanol, water, and an acid for neutralization (e.g., hydrochloric acid).

  • Procedure:

    • Dissolve Mecarbinate in a suitable alcohol solvent (e.g., methanol or ethanol).

    • Add an aqueous solution of a strong base (e.g., NaOH or KOH).

    • Heat the reaction mixture to reflux and monitor the progress of the hydrolysis by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the alcohol solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

    • Carefully acidify the aqueous layer with a suitable acid (e.g., 1M HCl) until the product precipitates.

    • Collect the precipitated solid by filtration, wash with cold water, and dry to yield this compound.

Biological Activity and Mechanism of Action

The biological activity of this compound itself has not been extensively reported in the scientific literature. Most of the available pharmacological data pertains to its ethyl ester, Mecarbinate, and the downstream product, Arbidol.

  • Mecarbinate (Ethyl Ester): Investigated primarily for its hypotensive (blood pressure lowering) effects. The exact mechanism of this action is not well-documented in publicly available literature.

  • Arbidol (Umifenovir): As a derivative of this core structure, Arbidol is a broad-spectrum antiviral that is thought to inhibit virus-mediated membrane fusion.

A recent 2023 study explored a derivative of 5-methoxyindole-3-carboxylic acid for its in vitro antiviral activity against SARS-CoV-2.[2] The dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole was found to completely inhibit the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM.[2] While this compound is structurally related, it is important to note that this activity has not been reported for this compound itself.

Due to the lack of specific studies on the biological activity of this compound, there is no information available on its potential signaling pathway interactions.

Conclusion

This compound is a compound of significant chemical interest, primarily due to its role as a key intermediate in the synthesis of pharmacologically active molecules. Its history is rooted in the classic Nenitzescu indole synthesis and was further developed through the pioneering work of Russian chemists. While the direct biological effects of the carboxylic acid remain largely unexplored, its stable and accessible core structure presents opportunities for further investigation and derivatization in the field of medicinal chemistry. This guide provides a foundational understanding of its discovery, history, and synthesis, serving as a valuable resource for researchers in drug development and organic synthesis. Further studies are warranted to elucidate the potential biological activities and mechanisms of action of this specific indole derivative.

References

Preliminary Biological Screening of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid and its derivatives. This document details available data on its anticancer activity, outlines standard protocols for antimicrobial and anti-inflammatory screening, and explores the potential mechanism of action through relevant signaling pathways.

Anticancer Screening: Cytotoxic Effects on Human Breast Cancer Cells

Recent studies have highlighted the potential of 5-hydroxyindole-3-carboxylic acid derivatives as cytotoxic agents against cancer cell lines. A notable study synthesized 23 novel 5-hydroxyindole-3-carboxylic acids and their ester derivatives, which were subsequently evaluated for their in vitro cytotoxic activity against the human breast cancer cell line, MCF-7, using the MTT assay. The results indicated that several of these compounds exhibited significant cytotoxicity.

Data Presentation

The following table summarizes the cytotoxic activity (IC50 values) of selected 5-hydroxyindole-3-carboxylic acid derivatives against the MCF-7 cell line.

Compound IDStructureIC50 (µM)
6a 1-Butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid> 50
6c 5-Hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid38.4
6d 5-Hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylic acid4.7
5a Ester derivative< 10
5d Ester derivative with a 4-methoxy group4.7
5l Ester derivative< 10

Data sourced from a study on the cytotoxic effects of 5-hydroxyindole-3-carboxylic acid and its ester derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1][2][3][4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2][3][4] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[5][6][7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.[6][7]

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[7][8]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow start Start seed_cells Seed MCF-7 cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with test compounds incubate1->treat_cells incubate2 Incubate for 48h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution (DMSO) incubate3->solubilize measure Measure absorbance at 570 nm solubilize->measure analyze Calculate IC50 values measure->analyze end End analyze->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Screening

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2][3][4][9]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Procedure:

  • Preparation of Test Compound: A stock solution of this compound is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well plate.

  • Inoculum Preparation: The test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are cultured overnight, and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.

  • MIC Determination: After incubation, the plate is visually inspected for microbial growth (turbidity). The lowest concentration of the test compound that shows no visible growth is recorded as the MIC.

Experimental Workflow: Broth Microdilution Assay

Broth_Microdilution_Workflow start Start prepare_compound Prepare serial dilutions of test compound start->prepare_compound prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum inoculate_plate Inoculate microtiter plate prepare_compound->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate at appropriate temperature inoculate_plate->incubate read_results Visually assess for growth (turbidity) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Anti-inflammatory Screening

Specific anti-inflammatory data for this compound is not currently available. However, the anti-inflammatory potential of novel compounds is often initially assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Principle: Macrophages, when stimulated with LPS, produce nitric oxide, a key inflammatory mediator. The concentration of nitrite, a stable product of NO, in the cell culture supernatant can be measured using the Griess reagent. A reduction in nitrite concentration in the presence of the test compound indicates potential anti-inflammatory activity.[10][11][12][13][14]

Procedure:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.[10][12]

  • Compound Treatment: The cells are pre-treated with different concentrations of the test compound for a specific period.

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.[10][12]

  • Griess Assay: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent is added to the supernatant, and the mixture is incubated at room temperature.[10]

  • Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

  • Data Analysis: The percentage of NO inhibition by the test compound is calculated relative to the LPS-treated control. A cell viability assay (e.g., MTT) should also be performed to ensure that the observed NO inhibition is not due to cytotoxicity.[10][12]

Experimental Workflow: NO Inhibition Assay

NO_Inhibition_Workflow start Start culture_cells Culture RAW 264.7 macrophages start->culture_cells treat_compound Treat with test compound culture_cells->treat_compound stimulate_lps Stimulate with LPS treat_compound->stimulate_lps incubate Incubate for 24h stimulate_lps->incubate collect_supernatant Collect supernatant incubate->collect_supernatant griess_assay Perform Griess assay collect_supernatant->griess_assay measure_absorbance Measure absorbance at 540 nm griess_assay->measure_absorbance calculate_inhibition Calculate % NO inhibition measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Potential Signaling Pathway in Anticancer Activity

The anticancer activity of many indole derivatives is linked to their ability to induce apoptosis (programmed cell death). A key regulatory hub for apoptosis is the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members.[15][16][17][18][19] The balance between these opposing factions determines the cell's fate. In many cancers, anti-apoptotic proteins like Bcl-2 and Mcl-1 are overexpressed, leading to the suppression of apoptosis and promoting cell survival.

Compounds that can inhibit the function of anti-apoptotic proteins like Bcl-2 and Mcl-1 can restore the apoptotic signaling cascade, leading to the death of cancer cells. It is plausible that this compound and its derivatives may exert their cytotoxic effects by modulating the Bcl-2/Mcl-1 signaling pathway.

Bcl-2/Mcl-1 Apoptotic Signaling Pathway

Bcl2_Mcl1_Pathway cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic cluster_executioner Executioner Caspases Bcl2 Bcl-2 Bax Bax Bcl2->Bax Mcl1 Mcl-1 Bak Bak Mcl1->Bak Mitochondrion Mitochondrion Bax->Mitochondrion Bak->Mitochondrion Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase7 Caspase-7 Caspase7->Apoptosis Indole_Derivative 5-Hydroxy-1,2-dimethyl-1H- indole-3-carboxylic acid Indole_Derivative->Bcl2 Inhibition Indole_Derivative->Mcl1 Inhibition Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Cytochrome_c->Caspase3 Cytochrome_c->Caspase7

Caption: Proposed mechanism of action via the Bcl-2/Mcl-1 signaling pathway.

Synthesis

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the Fischer indole synthesis. A plausible synthetic pathway could start from 4-methoxyphenylhydrazine and ethyl 2-methylacetoacetate, followed by demethylation and hydrolysis. A patent for a similar compound, 5-hydroxy-1H-indole-3-carbaldehyde, describes a Vilsmeier-Haack reaction on a substituted phenol. Furthermore, the commercial availability of the ethyl ester of the target compound suggests established synthetic protocols.[20][21]

Conclusion

This technical guide summarizes the available preliminary biological screening data for this compound and its derivatives. The existing evidence strongly suggests a potential for this class of compounds in anticancer drug discovery, particularly for breast cancer. While specific antimicrobial and anti-inflammatory data for the core compound are yet to be reported, the provided standard protocols offer a clear framework for its future evaluation. The potential modulation of the Bcl-2/Mcl-1 signaling pathway provides a rational basis for its observed cytotoxic effects and warrants further investigation. This document serves as a valuable resource for researchers and professionals in the field of drug development, providing both a summary of current knowledge and a guide for future research directions.

References

A Technical Guide to the Potential Therapeutic Targets of 5-Hydroxyindole-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: While direct research on 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid is limited, the broader class of 5-hydroxyindole-3-carboxylic acid derivatives has emerged as a promising area of investigation in oncology. This document synthesizes the available preclinical data on these derivatives, with a particular focus on their potential as anti-cancer agents. We will delve into their cytotoxic effects, outline key experimental methodologies, and explore the proposed mechanism of action centered on the inhibition of the survivin protein. This guide aims to provide a comprehensive technical overview for researchers and professionals in the field of drug discovery and development.

Introduction: The Therapeutic Potential of Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its unique physicochemical properties have made it a versatile building block in the design of therapeutic agents targeting a wide array of diseases. Within this broad class, 5-hydroxyindole-3-carboxylic acid derivatives are gaining attention for their potential anti-cancer properties. Recent studies have focused on synthesizing and evaluating these compounds for their ability to induce cytotoxicity in cancer cell lines, suggesting a promising avenue for the development of novel oncology therapeutics.[1]

Anti-Cancer Activity of 5-Hydroxyindole-3-Carboxylic Acid Derivatives

A key study investigating a series of novel 5-hydroxyindole-3-carboxylic acids and their ester derivatives demonstrated significant cytotoxic effects against the MCF-7 human breast cancer cell line.[1] The anti-proliferative activity was evaluated using the MTT assay, a colorimetric method that assesses cell metabolic activity as an indicator of cell viability.

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of the synthesized 5-hydroxyindole-3-carboxylic acid derivatives were quantified by determining their half-maximal inhibitory concentration (IC50) values. The results indicated that several of the ester derivatives exhibited potent cytotoxicity, with IC50 values in the low micromolar range. Notably, compound 5d , an ester derivative featuring a 4-methoxy group, was identified as the most potent compound with an IC50 of 4.7 µM. A selection of the most active compounds is presented in the table below for comparative analysis.

Compound IDR Group (Ester Derivatives)IC50 (µM) against MCF-7 Cells
5a 4-methylbenzyl< 10
5d 4-methoxyphenyl4.7
5l 4-chlorophenyl< 10

Table 1: Cytotoxicity of lead 5-hydroxyindole-3-carboxylic acid ester derivatives against the MCF-7 breast cancer cell line.

It is important to note that these compounds showed no significant cytotoxicity against normal human dermal fibroblast cells, suggesting a degree of selectivity for cancer cells.[1]

Proposed Mechanism of Action: Survivin Inhibition

The anti-cancer activity of these 5-hydroxyindole-3-carboxylic acid derivatives is hypothesized to be mediated through the inhibition of survivin.[1][2] Survivin is the smallest member of the inhibitor of apoptosis protein (IAP) family and plays a crucial role in both regulating cell division and suppressing apoptosis.[3][4] It is highly expressed in most human cancers while being largely absent in normal, differentiated tissues, making it an attractive target for cancer therapy.[3][4]

Aberrant expression of survivin is linked to:

  • Increased tumor cell proliferation[3]

  • Resistance to apoptosis[5]

  • Angiogenesis[6]

  • Therapeutic resistance and poor prognosis[3]

By inhibiting survivin, the 5-hydroxyindole-3-carboxylic acid derivatives may disrupt these critical cancer-promoting functions, leading to apoptosis and a reduction in tumor cell viability.[1][2]

The Survivin Signaling Pathway

The following diagram illustrates the central role of survivin in promoting cancer cell survival and proliferation, and how its inhibition can lead to apoptosis.

Survivin_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_survivin Survivin Regulation Death_Receptors Death Receptors (e.g., Fas, TNFR) Caspase8 Caspase-8 Death_Receptors->Caspase8 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Survivin Survivin Survivin->Caspase9 Inhibits Survivin->Caspase3 Inhibits Indole_Derivatives 5-Hydroxyindole-3- carboxylic Acid Derivatives Indole_Derivatives->Survivin Inhibits

Caption: Survivin's role in apoptosis inhibition and its targeting by indole derivatives.

Experimental Methodologies

General Synthesis of 5-Hydroxyindole-3-Carboxylic Acid Derivatives

The synthesis of the target 5-hydroxyindole-3-carboxylic acid derivatives generally involves a multi-step process. A representative workflow is depicted below.[1]

Synthesis_Workflow start Start: Reagents and Chemicals step1 Step 1: Synthesis of Enamine start->step1 step2 Step 2: Synthesis of 5-Hydroxyindole Carboxylic Ester step1->step2 step3 Step 3: Basic Ester Cleavage to Carboxylic Acid (for acid derivatives) step2->step3 ester_product Final Product: 5-Hydroxyindole-3-Carboxylic Ester Derivatives step2->ester_product acid_product Final Product: 5-Hydroxyindole-3-Carboxylic Acid Derivatives step3->acid_product end End ester_product->end acid_product->end

Caption: General workflow for the synthesis of 5-hydroxyindole derivatives.

The process typically begins with the synthesis of an enamine, followed by the formation of the 5-hydroxyindole carboxylic ester. For the synthesis of the corresponding carboxylic acids, a final step of basic ester cleavage is performed.[1]

MTT Assay for Cytotoxicity Assessment

The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol Overview:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (5-hydroxyindole-3-carboxylic acid derivatives) and incubated for a specified period (e.g., 24-72 hours).[7]

  • MTT Addition: Following incubation, a solution of MTT is added to each well.

  • Formazan Formation: Metabolically active, viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[7][8]

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[7]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 500-600 nm. The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

MTT_Assay_Workflow start Start: Seed Cells in 96-well Plate step1 Incubate to allow cell adhesion start->step1 step2 Treat cells with varying concentrations of indole derivatives step1->step2 step3 Incubate for 24-72 hours step2->step3 step4 Add MTT solution to each well step3->step4 step5 Incubate for formazan crystal formation step4->step5 step6 Add solubilizing agent (e.g., DMSO) step5->step6 step7 Measure absorbance with a plate reader step6->step7 end End: Calculate IC50 values step7->end

References

Whitepaper: In Silico Prediction of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of a specific novel compound, 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid. Due to the limited experimental data on this specific molecule, this document leverages established computational methodologies and data from structurally similar compounds to hypothesize potential biological targets and predict pharmacological properties. We detail protocols for molecular docking, ADMET prediction, and pharmacophore modeling. Furthermore, we provide standardized experimental protocols for the subsequent in vitro validation of these computational predictions. The objective is to provide a robust framework for researchers to initiate the preclinical investigation of this and other novel chemical entities.

Introduction

In modern drug discovery, in silico methods are indispensable for accelerating the identification and optimization of lead compounds, significantly reducing time and cost.[1] Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacokinetic predictions allow for the rapid screening of virtual libraries and the prioritization of candidates for synthesis and experimental testing.[2][3]

The indole scaffold is of particular interest due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Specifically, derivatives of 5-hydroxyindole and indole-3-carboxylic acid have shown promise as inhibitors of key cancer targets like survivin and various protein kinases. Survivin, a member of the inhibitor of apoptosis (IAP) family, is overexpressed in many tumors and plays a dual role in inhibiting apoptosis and regulating cell division, making it an attractive therapeutic target.[4][5] Similarly, protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[2][6]

This guide proposes a predictive investigation into the bioactivity of this compound, hypothesizing its potential as an inhibitor of survivin and key protein kinases involved in oncogenesis.

In Silico Prediction Workflow

A multi-step computational workflow is employed to predict the bioactivity, pharmacokinetics, and potential targets of the compound of interest.

G Figure 1: In Silico Bioactivity Prediction Workflow cluster_prep Preparation cluster_analysis Computational Analysis cluster_validation Prioritization & Validation Ligand Ligand Preparation (3D Structure Generation) Docking Molecular Docking (Binding Affinity Prediction) Ligand->Docking ADMET ADMET Prediction (Pharmacokinetic Profiling) Ligand->ADMET Target Target Selection & Preparation (PDB Structure Retrieval) Target->Docking Pharmacophore Pharmacophore Modeling (Feature Identification) Docking->Pharmacophore Analysis Data Analysis & Hit Prioritization Docking->Analysis ADMET->Analysis Pharmacophore->Analysis Validation Experimental Validation (In Vitro Assays) Analysis->Validation

Figure 1: In Silico Bioactivity Prediction Workflow
Experimental Protocol: Ligand and Target Preparation

Ligand Preparation:

  • 2D Structure Generation: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Conversion to 3D: Convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. Save the final structure in a .mol2 or .pdbqt format for docking.

Target Selection and Preparation:

  • Target Identification: Based on the activities of similar indole derivatives, potential targets are selected. For this guide, we hypothesize Survivin (BIRC5) (PDB ID: 1E31) and a representative protein kinase such as Src Kinase (PDB ID: 2SRC) as primary targets.

  • Structure Retrieval: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

  • Protein Preparation:

    • Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.

    • Add polar hydrogens and assign appropriate atom types and charges (e.g., Gasteiger charges).

    • Identify the binding site. This is typically the cavity occupied by the co-crystallized ligand or a site predicted by pocket-finding algorithms.

    • Save the prepared protein structure in a .pdbqt format for use with docking software like AutoDock.

Experimental Protocol: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand to a target protein.[7][8]

  • Grid Box Generation: Define a grid box that encompasses the entire binding site of the target protein. The grid box dimensions should be sufficient to allow the ligand to move and rotate freely within the active site.

  • Docking Execution:

    • Load the prepared ligand and receptor files into the docking software (e.g., AutoDock Vina).

    • Set the coordinates and dimensions of the grid box.

    • Specify the search algorithm parameters (e.g., exhaustiveness). A higher exhaustiveness value increases the computational time but improves the reliability of the conformational search.

    • Initiate the docking run. The software will generate multiple binding poses of the ligand within the receptor's active site.

  • Analysis of Results:

    • The results will include a binding affinity score (typically in kcal/mol) for each pose. More negative scores indicate stronger predicted binding.

    • Visualize the top-ranked poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. This analysis provides insights into the structural basis of the binding.[9]

Experimental Protocol: ADMET Prediction

ADMET prediction assesses the drug-likeness of a compound by estimating its Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.[10][11]

  • Property Selection: Select a comprehensive profile of properties to predict, including:

    • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

    • Excretion: Total clearance.

    • Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity).

  • Execution and Analysis: Run the prediction. The software will output numerical values or classifications for each property. Analyze these results to identify potential liabilities that might hinder the compound's development as a drug.

Predicted Bioactivity and Physicochemical Data

The following tables are templates to be populated with data obtained from the in silico analyses described above.

Table 1: Predicted Binding Affinities from Molecular Docking

Target Protein PDB ID Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
Survivin (BIRC5) 1E31 Value from Docking Cys84, Phe101, Trp104

| Src Kinase | 2SRC | Value from Docking | Met341, Thr338, Lys295 |

Table 2: Predicted ADMET Properties

Property Category Predicted Value Interpretation
Human Intestinal Absorption Absorption Value/Class High/Low probability of absorption
BBB Permeability Distribution Yes/No Predicted ability to cross the blood-brain barrier
CYP2D6 Inhibition Metabolism Inhibitor/Non-inhibitor Potential for drug-drug interactions
AMES Toxicity Toxicity Mutagen/Non-mutagen Potential to be mutagenic
hERG I Inhibition Toxicity Yes/No Risk of cardiotoxicity

| Lipinski's Rule of Five | Physicochemical | 0-1 Violations (Predicted) | Indicates good drug-likeness |

Hypothesized Signaling Pathways

Survivin and Apoptosis Regulation

Survivin inhibits apoptosis by blocking the activation of caspases, particularly Caspase-3 and Caspase-7.[4][5] An effective inhibitor would disrupt survivin's function, thereby promoting apoptosis in cancer cells.

G Figure 2: Hypothesized Inhibition of Survivin Pathway Apoptotic_Stimuli Apoptotic Stimuli Caspase9 Caspase-9 Apoptotic_Stimuli->Caspase9 activates Caspase37 Caspase-3/7 Caspase9->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis Survivin Survivin Survivin->Caspase9 inhibits Inhibitor 5-Hydroxy-1,2-dimethyl- 1H-indole-3-carboxylic acid Inhibitor->Survivin inhibits

Figure 2: Hypothesized Inhibition of Survivin Pathway
Protein Kinase Signaling

Many protein kinases, like Src, are involved in signaling pathways that promote cell proliferation and survival. Inhibiting these kinases can halt tumor growth.

G Figure 3: Hypothesized Inhibition of Kinase Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor binds Src Src Kinase Receptor->Src activates Downstream Downstream Signaling (e.g., MAPK/ERK) Src->Downstream phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 5-Hydroxy-1,2-dimethyl- 1H-indole-3-carboxylic acid Inhibitor->Src inhibits

Figure 3: Hypothesized Inhibition of Kinase Pathway

Experimental Validation Protocols

Following the in silico predictions, in vitro assays are essential to validate the hypothesized bioactivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for a fluorescence-based kinase assay.[14][15]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

    • Prepare serial dilutions of the test compound in DMSO.

    • Dilute the target kinase (e.g., Src) and its specific substrate to the desired concentrations in the kinase buffer.

    • Prepare an ATP solution at a concentration close to its Km for the specific kinase.

  • Assay Procedure:

    • In a 96- or 384-well plate, add the kinase, substrate, and the test compound dilutions. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Pre-incubate the plate for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection and Data Analysis:

    • Add the detection reagent (e.g., a fluorescently labeled antibody that recognizes the phosphorylated substrate or a reagent like ADP-Glo that measures ADP production).[16]

    • Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay measures the metabolic activity of cells as an indicator of cell viability, which is useful for assessing the cytotoxic effects of a potential anticancer compound.[17]

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., a line known to overexpress survivin or be dependent on Src kinase signaling) in complete medium.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Cell Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay and Measurement:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[18]

    • Carefully remove the medium.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

This guide presents a structured, in silico-driven approach to predict and validate the bioactivity of this compound. By combining molecular docking, ADMET profiling, and pharmacophore analysis, researchers can generate robust hypotheses about the compound's potential targets and drug-like properties. The proposed targets, survivin and protein kinases, are highly relevant in oncology, suggesting a potential application for this molecule in cancer therapy. The detailed protocols for both computational analysis and subsequent experimental validation provide a clear and actionable pathway for advancing this compound from a virtual concept to a preclinical candidate. This integrated workflow is broadly applicable and can serve as a template for the early-stage evaluation of other novel chemical entities.

References

An In-depth Technical Guide to the Chemical Reactivity of the 5-Hydroxyindole-3-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-hydroxyindole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including derivatives that exhibit anticancer and enzyme-inhibiting properties. Its structural similarity to the neurotransmitter serotonin and its metabolites underscores its significance in drug design and development. Understanding the chemical reactivity of this scaffold is paramount for the synthesis of novel derivatives with tailored pharmacological profiles. This technical guide provides a comprehensive overview of the key chemical transformations of the 5-hydroxyindole-3-carboxylic acid core, complete with experimental protocols, quantitative data, and visual guides to its reactivity and biological context.

Electronic Properties and General Reactivity

The chemical behavior of the 5-hydroxyindole-3-carboxylic acid scaffold is governed by the interplay of the electron-rich indole nucleus and the electronic effects of the hydroxyl (-OH) and carboxylic acid (-COOH) substituents. The indole ring system is inherently electron-rich, making it susceptible to electrophilic attack. The lone pair of electrons on the nitrogen atom participates in the π-system, further increasing the electron density, particularly at the C3 position.

However, in the 5-hydroxyindole-3-carboxylic acid molecule, the C3 position is substituted with a deactivating, meta-directing carboxylic acid group. Conversely, the hydroxyl group at the C5 position is an activating, ortho-, para-directing group. This substitution pattern directs the regioselectivity of electrophilic aromatic substitution reactions primarily to the C4, C6, and C7 positions of the benzene portion of the indole ring. The overall reactivity is a balance between the activating effect of the hydroxyl group and the deactivating effect of the carboxylic acid group.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a cornerstone of indole chemistry. For the 5-hydroxyindole-3-carboxylic acid scaffold, these reactions allow for the introduction of a wide range of functional groups onto the benzene ring, enabling the synthesis of diverse compound libraries for drug discovery.

Halogenation

Halogenation, the introduction of halogen atoms (F, Cl, Br, I), is a fundamental transformation. Bromination of 3-acetyl-5-hydroxyindole has been shown to selectively occur at the C6 position, indicating a preference for the para-position relative to the activating hydroxyl group and avoidance of the sterically hindered C4 position adjacent to the C3 substituent[1].

Experimental Protocol: Bromination of a 5-Hydroxyindole Derivative

A solution of the 5-hydroxyindole derivative in a suitable solvent (e.g., acetic acid or a chlorinated solvent) is treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate) and extraction with an organic solvent. The product is then purified by column chromatography.

ReactantReagentSolventTemperatureTimeProductYieldReference
3-Acetyl-5-hydroxyindoleBr₂Acetic AcidRoom Temp.-6-Bromo-3-acetyl-5-hydroxyindole-[1]
Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, which can serve as a versatile handle for further functionalization, such as reduction to an amine. The nitration of indoles generally requires mild conditions to avoid oxidation and polymerization. For electronegatively substituted indoles, nitration often occurs on the benzene ring[2].

Experimental Protocol: Nitration of an Indole Derivative

The indole substrate is dissolved in a mixture of acetic anhydride and acetic acid. The solution is cooled, and a nitrating agent, such as nitric acid, is added dropwise while maintaining a low temperature. The reaction is stirred for a specified period and then quenched by pouring it onto ice. The precipitated product is collected by filtration, washed, and dried.

ReactantReagentSolventTemperatureTimeProductYield
Indole-3-carbonitrileHNO₃Acetic Acid--6-Nitroindole-3-carbonitrileMajor
Indole-3-carbonitrileHNO₃Acetic Acid--4-Nitroindole-3-carbonitrileMinor
Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst[3][4][5][6]. This reaction is a powerful tool for forming carbon-carbon bonds. The deactivating nature of the carboxylic acid at C3 can make Friedel-Crafts reactions challenging on this scaffold.

Experimental Protocol: Friedel-Crafts Acylation of an Indole

To a solution of the indole in a suitable solvent (e.g., dichloromethane or nitrobenzene), a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) is added at low temperature. The acylating agent (e.g., acetyl chloride) is then added dropwise. The reaction mixture is stirred until completion, then quenched with ice and acid. The product is extracted with an organic solvent and purified.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality at the C3 position is a key site for derivatization, allowing for the synthesis of esters and amides, which often exhibit distinct biological activities compared to the parent acid.

Esterification

Esterification converts the carboxylic acid into an ester. This can be achieved through various methods, including Fischer esterification (acid-catalyzed reaction with an alcohol) or by using coupling agents. The use of dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) is a common and efficient method for esterification under mild conditions[7][8].

Experimental Protocol: DCC/DMAP-Mediated Esterification

To a solution of 5-hydroxyindole-3-carboxylic acid in an anhydrous solvent (e.g., dichloromethane), the alcohol, DMAP (catalytic amount), and DCC are added sequentially at 0°C. The reaction is then stirred at room temperature until completion. The by-product, dicyclohexylurea (DCU), is removed by filtration, and the filtrate is worked up and purified to yield the ester.

Carboxylic AcidAlcoholCoupling SystemSolventYieldReference
Monoethyl fumaratetert-Butyl alcoholDCC/DMAPCH₂Cl₂76-81%[8]
VariousVariousDCC/DMAPCH₂Cl₂Good to High[7]
Amidation

Amidation, the formation of an amide bond, is a crucial reaction in drug development. Coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for this transformation, particularly with less reactive amines[9][10][11][12][13].

Experimental Protocol: HATU-Mediated Amidation

To a solution of 5-hydroxyindole-3-carboxylic acid in a polar aprotic solvent like DMF, HATU and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) are added. The amine is then added, and the reaction is stirred at room temperature. After completion, the reaction mixture is diluted with water and extracted with an organic solvent. The product is then purified.

Carboxylic AcidAmineCoupling SystemSolventYieldReference
VariousVariousHATU/DIPEADMF-[9][13]
Boc-Valine4-Amino-N-(4-methoxybenzyl)benzamideEDC/DMAP/HOBtAcetonitrileGood to Excellent[12]

Reduction Reactions

Reduction of the 5-hydroxyindole-3-carboxylic acid scaffold can target either the carboxylic acid group or the indole ring, leading to different classes of compounds.

Reduction of the Carboxylic Acid

The carboxylic acid can be reduced to a primary alcohol (5-hydroxyindole-3-methanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Experimental Workflow: Reduction of Carboxylic Acid

G start 5-Hydroxyindole-3-carboxylic acid in THF reagent 1. LiAlH₄ (excess) 2. H₃O⁺ workup start->reagent Addition of reducing agent product 5-Hydroxyindole-3-methanol reagent->product Reduction and workup

Caption: Reduction of the carboxylic acid group to a primary alcohol.

Reduction of the Indole Ring

Catalytic hydrogenation or reduction with specific reagents can reduce the pyrrole part of the indole ring to an indoline (5-hydroxyindoline-3-carboxylic acid).

Experimental Workflow: Reduction of Indole Ring

G start 5-Hydroxyindole-3-carboxylic acid reagent H₂, Pd/C or NaBH₃CN, Acetic Acid start->reagent Reduction product 5-Hydroxyindoline-3-carboxylic acid reagent->product

Caption: Reduction of the indole nucleus to an indoline.

Biological Context and Signaling Pathways

5-Hydroxyindole derivatives are closely related to the serotonin (5-hydroxytryptamine, 5-HT) metabolic pathway. Serotonin itself is a crucial neurotransmitter, and its dysregulation is implicated in numerous neurological and psychiatric disorders. The metabolism of serotonin primarily involves oxidation by monoamine oxidase (MAO) to 5-hydroxyindoleacetaldehyde, which is then further oxidized by aldehyde dehydrogenase (ALDH) to 5-hydroxyindoleacetic acid (5-HIAA), the main urinary metabolite of serotonin[14]. Derivatives of 5-hydroxyindole-3-carboxylic acid have been investigated as potential anticancer agents, with some showing cytotoxicity against breast cancer cell lines like MCF-7[15][16][17]. Some hydroxyindole carboxylic acid derivatives have also been explored as inhibitors of enzymes such as Mycobacterium protein tyrosine phosphatase B (mPTPB)[18][19] and carbonic anhydrases[20][21].

Serotonin Biosynthesis and Metabolism

G Tryptophan Tryptophan FiveHTP 5-Hydroxytryptophan Tryptophan->FiveHTP Tryptophan hydroxylase Serotonin Serotonin (5-HT) FiveHTP->Serotonin Aromatic L-amino acid decarboxylase FiveHIAL 5-Hydroxyindoleacetaldehyde Serotonin->FiveHIAL Monoamine oxidase (MAO) FiveHIAA 5-Hydroxyindoleacetic Acid (5-HIAA) FiveHIAL->FiveHIAA Aldehyde dehydrogenase (ALDH)

References

Initial Toxicological Assessment of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid: A Surrogate-Based Approach

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific toxicological studies for 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid were identified in publicly available literature. This document provides a preliminary toxicological hazard assessment based on data from structurally related indole compounds. The information herein should be interpreted with caution and is intended to guide future research and safety evaluations.

This technical guide offers an initial toxicological overview of this compound, a substituted indole derivative. Given the absence of direct toxicological data for this specific molecule, this assessment leverages information from surrogate structures, including indole, indole-3-carboxylic acid, and other substituted indoles, to forecast a potential hazard profile. This document is intended for researchers, scientists, and drug development professionals to inform early-stage safety considerations.

Physicochemical Properties

A summary of the computed physicochemical properties for this compound is presented below. These properties can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₃PubChem[1]
Molecular Weight205.21 g/mol PubChem[1]
XLogP31.6PubChem[1]
Hydrogen Bond Donor Count2PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Rotatable Bond Count1PubChem[1]

Hazard Identification from Surrogate Data

The toxicological profile of a novel compound can be preliminarily inferred from the known hazards of structurally similar compounds. The following table summarizes the GHS hazard classifications for related indole derivatives, which may indicate potential hazards associated with this compound.

Surrogate CompoundGHS Hazard Statements
Indole Harmful if swallowed (H302), Toxic in contact with skin (H311), Causes serious eye irritation (H319), Very toxic to aquatic life (H400)
Indole-3-carboxylic acid Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)
Indole-5-carboxylic acid Harmful if swallowed (H302), Harmful in contact with skin (H314), Causes skin irritation (H315), Causes serious eye irritation (H319)
Indole-2-carboxylic acid Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)

Based on this surrogate data, this compound may be predicted to have potential for oral toxicity, skin and eye irritation, and possible respiratory irritation.

Potential Toxicological Endpoints

Genotoxicity

The genotoxic potential of indole compounds is varied. Some indoles, such as 3-methylindole and melatonin, have been shown to form DNA adducts in vitro.[2][3] However, the correlation between the formation of these adducts and mutagenic outcomes is not always straightforward.[2][3] For instance, indole-3-carbinol has produced weakly positive results in some bacterial mutagenicity assays.[4][5] Given these findings, a full battery of genotoxicity tests is recommended to assess the mutagenic and clastogenic potential of this compound.

Cytotoxicity

Numerous indole derivatives have been synthesized and evaluated for their cytotoxic effects, often in the context of anticancer drug discovery.[1][6][7][8][9] The degree of cytotoxicity is highly dependent on the specific substitutions on the indole ring. Some derivatives exhibit high potency against cancer cell lines while showing lower toxicity to normal cells.[1][9] The 5-hydroxy substitution, in particular, has been explored for various biological activities.

Metabolism

Indole-3-carboxylic acid is a known metabolite in humans and bacteria.[10] The metabolism of the related compound, indole-3-carbinol, proceeds via oxidation to indole-3-carboxaldehyde and subsequently to indole-3-carboxylic acid.[4] In plants, indole-3-carboxylic acid derivatives are synthesized from tryptophan.[11][12] It is plausible that this compound could be metabolized through similar oxidative pathways, potentially involving cytochrome P450 enzymes.

Metabolism 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic_acid 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic_acid Phase_I_Metabolism Phase I Metabolism (e.g., CYP450 oxidation) 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic_acid->Phase_I_Metabolism Phase_II_Metabolism Phase II Metabolism (e.g., Glucuronidation, Sulfation) 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic_acid->Phase_II_Metabolism Oxidized_Metabolites Oxidized Metabolites Phase_I_Metabolism->Oxidized_Metabolites Oxidized_Metabolites->Phase_II_Metabolism Conjugated_Metabolites Conjugated Metabolites Phase_II_Metabolism->Conjugated_Metabolites Excretion Excretion (Urine, Feces) Conjugated_Metabolites->Excretion

Figure 1: Proposed metabolic pathway for this compound.

Proposed Toxicological Evaluation Workflow

For a novel compound such as this compound with limited to no existing toxicological data, a structured evaluation workflow is essential. The following diagram outlines a recommended approach for a comprehensive initial toxicology assessment.

Toxicology_Workflow cluster_0 In Silico & In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Decision Point QSAR QSAR Modeling (Toxicity Prediction) PhysChem Physicochemical Characterization QSAR->PhysChem InVitro_Tox In Vitro Cytotoxicity (e.g., Neutral Red Uptake) PhysChem->InVitro_Tox Genotox_Screen Genotoxicity Screening (e.g., Ames Test, in vitro Micronucleus) InVitro_Tox->Genotox_Screen Risk_Assessment Risk Assessment Genotox_Screen->Risk_Assessment Acute_Tox Acute Oral Toxicity (e.g., OECD 423) Dermal_Irritation Skin & Eye Irritation (e.g., OECD 404, 405) Acute_Tox->Dermal_Irritation ADME ADME Studies Dermal_Irritation->ADME Risk_Assessment->Acute_Tox Proceed if necessary

Figure 2: Proposed workflow for initial toxicological assessment.

Experimental Protocols

In Vitro Cytotoxicity Assay (Neutral Red Uptake Method)

  • Cell Culture: Human cell lines (e.g., HepG2, Balb/c 3T3) are cultured in appropriate media and conditions.

  • Dosing: Cells are seeded in 96-well plates and, after attachment, are exposed to a range of concentrations of this compound for a specified period (e.g., 24 hours).

  • Neutral Red Staining: The treatment medium is replaced with a medium containing neutral red, a vital dye that accumulates in the lysosomes of viable cells.

  • Extraction and Measurement: After incubation, the dye is extracted from the cells, and the absorbance is measured spectrophotometrically.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 (concentration causing 50% inhibition of cell viability) is calculated.

Bacterial Reverse Mutation Test (Ames Test)

  • Test Strains: A set of Salmonella typhimurium strains with different mutations in the histidine operon are used.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound on minimal agar plates.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.

Conclusion and Recommendations

The initial toxicological assessment of this compound, based on surrogate data, suggests a potential for oral toxicity and irritation to the skin and eyes. The broader class of indole compounds exhibits a range of genotoxic and cytotoxic activities, underscoring the necessity for specific testing of this novel molecule.

It is strongly recommended that the proposed toxicological evaluation workflow be followed to generate robust safety data. Prioritizing in vitro assays for cytotoxicity and genotoxicity will provide critical information for early-stage risk assessment and guide decisions for any subsequent in vivo studies. The lack of data highlights the importance of a thorough and systematic safety evaluation before any significant human exposure.

References

The Biosynthesis of 5-Hydroxyindole-3-Carboxylic Acid Derivatives in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of 5-hydroxyindole-3-carboxylic acid and its derivatives in plants. This class of molecules, closely related to the phytoalexin camalexin, is of significant interest due to its role in plant defense and its potential for applications in drug development. This document details the core biosynthetic pathway, its regulation, and key experimental methodologies, with a focus on the model plant Arabidopsis thaliana.

Core Biosynthetic Pathway

The biosynthesis of 5-hydroxyindole-3-carboxylic acid derivatives originates from the amino acid tryptophan. The pathway proceeds through several key intermediates, ultimately leading to a variety of hydroxylated and conjugated forms. The central pathway, as elucidated in Arabidopsis thaliana, involves the conversion of tryptophan to indole-3-carboxylic acid (ICOOH), which can then be further modified.

The key steps are as follows:

  • From Tryptophan to Indole-3-Acetaldoxime (IAOx): The initial step is the conversion of tryptophan to indole-3-acetaldoxime. This reaction is catalyzed by cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3 in Arabidopsis. This is a critical branch point, as IAOx is a precursor for both indole glucosinolates and other indolic compounds, including camalexin and ICOOH derivatives.[1]

  • Formation of Indole-3-Acetonitrile (IAN): Indole-3-acetaldoxime is then converted to indole-3-acetonitrile.

  • Conversion to Indole-3-Carbaldehyde (ICHO) and Indole-3-Carboxylic Acid (ICOOH): Indole-3-acetonitrile serves as a substrate for another cytochrome P450, CYP71B6. This enzyme efficiently converts IAN into both indole-3-carbaldehyde and indole-3-carboxylic acid, releasing cyanide in the process.[1][2]

  • Oxidation of ICHO to ICOOH: The indole-3-carbaldehyde produced can be further oxidized to indole-3-carboxylic acid. This step is catalyzed by the enzyme ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1).[1][2]

  • Hydroxylation and Glycosylation: Following the formation of the indole-3-carboxylic acid backbone, further modifications such as hydroxylation and glycosylation occur. In Arabidopsis, glucose conjugates of 5-hydroxyindole-3-carbaldehyde and 6-hydroxyindole-3-carboxylic acid have been identified as major derivatives.[1][2][3] The specific enzyme responsible for the 5-hydroxylation of the indole ring within this pathway has not yet been definitively identified, though it is hypothesized to be a cytochrome P450 enzyme.

The overall biosynthetic pathway is depicted in the following diagram:

Biosynthesis of 5-Hydroxyindole-3-Carboxylic Acid Derivatives Tryptophan Tryptophan IAOx Indole-3-acetaldoxime Tryptophan->IAOx CYP79B2/B3 IAN Indole-3-acetonitrile IAOx->IAN ICHO Indole-3-carbaldehyde IAN->ICHO CYP71B6 ICOOH Indole-3-carboxylic acid IAN->ICOOH CYP71B6 ICHO->ICOOH AAO1 5_HO_ICHO 5-Hydroxyindole-3-carbaldehyde ICHO->5_HO_ICHO Hydroxylase (putative CYP) 5_HO_ICOOH 5-Hydroxyindole-3-carboxylic acid ICOOH->5_HO_ICOOH Hydroxylase (putative CYP) Derivatives Glycosylated Derivatives 5_HO_ICHO->Derivatives Glycosyltransferase 5_HO_ICOOH->Derivatives Glycosyltransferase

Biosynthesis of 5-Hydroxyindole-3-Carboxylic Acid Derivatives.

Quantitative Data

The accumulation of indole-3-carbaldehyde and indole-3-carboxylic acid derivatives is significantly induced in response to stressors, such as treatment with silver nitrate (AgNO₃). The following table summarizes the relative quantification of these compounds in Arabidopsis thaliana leaves, with and without AgNO₃ treatment, as determined by UPLC/ESI-QTOFMS. The data is presented as median peak areas per fresh weight (counts mg⁻¹ × 10³).

CompoundWild-Type (Control)Wild-Type (AgNO₃ Treated)
Indole-3-carboxylic acid (ICOOH)0.8617.5
Indole-3-carbaldehyde (ICHO)n.d.5.44
5-Hydroxyindole-3-carbaldehyde glucosiden.d.2.44
6-Hydroxyindole-3-carboxylic acid glucosiden.d.3.34
(Data adapted from Böttcher et al., 2014. "n.d." indicates not detected.)[1]

Regulatory Signaling Pathway

The biosynthesis of indolic phytoalexins, including ICOOH derivatives, is tightly regulated by a complex signaling network that integrates hormonal signals, primarily from jasmonate (JA) and ethylene. This regulation allows the plant to mount a rapid defense response upon pathogen attack or elicitor perception.

The signaling cascade is understood to proceed as follows:

  • Jasmonate Perception: The bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), is perceived by the F-box protein CORONATINE INSENSITIVE1 (COI1).[4][5]

  • Degradation of JAZ Repressors: The perception of JA-Ile by COI1, which is part of an SCF E3 ubiquitin ligase complex, targets JASMONATE-ZIM DOMAIN (JAZ) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[4][5][6]

  • Activation of Transcription Factors: The degradation of JAZ proteins releases the transcription factors they repress. Key transcription factors in this pathway include ETHYLENE RESPONSE FACTOR1 (ERF1) and WRKY33.[4][7][8]

  • MAPK Cascade Involvement: The activity of WRKY33 is further positively regulated by phosphorylation through a mitogen-activated protein kinase (MAPK) cascade, specifically involving MPK3 and MPK6.[4][7][8]

  • Transcriptional Activation: ERF1 and WRKY33, acting cooperatively, bind to the promoters of camalexin and other phytoalexin biosynthetic genes, including those for ICOOH derivatives, to activate their transcription.[4][7][8]

A diagram of this signaling pathway is presented below:

Signaling Pathway cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response Elicitor Elicitor JA_Ile JA-Ile Elicitor->JA_Ile Induces biosynthesis MPK_cascade MPK3/MPK6 Elicitor->MPK_cascade Activates COI1 COI1 JA_Ile->COI1 JAZ JAZ COI1->JAZ Promotes degradation WRKY33 WRKY33 JAZ->WRKY33 ERF1 ERF1 JAZ->ERF1 MPK_cascade->WRKY33 Phosphorylates & Activates Biosynthetic_Genes Biosynthetic Genes (CYP71B6, AAO1, etc.) WRKY33->Biosynthetic_Genes Activate transcription ERF1->Biosynthetic_Genes Activate transcription Phytoalexins ICOOH Derivatives Biosynthetic_Genes->Phytoalexins

Regulation of ICOOH Derivative Biosynthesis.

Experimental Protocols

Detailed experimental protocols are crucial for the study of this biosynthetic pathway. Below are outlines of key methodologies.

Metabolite Extraction and LC-MS/MS Analysis
  • Plant Material and Treatment: Arabidopsis thaliana plants are grown under controlled conditions. For induction of the pathway, leaves are treated with a solution of silver nitrate (AgNO₃).

  • Sample Preparation: Harvested leaf material is immediately frozen in liquid nitrogen to quench metabolic activity and ground to a fine powder.

  • Extraction: Metabolites are extracted from the ground tissue using a suitable solvent, typically an aqueous methanol solution.

  • LC-MS/MS Analysis: The extracts are analyzed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). This allows for the separation, identification, and quantification of the various indole derivatives. Quantification is achieved by comparing the peak areas of the endogenous compounds to those of known amounts of isotopically labeled internal standards.[9][10][11][12][13][14][15]

Heterologous Expression and In Vitro Enzyme Assays
  • Gene Cloning and Expression: The cDNAs encoding the biosynthetic enzymes (e.g., CYP71B6, AAO1) are cloned into an appropriate expression vector. For cytochrome P450 enzymes, heterologous expression is often performed in yeast (Saccharomyces cerevisiae) or insect cells, which provide the necessary membrane environment and redox partners.[16][17]

  • Protein Purification: The expressed enzymes are purified from the host cells using standard chromatographic techniques.

  • In Vitro Assay: The activity of the purified enzyme is assayed by incubating it with its putative substrate (e.g., indole-3-acetonitrile for CYP71B6) and any necessary co-factors (e.g., NADPH and a P450 reductase for CYPs).

  • Product Analysis: The reaction products are then analyzed by LC-MS or GC-MS to confirm the identity of the product and to determine the kinetic parameters of the enzyme (Kₘ, Vₘₐₓ).[18][19][20]

Experimental Workflow

The elucidation of a biosynthetic pathway such as this typically follows a structured workflow, integrating genetics, analytical chemistry, and biochemistry.

Experimental Workflow A Hypothesis Generation (e.g., from transcriptomic data showing co-expressed genes with known phytoalexin pathway genes) B Genetic Analysis (Analysis of T-DNA knockout mutants for candidate biosynthetic genes) A->B C Metabolite Profiling (LC-MS analysis of wild-type and mutant plants, treated and untreated) B->C E In Vitro Enzyme Characterization (Heterologous expression of candidate genes and biochemical assays with putative substrates) B->E D Identification of Intermediates (Comparison of metabolite profiles to identify accumulated substrates or missing products in mutants) C->D D->E D->E F Pathway Elucidation (Integration of genetic and biochemical data to construct the biosynthetic pathway) E->F

General Experimental Workflow for Pathway Elucidation.

Conclusion and Future Directions

The biosynthesis of 5-hydroxyindole-3-carboxylic acid derivatives in plants is a fascinating example of specialized metabolism that plays a crucial role in plant defense. While the core pathway from tryptophan to indole-3-carboxylic acid is now reasonably well understood in Arabidopsis, several key areas require further investigation. A primary goal for future research is the definitive identification and characterization of the hydroxylase(s) responsible for the formation of 5-hydroxy and other hydroxylated derivatives. Additionally, a more comprehensive quantitative analysis of the metabolic flux through this pathway under various conditions will provide a deeper understanding of its regulation and its importance in the overall defensive strategy of the plant. This knowledge will be invaluable for efforts in metabolic engineering and the potential exploitation of these compounds in medicine and agriculture.

References

Methodological & Application

Synthesis Protocol for 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The protocol is based on the Nenitzescu indole synthesis to construct the core indole scaffold, followed by hydrolysis to yield the final carboxylic acid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the intermediate, ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate.

ParameterValueReference
Reaction YieldUp to 63%[1]
Solvent SystemGlacial Acetic Acid / Ethyl Acetate[1]
Reactant 1p-Benzoquinone[1]
Reactant 2N-methyl-β-aminocrotonic acid ethyl ester[1]

Experimental Protocols

This synthesis is a two-step process:

  • Step 1: Nenitzescu Indole Synthesis of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate. [1]

  • Step 2: Hydrolysis to this compound.

Step 1: Synthesis of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

The core of this synthesis is the Nenitzescu reaction, which involves the condensation of a benzoquinone with a β-aminocrotonic ester to form a 5-hydroxyindole derivative.[2][3][4] In this specific protocol, p-benzoquinone reacts with N-methyl-β-aminocrotonic acid ethyl ester.

Materials:

  • p-Benzoquinone

  • Ethyl acetoacetate

  • Methylamine

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Standard laboratory glassware

  • Stirring and heating apparatus

Procedure:

Part A: Preparation of N-methyl-β-aminocrotonic acid ethyl ester

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of ethyl acetoacetate and methylamine in a suitable solvent such as ethanol.

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield crude N-methyl-β-aminocrotonic acid ethyl ester. This intermediate can often be used in the next step without further purification.

Part B: Nenitzescu Reaction

  • Prepare two separate solutions:

    • Solution A: Dissolve a specific molar quantity of p-benzoquinone in a mixture of glacial acetic acid and ethyl acetate.

    • Solution B: Dissolve an equimolar amount of N-methyl-β-aminocrotonic acid ethyl ester in the same solvent mixture.

  • Slowly add Solution B to Solution A with constant stirring at room temperature.

  • The reaction mixture is stirred for a specified time, and the progress is monitored by TLC.

  • Upon completion of the reaction, the product, ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, may precipitate from the reaction mixture.

  • Isolate the solid product by filtration, wash with a cold solvent (e.g., cold ethyl acetate or ethanol), and dry under vacuum. A yield of up to 63% has been reported for this reaction.[1]

Step 2: Hydrolysis of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard procedure typically carried out under basic conditions followed by acidification.

Materials:

  • Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

  • Ethanol or Methanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution

  • Hydrochloric acid (HCl) (e.g., 1M or 2M)

  • Standard laboratory glassware

  • Stirring and heating apparatus

Procedure:

  • Dissolve the ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate from Step 1 in ethanol or methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add an excess of an aqueous solution of sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, remove the alcohol solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with hydrochloric acid until the pH is acidic (typically pH 2-3). The product, this compound, will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in this synthesis protocol.

Synthesis_Workflow cluster_step1 Step 1: Nenitzescu Indole Synthesis cluster_step2 Step 2: Hydrolysis p_benzoquinone p-Benzoquinone reaction_mixture Reaction in Glacial Acetic Acid / Ethyl Acetate p_benzoquinone->reaction_mixture enamine_ester N-methyl-β-aminocrotonic acid ethyl ester enamine_ester->reaction_mixture indole_ester Ethyl 5-hydroxy-1,2-dimethyl- 1H-indole-3-carboxylate reaction_mixture->indole_ester Condensation hydrolysis_reaction Basic Hydrolysis (NaOH/EtOH) followed by Acidification (HCl) indole_ester->hydrolysis_reaction final_product 5-Hydroxy-1,2-dimethyl- 1H-indole-3-carboxylic acid hydrolysis_reaction->final_product Hydrolysis start Starting Materials start->p_benzoquinone start->enamine_ester

Caption: Overall workflow for the synthesis of this compound.

Logical_Relationship cluster_reactants Reactants cluster_synthesis Core Synthesis cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Final Product p_benzoquinone p-Benzoquinone nenitzescu Nenitzescu Reaction p_benzoquinone->nenitzescu enamine N-methyl-β-aminocrotonic acid ethyl ester enamine->nenitzescu indole_ester Ethyl 5-hydroxy-1,2-dimethyl- 1H-indole-3-carboxylate nenitzescu->indole_ester hydrolysis Ester Hydrolysis indole_ester->hydrolysis carboxylic_acid 5-Hydroxy-1,2-dimethyl- 1H-indole-3-carboxylic acid hydrolysis->carboxylic_acid

Caption: Logical relationship of key stages in the synthesis protocol.

References

Application Notes & Protocols for the Quantification of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid is an indole derivative of interest in various fields of research and drug development. Accurate and reliable quantification of this analyte in biological samples is crucial for pharmacokinetic, pharmacodynamic, and metabolism studies. This document outlines two primary analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method is recommended for its superior sensitivity and selectivity, especially for complex biological matrices.

Proposed Analytical Methods

Method 1: Quantification by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

This method is suitable for the quantification of this compound in simpler matrices or when high concentrations are expected.

2.1.1. Principle

The analyte is first extracted from the biological matrix using protein precipitation or liquid-liquid extraction. The extract is then injected into a reversed-phase HPLC system, where it is separated from other matrix components. The quantification is achieved by measuring the ultraviolet absorbance at a specific wavelength and comparing it to a standard curve.

2.1.2. Experimental Protocol

Sample Preparation (Protein Precipitation):

  • To 100 µL of the sample (e.g., plasma, serum), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of the sample, add an internal standard and acidify with 50 µL of 1M HCl.

  • Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).

  • Vortex for 2 minutes and then centrifuge at 3,000 x g for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of mobile phase for injection.

2.1.3. HPLC-UV Operating Conditions

The following table summarizes the proposed starting conditions for the HPLC-UV analysis.

ParameterProposed Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with 10% B, increase to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10-20 µL
Detection UV at approximately 280 nm

2.1.4. Data Presentation

ParameterExpected Performance
Linearity Range 0.1 - 20 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) < 15%
Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity and is the preferred method for bioanalytical studies.

2.2.1. Principle

Following extraction from the biological matrix, the analyte is separated by HPLC and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the analyte is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides excellent selectivity and sensitivity.

2.2.2. Experimental Protocol

Sample Preparation:

The sample preparation protocols (Protein Precipitation or Liquid-Liquid Extraction) described in section 2.1.2 can be used. A "dilute-and-shoot" approach may also be feasible for cleaner matrices like urine, where the sample is simply diluted with an internal standard solution before injection.

2.2.3. LC-MS/MS Operating Conditions

The table below provides the proposed starting conditions for the LC-MS/MS analysis.

ParameterProposed Condition
LC System UPLC or HPLC system
Column C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient A suitable gradient to ensure separation from matrix interferences
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5-10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MRM Transitions To be determined by infusing a standard solution of the analyte. For positive mode, the precursor would be [M+H]+.
Internal Standard A stable isotope-labeled version of the analyte is highly recommended.

2.2.4. Data Presentation

ParameterExpected Performance
Linearity Range 0.5 - 500 ng/mL
Limit of Quantification (LOQ) ~0.5 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (%RSD) < 10%

Visualizations

Diagram 1: Experimental Workflow for Sample Preparation (Protein Precipitation)

G start Start: Biological Sample (100 µL) add_is Add 300 µL Acetonitrile with Internal Standard start->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject into LC System reconstitute->inject

Caption: Workflow for Protein Precipitation.

Diagram 2: Analytical Workflow for LC-MS/MS Quantification

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry autosampler Autosampler hplc_column HPLC Column autosampler->hplc_column hplc_pump HPLC Pump hplc_pump->hplc_column ion_source Ion Source (ESI) hplc_column->ion_source quad1 Quadrupole 1 (Precursor Ion Selection) ion_source->quad1 collision_cell Collision Cell (Fragmentation) quad1->collision_cell quad3 Quadrupole 3 (Product Ion Selection) collision_cell->quad3 detector Detector quad3->detector data_system Data System (Quantification) detector->data_system

Caption: LC-MS/MS Analytical Workflow.

Method Validation Considerations

It is imperative that these proposed methods are fully validated according to regulatory guidelines (e.g., FDA or EMA) before use in regulated studies. Key validation parameters to assess include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

  • Linearity and Range: Demonstrating a linear relationship between concentration and response over a defined range.

  • Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter in the data.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.

  • Matrix Effects: Assessing the impact of the biological matrix on ionization efficiency.

  • Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions.

Disclaimer: The protocols and parameters provided are intended as a starting point for method development. Optimization will be necessary to achieve the desired performance for the specific application and available instrumentation. The use of a stable isotope-labeled internal standard is strongly recommended for LC-MS/MS analysis to ensure the highest accuracy and precision.

HPLC-UV method for 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-UV method has been developed for the quantitative analysis of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid, a key indole derivative of interest in pharmaceutical and biological research. This application note provides a comprehensive protocol for the separation and quantification of this compound using reverse-phase high-performance liquid chromatography with ultraviolet detection.

Introduction

This compound is an indole derivative that is structurally related to biologically important molecules such as the phytohormone indole-3-acetic acid. Accurate and reliable quantification of this compound is crucial for various research applications, including drug metabolism studies, pharmacokinetic analysis, and in vitro biological assays. The method described herein is designed to be simple, robust, and suitable for routine analysis in a research or drug development setting.

Experimental Protocol

This section details the necessary materials, instrumentation, and procedures for the analysis of this compound.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • 0.22 µm syringe filters

Instrumentation

A standard HPLC system equipped with a UV-Vis detector is required. The specific components are listed in the table below.

Instrument ComponentSpecification
HPLC SystemAgilent 1260 Infinity II or equivalent
DegasserIntegrated
PumpQuaternary or Binary Pump
AutosamplerCapable of 10 µL injections
Column OvenThermostatted
DetectorUV-Vis or Diode Array Detector (DAD)
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for method development and can be optimized as needed.

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 280 nm
Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (at initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The appropriate sample preparation will depend on the matrix. For simple aqueous samples, the following procedure is recommended:

  • Filter the sample through a 0.22 µm syringe filter.

  • Transfer the filtrate to an HPLC vial for analysis.

For more complex matrices such as plasma or tissue homogenates, a protein precipitation or solid-phase extraction (SPE) step may be necessary.

Method Validation Parameters

The following table summarizes the expected performance characteristics of the HPLC-UV method, based on typical results for similar indole compounds.[1][2]

ParameterExpected Result
Linearity (r²) > 0.998
Limit of Detection (LOD) < 0.1 µg/mL
Limit of Quantification (LOQ) < 0.5 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing prep_standards Prepare Standard Solutions hplc HPLC-UV Analysis prep_standards->hplc Inject Standards prep_sample Prepare Sample prep_sample->hplc Inject Sample data_acq Data Acquisition hplc->data_acq peak_integration Peak Integration data_acq->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Analyte calibration->quantification G cluster_mobile_phase Mobile Phase cluster_column Column cluster_detection Detection cluster_output Output A Aqueous Phase (0.1% Formic Acid) C18 C18 Stationary Phase A->C18 B Organic Phase (Acetonitrile) B->C18 UV UV Detector (280 nm) C18->UV Chromatogram Chromatogram UV->Chromatogram

References

Application Notes and Protocols: 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid in Cancer Cell Line Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the evaluation of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid and its derivatives in cancer cell line assays. While specific data for this compound is not extensively available in published literature, this guide draws upon research on closely related 5-hydroxyindole-3-carboxylic acid derivatives to provide a comprehensive framework for its investigation as a potential anti-cancer agent. The protocols herein detail methodologies for assessing cytotoxicity, and investigating the mechanism of action through apoptosis and protein expression analysis.

Introduction

Indole derivatives are a significant class of heterocyclic compounds that have shown promise in the development of novel anti-cancer therapeutics.[1][2][3] The indole scaffold is a key pharmacophore in various biologically active molecules, and its derivatives have been investigated for their cytotoxic effects against a range of cancer cell lines.[1][2][3] This document focuses on the potential application of this compound in cancer research. Based on studies of similar compounds, it is hypothesized that this molecule may exhibit anti-proliferative and pro-apoptotic effects. One potential mechanism of action for related indole compounds is the inhibition of survivin, a protein that is overexpressed in many cancers and plays a crucial role in cell division and apoptosis resistance.[1][4]

Data Presentation: Cytotoxicity of Related 5-Hydroxyindole-3-Carboxylic Acid Derivatives

The following table summarizes the cytotoxic effects of several 5-hydroxyindole-3-carboxylic acid derivatives against the MCF-7 human breast cancer cell line, as determined by the MTT assay.[1][2][4] This data is presented to provide a representative understanding of the potential efficacy of this class of compounds.

Compound IDStructureModificationIC50 (µM) against MCF-7 Cells
5a 5-hydroxyindole-3-carboxylic acid esterEster derivative< 10
5d 5-hydroxyindole-3-carboxylic acid esterEster derivative with a 4-methoxy group4.7
5l 5-hydroxyindole-3-carboxylic acid esterEster derivative< 10
Cisplatin -Reference CompoundNot specified in the study

Data extracted from "Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents".[1][2][4]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[6] Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Apoptosis Detection: Annexin V-FITC/PI Staining

This assay is used to quantify the number of cells undergoing apoptosis.[10] It is based on the principle that phosphatidylserine is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis and can be detected by Annexin V.[10] Propidium Iodide (PI) is used to identify necrotic or late apoptotic cells with compromised membranes.[10]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Preparation: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 500 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[10]

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample of cell or tissue extract.[11][12][13] This can be used to investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation (e.g., survivin, caspases, Bcl-2 family proteins).

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-survivin, anti-caspase-3, anti-Bax, anti-Bcl-2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.[11][14]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[14]

  • SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[12][14]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[11]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[14]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative protein expression levels.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway through which this compound may induce apoptosis, based on the known functions of related indole compounds that target survivin.

G This compound This compound Survivin Survivin This compound->Survivin Inhibition Caspase-9 Caspase-9 Survivin->Caspase-9 Inhibition Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Hypothetical pathway of apoptosis induction.

Experimental Workflow

The diagram below outlines a general workflow for evaluating the anti-cancer effects of a novel compound like this compound in cancer cell lines.

G cluster_0 In Vitro Evaluation Cell_Culture Cancer Cell Line Culture (e.g., MCF-7) Treatment Compound Treatment (Dose- and Time-Dependent) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Protein_Analysis Mechanism of Action (Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis and IC50 Determination Viability_Assay->Data_Analysis

Caption: General experimental workflow.

References

Application Notes and Protocols for In Vitro Anticancer Activity Testing of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects.[1][2] These compounds can influence a variety of cellular processes such as cell proliferation, apoptosis, and cell cycle progression by targeting key signaling pathways.[1] This document provides a detailed protocol for evaluating the in vitro anticancer activity of a specific indole derivative, 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid.

The described methodologies cover the initial assessment of cytotoxicity across a panel of cancer cell lines, followed by more in-depth mechanistic studies to elucidate the compound's mode of action, specifically focusing on the induction of apoptosis and cell cycle arrest. The protocols are designed to be robust and reproducible, providing a solid framework for the preclinical evaluation of this compound. Recent studies on similar 5-hydroxyindole-3-carboxylic acid derivatives have shown promising cytotoxic effects against breast cancer cell lines, such as MCF-7, while exhibiting lower toxicity towards normal cells, highlighting the potential of this scaffold in cancer therapy.[3][4]

Materials and Reagents

  • Compound: this compound

  • Cell Lines:

    • MCF-7 (human breast adenocarcinoma)

    • A549 (human lung carcinoma)

    • K562 (human chronic myelogenous leukemia)[5]

    • Normal human dermal fibroblasts (for cytotoxicity comparison)[3][4]

  • Reagents for Cell Culture:

    • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate Buffered Saline (PBS)

  • Reagents for Cytotoxicity Assay (MTT Assay):

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[6]

    • Dimethyl sulfoxide (DMSO) or solubilization solution (e.g., 10% SDS in 0.01 M HCl)[7]

  • Reagents for Apoptosis Assay (Annexin V-FITC/PI Staining):

    • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[8]

  • Reagents for Cell Cycle Analysis:

    • 70% ice-cold ethanol[8]

    • PI/RNase Staining Buffer[8]

  • General Lab Equipment:

    • Humidified incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Centrifuge

    • Microplate reader

    • Flow cytometer

    • Hemocytometer or automated cell counter

    • 96-well and 6-well cell culture plates

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[9]

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • After 24 hours of cell seeding, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like Doxorubicin).[9]

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.[6]

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.[6]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement:

    • Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[6]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC50) value from the curve.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.[11] Annexin V, a protein with a high affinity for PS, is labeled with FITC, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[11]

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density of 1 x 10^6 cells per well and allow them to attach overnight.[8]

    • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells.

    • Wash the cells with ice-cold PBS and centrifuge at 400 x g for 10 minutes at 4°C.[8]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

    • Add 5 µL of FITC Annexin V and 5 µL of PI to the cell suspension.[8]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately using a flow cytometer.

    • Collect a minimum of 10,000 events per sample.[12]

    • The cell populations can be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Protocol 3: Cell Cycle Analysis by PI Staining

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of the cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry.[13] The amount of PI fluorescence is directly proportional to the amount of DNA.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the test compound as described in the apoptosis protocol.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[8]

    • Incubate the fixed cells at -20°C overnight.[8]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 0.5 mL of PI/RNase staining buffer.[8]

    • Incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • View the DNA staining on a linear scale to differentiate between G0/G1, S, and G2/M phases based on fluorescence intensity.[13]

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM) after 48h exposure
MCF-7Data to be filled
A549Data to be filled
K562Data to be filled
Normal FibroblastsData to be filled

Table 2: Effect of this compound on Apoptosis in MCF-7 Cells (48h)

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control (Vehicle)Data to be filledData to be filledData to be filled
Compound (IC50)Data to be filledData to be filledData to be filled
Compound (2x IC50)Data to be filledData to be filledData to be filled

Table 3: Cell Cycle Distribution of MCF-7 Cells Treated with this compound (48h)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control (Vehicle)Data to be filledData to be filledData to be filled
Compound (IC50)Data to be filledData to be filledData to be filled
Compound (2x IC50)Data to be filledData to be filledData to be filled

Mandatory Visualizations

G cluster_prep Preparation cluster_cytotoxicity Cytotoxicity Screening cluster_mechanistic Mechanistic Studies (for promising IC50) cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis prep_compound Prepare Compound Stock (5-Hydroxy-1,2-dimethyl-1H-indole- 3-carboxylic acid in DMSO) treat_96 Treat with Serial Dilutions of Compound (48-72h) prep_compound->treat_96 prep_cells Culture & Harvest Cancer Cell Lines seed_96 Seed Cells in 96-well Plates prep_cells->seed_96 seed_6 Seed Cells in 6-well Plates prep_cells->seed_6 seed_96->treat_96 mtt_assay Perform MTT Assay treat_96->mtt_assay read_absorbance Measure Absorbance (570 nm) mtt_assay->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50 treat_6 Treat with IC50 & 2x IC50 Concentrations (24-48h) calc_ic50->treat_6 Inform Treatment Concentrations seed_6->treat_6 stain_annexin Stain with Annexin V-FITC/PI treat_6->stain_annexin fix_cells Fix Cells in 70% Ethanol treat_6->fix_cells flow_apoptosis Analyze by Flow Cytometry stain_annexin->flow_apoptosis stain_pi Stain with PI/RNase fix_cells->stain_pi flow_cellcycle Analyze by Flow Cytometry stain_pi->flow_cellcycle

Caption: Experimental workflow for in vitro anticancer activity testing.

G cluster_pathway Hypothetical Signaling Pathway compound 5-Hydroxy-1,2-dimethyl- 1H-indole-3-carboxylic acid p53 p53 Activation compound->p53 Induces cdk CDK/Cyclin Complexes compound->cdk Inhibits bax Bax (Pro-apoptotic) p53->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Downregulates caspase9 Caspase-9 Activation bax->caspase9 bcl2->caspase9 Inhibits caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis cell_cycle Cell Cycle Arrest (e.g., G2/M phase) cdk->cell_cycle Leads to

Caption: Hypothetical signaling pathway for indole-induced apoptosis and cell cycle arrest.

References

Application Notes and Protocols for In Vivo Studies with 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vivo evaluation of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid. Due to a lack of specific in vivo data for this compound, the following protocols are based on established methodologies for structurally related indole derivatives with demonstrated anti-inflammatory and analgesic properties.

Introduction

This compound is a member of the indole carboxylic acid family. While its specific biological activities are not extensively documented, related indole derivatives have shown promise in various therapeutic areas, including as anti-inflammatory, analgesic, and anticancer agents.[1][2][3][4][5] This document outlines a potential in vivo experimental design to investigate the anti-inflammatory and analgesic effects of this compound.

Postulated Signaling Pathway

Based on the activities of similar indole derivatives, it is hypothesized that this compound may exert its anti-inflammatory effects by modulating key signaling pathways involved in inflammation, such as the NF-κB and STAT3 pathways, and by inhibiting pro-inflammatory enzymes like COX-2.[2]

postulated_signaling_pathway Compound 5-Hydroxy-1,2-dimethyl-1H- indole-3-carboxylic acid NF_kB_Pathway NF-κB Pathway Compound->NF_kB_Pathway STAT3_Pathway STAT3 Pathway Compound->STAT3_Pathway COX2 COX-2 Compound->COX2 Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NF_kB_Pathway Inflammatory_Stimuli->STAT3_Pathway NF_kB_Pathway->COX2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1) NF_kB_Pathway->Pro_inflammatory_Cytokines STAT3_Pathway->Pro_inflammatory_Cytokines Inflammation Inflammation COX2->Inflammation Pro_inflammatory_Cytokines->Inflammation

Postulated Anti-Inflammatory Signaling Pathway

Experimental Design and Workflow

A comprehensive in vivo study should be conducted to evaluate the efficacy and safety of this compound. The following workflow outlines the key stages of the proposed investigation.

experimental_workflow start Start animal_model Animal Model Selection (e.g., Swiss Albino Mice) start->animal_model grouping Animal Grouping and Acclimatization animal_model->grouping dosing Dosing and Administration (Intraperitoneal Injection) grouping->dosing anti_inflammatory Anti-inflammatory Activity Assessment (Carrageenan-induced Paw Edema) dosing->anti_inflammatory analgesic Analgesic Activity Assessment (Hot Plate and Acetic Acid Writhing Tests) dosing->analgesic biochemical Biochemical Analysis (Blood and Tissue Samples) anti_inflammatory->biochemical analgesic->biochemical histopathology Histopathological Examination (Paw Tissue) biochemical->histopathology data_analysis Data Analysis and Interpretation histopathology->data_analysis end End data_analysis->end

In Vivo Experimental Workflow

Experimental Protocols

Animal Model
  • Species: Swiss albino mice

  • Weight: 25-30 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, free access to food and water.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

Dosing and Administration
  • Test Compound: this compound

  • Vehicle: 10% Dimethyl sulfoxide (DMSO) in distilled water.[1]

  • Dose: A dose of 10 mg/kg is suggested based on studies with similar compounds.[1][4]

  • Route of Administration: Intraperitoneal (i.p.) injection.[1]

  • Control Groups:

    • Vehicle control (10% DMSO)

    • Positive control (e.g., Indomethacin or Diclofenac potassium at an appropriate dose)

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is used to assess acute inflammation.

  • Baseline Measurement: Measure the initial paw volume of the mice using a plethysmometer.

  • Compound Administration: Administer the test compound, vehicle, or positive control (i.p.).

  • Induction of Edema: After 30 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Analgesic Activity: Hot Plate Test

This test evaluates the central analgesic activity.

  • Baseline Measurement: Place each mouse on a hot plate maintained at 55 ± 0.5°C and record the reaction time (licking of paws or jumping). A cut-off time of 30 seconds is set to prevent tissue damage.

  • Compound Administration: Administer the test compound, vehicle, or positive control (e.g., Dipyrone).[1]

  • Post-treatment Measurement: Record the reaction time at 30, 60, 90, and 120 minutes after administration.

Analgesic Activity: Acetic Acid-Induced Writhing Test

This test assesses peripheral analgesic activity.

  • Compound Administration: Administer the test compound, vehicle, or positive control (e.g., Diclofenac potassium).[1]

  • Induction of Writhing: After 30 minutes, inject 0.1 mL of 0.6% acetic acid solution (i.p.).

  • Observation: Five minutes after the acetic acid injection, count the number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) for a period of 20 minutes.

  • Calculation: The percentage of inhibition of writhing is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.

Data Presentation

Quantitative data should be presented in a clear and structured format.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition of Edema at 4h
Vehicle Control-
Positive Control
Test Compound10

Table 2: Analgesic Effect of this compound in the Hot Plate Test

Treatment GroupDose (mg/kg)Reaction Time (s) at 30 minReaction Time (s) at 60 minReaction Time (s) at 90 minReaction Time (s) at 120 min
Vehicle Control-
Positive Control
Test Compound10

Table 3: Analgesic Effect of this compound in the Acetic Acid-Induced Writhing Test

Treatment GroupDose (mg/kg)Number of Writhes (in 20 min)% Inhibition of Writhing
Vehicle Control-
Positive Control
Test Compound10

Biochemical and Histopathological Analysis

At the end of the experimental period, blood samples can be collected for the analysis of inflammatory markers (e.g., TNF-α, IL-1β) using ELISA kits. The inflamed paw tissue can be excised, fixed in 10% formalin, and processed for histopathological examination to assess the infiltration of inflammatory cells.

Conclusion

This document provides a detailed framework for the in vivo evaluation of this compound. The proposed experiments will help to elucidate its potential anti-inflammatory and analgesic properties and provide valuable data for further drug development. It is crucial to adhere to ethical guidelines for animal research throughout the study.

References

Application Note: Developing Cell-Based Assays for 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid is a member of the indole carboxylic acid family, a class of compounds with diverse biological activities. Structurally similar compounds have demonstrated potential as anti-cancer agents, exhibiting effects on cell viability and key cellular processes. For instance, derivatives of 5-hydroxyindole-3-carboxylic acid have shown cytotoxic effects against breast cancer cell lines, such as MCF-7, with minimal impact on normal cells[1][2]. The proposed mechanism for some indole derivatives involves the inhibition of proteins like survivin, which is crucial for cell survival and proliferation in cancer cells[1][2]. This application note provides a comprehensive guide to developing a suite of cell-based assays to characterize the biological activity of this compound, focusing on its potential as an anti-cancer agent. The following protocols and workflows are designed to assess its effects on cell viability, apoptosis, and cell cycle progression.

Hypothesized Signaling Pathway

Based on the known activities of similar indole-containing compounds, a potential mechanism of action for this compound could involve the inhibition of anti-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.

G cluster_0 Cell Treatment cluster_1 Intracellular Signaling cluster_2 Cellular Outcome Compound Compound Bcl2 Bcl-2/Mcl-1 Compound->Bcl2 Inhibition Bax Bax/Bak Bcl2->Bax Inhibits CytoC Cytochrome c Release Bax->CytoC Promotes Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Hypothesized signaling pathway for the induction of apoptosis.

Experimental Workflow

A tiered approach is recommended to efficiently screen and characterize the effects of the compound. The workflow begins with a broad assessment of cytotoxicity, followed by more detailed investigations into the mechanism of action.

G Start Start: Compound Synthesis & Characterization Assay1 Tier 1: Cell Viability Assay (MTT/XTT) Start->Assay1 Decision1 Active? Assay1->Decision1 Assay2 Tier 2: Apoptosis Assay (Annexin V/PI) Decision1->Assay2 Yes Assay3 Tier 2: Cell Cycle Analysis (Propidium Iodide) Decision1->Assay3 Yes End End: Lead Optimization Decision1->End No Decision2 Mechanism Identified? Assay2->Decision2 Assay3->Decision2 Assay4 Tier 3: Target Validation (Western Blot, Enzyme Assays) Decision2->Assay4 Yes Decision2->End No Assay4->End

Caption: Tiered experimental workflow for compound characterization.

Data Presentation

Quantitative data from the proposed assays should be summarized in tables for clear comparison and interpretation.

Table 1: Cell Viability (IC50 Values)

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7 (Breast Cancer)[Insert Value][Insert Value]
A549 (Lung Cancer)[Insert Value][Insert Value]
HCT116 (Colon Cancer)[Insert Value][Insert Value]
MCF-10A (Normal Breast)[Insert Value][Insert Value]

Table 2: Apoptosis Analysis (% of Apoptotic Cells)

TreatmentConcentration (µM)Early Apoptotic (Annexin V+/PI-)Late Apoptotic (Annexin V+/PI+)
Vehicle Control0[Insert Value][Insert Value]
Compound[IC50/2][Insert Value][Insert Value]
Compound[IC50][Insert Value][Insert Value]
Staurosporine (Positive Control)1[Insert Value][Insert Value]

Table 3: Cell Cycle Analysis (% of Cells in Each Phase)

TreatmentConcentration (µM)G0/G1 PhaseS PhaseG2/M Phase
Vehicle Control0[Insert Value][Insert Value][Insert Value]
Compound[IC50/2][Insert Value][Insert Value][Insert Value]
Compound[IC50][Insert Value][Insert Value][Insert Value]
Nocodazole (Positive Control)0.1[Insert Value][Insert Value][Insert Value]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., MCF-10A).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well plates.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in a complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell line.

  • Complete cell culture medium.

  • Test compound stock solution.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Protocol:

  • Seed cells in a 6-well plate and incubate for 24 hours.

  • Treat cells with the test compound at various concentrations (e.g., IC50/2, IC50) for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Human cancer cell line.

  • Complete cell culture medium.

  • Test compound stock solution.

  • Propidium Iodide (PI) staining solution (containing RNase A).

  • 70% ethanol (ice-cold).

  • Flow cytometer.

Protocol:

  • Seed cells in a 6-well plate and incubate for 24 hours.

  • Treat cells with the test compound at various concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.[3]

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.[3]

References

Application Notes: 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic Acid as a Potential Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid is a synthetic indole derivative. The indole scaffold is a prominent feature in numerous biologically active compounds and is recognized for its intrinsic fluorescence properties.[1] The 5-hydroxy substitution on the indole ring, in particular, can enhance these fluorescent properties, making such compounds promising candidates for development as molecular probes.[2] While direct applications of this compound as a molecular probe are not extensively documented, its structural similarity to other 5-hydroxyindole derivatives that have been successfully used as fluorescent probes suggests its potential in various research and drug development applications.[2][3]

This document provides an overview of the potential applications of this compound as a molecular probe, along with detailed, generalized protocols for its characterization and use in biological systems. These protocols are based on established methodologies for similar indole-based fluorescent probes and are intended to serve as a starting point for researchers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₁NO₃[4]
Molecular Weight 205.21 g/mol [4]
IUPAC Name 5-hydroxy-1,2-dimethylindole-3-carboxylic acid[4]
CAS Number 25888-01-1[4]

Potential Applications as a Molecular Probe

Based on the known properties of 5-hydroxyindole derivatives, this compound could potentially be utilized in the following applications:

  • Fluorescent Labeling and Cellular Imaging: The intrinsic fluorescence of the 5-hydroxyindole core could allow for its use as a fluorescent label for biomolecules or as a probe for cellular imaging to study cellular uptake and distribution.

  • Environmental Sensing: The fluorescence of indole derivatives can be sensitive to the polarity and viscosity of their microenvironment. This property could be exploited to probe changes in cellular compartments or protein conformations.

  • pH Sensing: The carboxylic acid and hydroxyl groups on the molecule may exhibit pH-dependent protonation states, which could influence its fluorescent properties, enabling its use as a ratiometric or intensity-based pH sensor.[1]

  • Screening for Protein Binding: Changes in the fluorescence quantum yield or polarization upon binding to a protein can be used to screen for and characterize interactions with target proteins.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation and application of this compound as a molecular probe.

Protocol 1: Characterization of Photophysical Properties

Objective: To determine the fundamental photophysical properties of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvents (e.g., ethanol, DMSO, phosphate-buffered saline (PBS))

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Absorption Spectroscopy:

    • Dilute the stock solution in the desired solvent to a final concentration of 10 µM.

    • Record the absorption spectrum from 250 nm to 500 nm using a UV-Vis spectrophotometer.

    • Determine the wavelength of maximum absorption (λ_max).

  • Fluorescence Spectroscopy:

    • Using the same 10 µM solution, excite the sample at its λ_max.

    • Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 300 nm to 600 nm).

    • Determine the wavelength of maximum emission (λ_em).

  • Quantum Yield Determination:

    • Measure the fluorescence quantum yield relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • The quantum yield (Φ) can be calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Determination of Molar Extinction Coefficient (ε):

    • Prepare a series of dilutions of the compound in the chosen solvent.

    • Measure the absorbance of each dilution at the λ_max.

    • Plot absorbance versus concentration. The slope of the line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient.

Data Presentation:

ParameterSolventValue
λ_max (nm) Ethanol[Experimental Value]
λ_em (nm) Ethanol[Experimental Value]
Stokes Shift (nm) Ethanol[Calculated Value]
Quantum Yield (Φ) Ethanol[Experimental Value]
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) Ethanol[Experimental Value]
Protocol 2: Cellular Uptake and Imaging

Objective: To visualize the uptake and subcellular localization of this compound in live cells.

Materials:

  • Cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Confocal laser scanning microscope

  • Glass-bottom imaging dishes

Methodology:

  • Cell Seeding: Seed the cells onto glass-bottom imaging dishes at an appropriate density and allow them to adhere overnight.

  • Probe Incubation:

    • Dilute the stock solution of this compound in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.

    • Remove the old medium from the cells and replace it with the medium containing the probe.

    • Incubate the cells for a desired period (e.g., 30 minutes, 1 hour, 4 hours) at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells three times with pre-warmed PBS to remove any extracellular probe.

  • Imaging:

    • Add fresh, pre-warmed PBS or imaging buffer to the cells.

    • Image the cells using a confocal microscope with appropriate laser excitation and emission filter sets based on the determined photophysical properties.

    • Acquire images to observe the cellular uptake and subcellular distribution of the probe.

Visualizations

Signaling Pathway and Probe Interaction

The following diagram illustrates a hypothetical signaling pathway where the indole-based probe could be used to monitor enzymatic activity.

signaling_pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Probe Interaction Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activation Ligand Ligand Ligand->Receptor Binding Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Active_Kinase_B Active_Kinase_B Kinase_B->Active_Kinase_B Transcription_Factor Transcription_Factor Probe 5-Hydroxyindole Probe Probe->Active_Kinase_B Binding Active_Kinase_B->Transcription_Factor Activation Fluorescence_Change Fluorescence_Change Active_Kinase_B->Fluorescence_Change Modulates

Caption: Hypothetical signaling pathway where the 5-hydroxyindole probe binds to an active kinase, resulting in a detectable fluorescence change.

Experimental Workflow for Probe Characterization

This diagram outlines the general workflow for characterizing the photophysical properties of a new molecular probe.

experimental_workflow start Start synthesis Synthesize and Purify 5-Hydroxyindole Derivative start->synthesis stock_solution Prepare Stock Solution (e.g., 1 mM in DMSO) synthesis->stock_solution absorption Measure Absorption Spectrum (Determine λ_max) stock_solution->absorption emission Measure Emission Spectrum (Determine λ_em) stock_solution->emission absorption->emission Excite at λ_max extinction_coeff Determine Molar Extinction Coefficient absorption->extinction_coeff quantum_yield Determine Quantum Yield emission->quantum_yield data_analysis Analyze and Tabulate Photophysical Data quantum_yield->data_analysis extinction_coeff->data_analysis end End data_analysis->end

Caption: Workflow for the characterization of the photophysical properties of the 5-hydroxyindole probe.

Logical Relationship for Probe Application

This diagram illustrates the logical progression from identifying the properties of the probe to its potential applications.

logical_relationship cluster_properties Probe Properties cluster_applications Potential Applications Intrinsic_Fluorescence Intrinsic_Fluorescence Cellular_Imaging Cellular_Imaging Intrinsic_Fluorescence->Cellular_Imaging Environmental_Sensitivity Environmental_Sensitivity Protein_Binding_Assays Protein_Binding_Assays Environmental_Sensitivity->Protein_Binding_Assays Functional_Groups pH-sensitive Functional Groups pH_Sensing pH_Sensing Functional_Groups->pH_Sensing

Caption: Logical relationship between the intrinsic properties of the 5-hydroxyindole probe and its potential applications.

References

Formulation of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic Acid for Biological Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid is a member of the indole carboxylic acid class of compounds, which have garnered significant interest in drug discovery due to their diverse biological activities. Indole derivatives have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.[1][2] The biological effects of these compounds are often attributed to their ability to modulate key cellular signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways, which are critical in cell survival, proliferation, and inflammation.[3]

This document provides detailed application notes and experimental protocols for the formulation and biological evaluation of this compound. It is intended to guide researchers in designing and executing in vitro and in vivo studies to explore the therapeutic potential of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing appropriate formulation strategies.

PropertyValueReference
Molecular FormulaC₁₁H₁₁NO₃--INVALID-LINK--
Molecular Weight205.21 g/mol --INVALID-LINK--
AppearanceCrystalline solid[4]
SolubilitySoluble in organic solvents such as ethanol, DMSO, and dimethyl formamide.[4][4]

Table 1: Physicochemical Properties of this compound.

Formulation for Biological Studies

The poor aqueous solubility of many indole derivatives, including this compound, presents a challenge for biological studies. Proper formulation is critical to ensure accurate and reproducible results.

In Vitro Formulation

For in vitro experiments, such as cell-based assays, the compound is typically dissolved in an organic solvent to prepare a stock solution, which is then further diluted in the cell culture medium.

Protocol 1: Preparation of Stock Solution for In Vitro Studies

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro use due to its high solubilizing capacity and compatibility with most cell culture assays at low concentrations.[5] Ethanol can also be used.[4][6]

  • Stock Solution Preparation:

    • Weigh a precise amount of this compound powder.

    • Add a sufficient volume of sterile DMSO or 100% ethanol to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing or brief sonication.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7]

  • Working Solution Preparation:

    • Thaw an aliquot of the stock solution.

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[8] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

In Vivo Formulation

For in vivo studies in animal models, the formulation strategy depends on the route of administration. Oral gavage and intraperitoneal (IP) injection are common routes for preclinical studies.

Protocol 2: Formulation for Oral Administration in Mice

A common approach for oral administration of poorly soluble compounds is to prepare a suspension.

  • Vehicle Selection: A common vehicle for oral gavage is a mixture of 0.5% carboxymethylcellulose (CMC) and 0.25% Tween 80 in sterile water. Other options include corn oil or other pharmaceutically acceptable oils for highly lipophilic compounds.[9]

  • Suspension Preparation:

    • Weigh the required amount of this compound.

    • Add a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle while continuously stirring or vortexing to create a uniform suspension.

    • The final concentration should be calculated based on the desired dose and the volume to be administered (typically 5-10 mL/kg for mice).

  • Administration: Administer the suspension to mice using a gavage needle. Ensure the suspension is well-mixed immediately before each administration.

Protocol 3: Formulation for Intraperitoneal (IP) Injection in Mice

For IP injection, a solution or a fine suspension can be used. Due to the potential for precipitation in aqueous solutions, a co-solvent system is often employed.

  • Vehicle Selection: A common vehicle for IP injection of poorly soluble compounds is a mixture of DMSO, PEG 400, and saline. A typical ratio is 10% DMSO, 40% PEG 400, and 50% saline.[10] Another option for lipophilic compounds is sterile oil (e.g., corn oil or sesame oil).[9]

  • Solution/Suspension Preparation:

    • Dissolve the compound in DMSO first.

    • Add PEG 400 and mix well.

    • Slowly add the saline while vortexing to prevent precipitation. The final solution should be clear. If a fine suspension forms, ensure it is homogenous before injection.

  • Administration: Administer the formulation via IP injection. The injection volume should be appropriate for the size of the animal (typically 5-10 mL/kg for mice).

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activity of this compound.

In Vitro Cytotoxicity Assay

Protocol 4: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (prepared as described in Protocol 1) for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the reported in vitro cytotoxicity of a series of 5-hydroxyindole-3-carboxylic acid derivatives against the MCF-7 human breast cancer cell line.

Compound IDR (Substitution on N1)IC₅₀ (µM)Reference
6a n-Butyl13.2 ± 1.1[1]
6c n-Propyl> 50[1]
6d 4-Methoxyphenyl10.5 ± 0.9[1]
6f 4-Methylbenzyl15.8 ± 1.3[1]
6g Cyclohexyl11.7 ± 1.0[1]

Table 2: In Vitro Cytotoxicity of 5-Hydroxyindole-3-Carboxylic Acid Derivatives against MCF-7 Cells. [1] (Note: The specific compound this compound was not explicitly tested in this study, but the data for related compounds provide a strong rationale for its evaluation.)

Western Blot Analysis of Signaling Pathways

Protocol 5: Analysis of PI3K/Akt/mTOR and NF-κB Pathways

Western blotting is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of key proteins (e.g., Akt, mTOR, p65 NF-κB, IκBα).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Antitumor Efficacy Study

Protocol 6: Xenograft Mouse Model

This protocol describes a typical xenograft study to evaluate the in vivo antitumor activity of the compound.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MCF-7) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound via the chosen route (e.g., oral gavage or IP injection) at one or more dose levels. The control group should receive the vehicle alone. A positive control group treated with a standard-of-care drug can also be included.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Data Presentation: In Vivo Antitumor Efficacy

The following table provides an example of how to present in vivo efficacy data, based on studies with other indole derivatives.

CompoundAnimal ModelDose and RouteTumor Growth Inhibition (TGI)Reference
Indole Derivative 1MGC-803 Xenograft15 mg/kg, i.p.70%[2]
Indole Derivative 1MGC-803 Xenograft30 mg/kg, i.p.80%[2]
Indole Derivative 2HCT116 XenograftNot specified71.79%[2]
Indole Derivative 3A549 XenograftNot specifiedFavorable antitumor effect[2]

Table 3: Example of In Vivo Antitumor Efficacy of Indole Derivatives.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its evaluation.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Indole 5-Hydroxy-1,2-dimethyl-1H- indole-3-carboxylic acid Indole->PI3K Inhibition Indole->Akt Inhibition Indole->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition by the Indole Compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus IKK IKK Stimulus->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_complex NF-κB Complex (p65/p50) NFkB_p65 p65 NFkB_p50 p50 Nucleus Nucleus NFkB_complex->Nucleus Translocation GeneTranscription Pro-inflammatory Gene Transcription Nucleus->GeneTranscription Activation Indole 5-Hydroxy-1,2-dimethyl-1H- indole-3-carboxylic acid Indole->IKK Inhibition

Caption: NF-κB Signaling Pathway and Potential Inhibition by the Indole Compound.

Experimental_Workflow Start Start Formulation Compound Formulation (In Vitro & In Vivo) Start->Formulation InVitro In Vitro Studies Formulation->InVitro InVivo In Vivo Studies Formulation->InVivo Cytotoxicity Cytotoxicity Assay (MTT) InVitro->Cytotoxicity Signaling Signaling Pathway Analysis (Western Blot) InVitro->Signaling DataAnalysis Data Analysis & Interpretation Cytotoxicity->DataAnalysis Signaling->DataAnalysis Xenograft Xenograft Model InVivo->Xenograft Xenograft->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: General Experimental Workflow for Evaluating the Biological Activity.

References

Application Notes and Protocols for Derivatizing 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic Acid for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed techniques and protocols for the chemical derivatization of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid. The goal is to generate a library of analogs for Structure-Activity Relationship (SAR) studies, a critical process in drug discovery and development. The methodologies outlined below focus on modifications of the carboxylic acid and the 5-hydroxy functional groups, which are key handles for altering the physicochemical and pharmacological properties of the lead compound.

Introduction to Derivatization Strategies

This compound is a privileged scaffold in medicinal chemistry. The indole nucleus is a common feature in many biologically active compounds. Derivatization of this core structure at specific positions allows for a systematic exploration of the chemical space around the pharmacophore, enabling the optimization of properties such as potency, selectivity, and pharmacokinetic profile.

The primary sites for derivatization on the parent molecule are the C3-carboxylic acid and the C5-hydroxyl group.

  • C3-Carboxylic Acid Modification: The carboxylic acid can be converted into a variety of functional groups, most commonly esters and amides. This modification can influence the molecule's polarity, hydrogen bonding capacity, and interaction with biological targets.

  • C5-Hydroxyl Group Modification: The phenolic hydroxyl group is a versatile handle for introducing a range of substituents. O-alkylation to form ethers is a common strategy to modulate lipophilicity and explore steric effects at this position.

The following diagram illustrates the key derivatization pathways for this compound.

G A This compound B Amide Derivatives A->B Amide Coupling (e.g., HATU, PyBOP) C Ester Derivatives A->C Esterification (e.g., DCC/DMAP) D Ether Derivatives (O-alkylation) A->D Williamson Ether Synthesis (e.g., R-X, Base)

Fig. 1: Derivatization Strategies.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of amide, ester, and ether derivatives of this compound.

Protocol 1: Synthesis of Amide Derivatives via HATU-Mediated Coupling

This protocol describes a general procedure for the formation of an amide bond between the carboxylic acid and a primary or secondary amine using HATU as the coupling agent.

Materials:

  • This compound

  • Amine (R1R2NH) (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 equivalents) in one portion to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide derivative.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification A Dissolve indole carboxylic acid, amine, and DIPEA in DMF B Add HATU A->B C Stir at room temperature (4-12h) B->C D Monitor by TLC C->D E Dilute with Ethyl Acetate F Aqueous Wash (NaHCO3, Brine) E->F G Dry, Filter, and Concentrate F->G H Silica Gel Chromatography G->H I Pure Amide Derivative H->I

Fig. 2: Amide Synthesis Workflow.
Protocol 2: Synthesis of Ester Derivatives via DCC/DMAP-Mediated Esterification

This protocol outlines the esterification of the carboxylic acid with an alcohol using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1]

Materials:

  • This compound

  • Alcohol (R-OH) (1.5 equivalents)

  • DCC (Dicyclohexylcarbodiimide) (1.2 equivalents)

  • DMAP (4-Dimethylaminopyridine) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N HCl

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent), the desired alcohol (1.5 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 3-6 hours. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction by TLC.

  • Filter off the DCU precipitate and wash the solid with DCM.

  • Wash the filtrate with 0.5 N HCl (1x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ester derivative.

Protocol 3: Synthesis of 5-O-Alkyl Ether Derivatives via Williamson Ether Synthesis

This protocol describes the O-alkylation of the 5-hydroxy group using an alkyl halide and a base. This reaction is best performed on an ester-protected intermediate to avoid complications with the acidic proton of the carboxylic acid.

Materials:

  • Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (starting material from Protocol 2)

  • Alkyl halide (R-X, e.g., alkyl iodide or bromide) (1.2 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • Anhydrous Acetone or DMF

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (1.0 equivalent) in anhydrous acetone or DMF, add potassium carbonate (2.0 equivalents).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add the alkyl halide (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (for acetone) or 60-80 °C (for DMF) and stir for 4-24 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts and wash the solid with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the 5-O-alkyl ether derivative.

  • If the free carboxylic acid is desired, the resulting ester can be hydrolyzed under standard basic conditions (e.g., LiOH in THF/water).

Structure-Activity Relationship (SAR) Data

The following table summarizes the cytotoxic activity of a series of synthesized 5-hydroxyindole-3-carboxylic acid and ester derivatives against the human breast cancer cell line (MCF-7).[2] This data provides a preliminary understanding of the SAR for this scaffold.

Compound IDR Group (at C3-ester)IC50 (µM) against MCF-7
5a 4-chlorophenyl8.2
5b 4-fluorophenyl11.3
5c 4-bromophenyl10.1
5d 4-methoxyphenyl4.7
5e 4-methylphenyl15.6
5f 4-nitrophenyl17.2
5g 3-chlorophenyl13.9
5h 3-fluorophenyl19.8
5i 3-bromophenyl16.5
5j 3-methoxyphenyl22.4
5k 2-chlorophenyl25.1
5l Phenyl9.5
6a H (Carboxylic Acid)30.2

SAR Insights:

  • Conversion of the carboxylic acid (6a) to its corresponding esters (5a-l) generally leads to a significant increase in cytotoxic activity against MCF-7 cells.[2]

  • Ester derivatives bearing a 4-methoxy group on the phenyl ring (5d) exhibited the most potent activity with an IC50 value of 4.7 µM.[2]

  • Electron-donating groups at the para position of the phenyl ester seem to be favorable for activity, while electron-withdrawing groups may decrease potency.

  • The position of the substituent on the phenyl ring also influences activity, with para-substituted analogs generally showing better potency than meta- or ortho-substituted analogs.

The logical flow for a typical SAR study using these derivatization techniques is depicted below.

G A Lead Compound: This compound B Synthesize Library of Derivatives (Amides, Esters, Ethers) A->B Derivatization C In Vitro Biological Screening (e.g., Cytotoxicity Assay) B->C Testing D Data Analysis and SAR Establishment C->D Evaluation E Identify Potent Analogs and Key Structural Features D->E F Design Next Generation of Analogs E->F Optimization F->B Iterative Synthesis

Fig. 3: SAR Study Logic.

Conclusion

The protocols and data presented herein provide a comprehensive guide for the derivatization of this compound to facilitate SAR studies. By systematically modifying the carboxylic acid and hydroxyl functionalities, researchers can generate diverse chemical libraries to explore and optimize the biological activity of this promising indole scaffold. The provided quantitative data serves as a starting point for understanding the structural requirements for cytotoxicity and can guide the design of future analogs with improved therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Solubility of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic Acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges in dissolving and maintaining the solubility of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the structural features of this compound that influence its solubility?

A1: this compound has a multi-ring indole structure, which is largely hydrophobic. However, it also possesses a carboxylic acid (-COOH) group and a hydroxyl (-OH) group. These functional groups can participate in hydrogen bonding. The carboxylic acid group is ionizable, meaning its charge state and, consequently, the compound's solubility are highly dependent on the pH of the solution.[1][2]

Q2: What is the recommended initial approach for dissolving this compound for in vitro assays?

A2: The standard initial approach is to prepare a high-concentration stock solution in an organic solvent.[3] Dimethyl sulfoxide (DMSO) is a common and effective choice due to its ability to dissolve a wide range of compounds.[3][4] This stock solution can then be diluted into your aqueous assay buffer to achieve the desired final concentration. It is crucial to keep the final DMSO concentration in the assay low, typically below 0.5%, to avoid solvent-induced cytotoxicity or artifacts.[5][6]

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

A3: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds. Here are several troubleshooting steps:

  • Lower the Final Concentration: The compound may be exceeding its solubility limit in the aqueous buffer. Try working with a lower final concentration if your assay sensitivity allows.

  • Optimize Final DMSO Concentration: While aiming for a low final DMSO concentration, a slightly higher (but still non-toxic) concentration may be necessary to maintain solubility.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual change in solvent composition can help prevent the compound from crashing out of solution.[5]

  • Use Pre-warmed Buffer: Adding the DMSO stock to a pre-warmed (e.g., 37°C) assay buffer can sometimes improve solubility and prevent precipitation.

  • Incorporate Solubility Enhancers: Consider adding solubility-enhancing excipients to your assay buffer.[7][8]

Q4: How does pH impact the solubility of this compound?

A4: Due to the presence of the carboxylic acid group, the solubility of this compound is expected to be significantly influenced by pH.[][10] At acidic pH, the carboxylic acid will be protonated (uncharged), making the compound less soluble in aqueous solutions. As the pH increases and becomes more basic, the carboxylic acid group will deprotonate to form a carboxylate salt (negatively charged), which is more polar and thus more soluble in water.[1][2]

Q5: Are there alternatives to DMSO for preparing stock solutions?

A5: Yes, other organic solvents can be used, such as ethanol or dimethylformamide (DMF). The choice of solvent will depend on the specific compound and the tolerance of the in vitro assay system. However, DMSO is generally the most versatile and widely used solvent for creating stock solutions in drug discovery.[11]

Troubleshooting Guide: Compound Precipitation in Aqueous Buffer

If you are experiencing precipitation of this compound upon dilution of your DMSO stock into your aqueous assay buffer, follow this workflow:

G start Precipitation Observed check_conc Is the final concentration essential? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc No check_dmso Is the final DMSO concentration optimal? check_conc->check_dmso Yes success Solubility Improved lower_conc->success increase_dmso Increase final DMSO (e.g., to 0.5%) check_dmso->increase_dmso No stepwise_dilution Implement stepwise dilution check_dmso->stepwise_dilution Yes increase_dmso->success ph_adjustment Adjust buffer pH to > 7.4 stepwise_dilution->ph_adjustment co_solvent Add a co-solvent (e.g., PEG 400) ph_adjustment->co_solvent cyclodextrin Incorporate cyclodextrins co_solvent->cyclodextrin cyclodextrin->success G cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Inclusion Complex compound Hydrophobic Compound complex < Soluble Complex > compound->complex Encapsulation cyclodextrin < Hydrophilic ExteriorHydrophobic Cavity > cyclodextrin->complex

References

Technical Support Center: Purification of Synthetic 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common purification challenges encountered during the synthesis of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, a compound often synthesized via the Nenitzescu reaction followed by hydrolysis.

Q1: My final product is a brownish or discolored powder after synthesis. What are the likely impurities?

A: Discoloration in the crude product often indicates the presence of colored impurities arising from side reactions or degradation. Common culprits include:

  • Oxidized Species: The 5-hydroxyindole core is susceptible to oxidation, which can lead to the formation of colored quinone-like structures.

  • Side-products from Nenitzescu Synthesis: If the precursor, ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, was synthesized via the Nenitzescu reaction, common side-products include 5-hydroxybenzofurans and 6-hydroxyindoles. These closely related structures can be difficult to separate.[1][2]

  • Residual Starting Materials: Incomplete hydrolysis of the ethyl ester precursor will leave it as a significant impurity.

  • Polymeric Materials: Benzoquinone, a starting material in the Nenitzescu synthesis, can polymerize under reaction conditions, leading to tar-like impurities.

Q2: I am experiencing low yield after purification by recrystallization. What can I do to improve it?

A: Low recovery from recrystallization is a common issue and can be addressed by optimizing the solvent system and procedure.

  • Solvent Choice is Critical: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For indole carboxylic acids, polar solvents are generally a good starting point. Experiment with the following single or mixed solvent systems:

    • Ethanol or Ethanol/water mixtures[3][4]

    • Acetone/water[3]

    • Dioxane

  • Optimize the Volume: Using an excessive volume of solvent will result in low recovery. Aim to use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals.

  • Consider a Second Crop: Concentrate the mother liquor and cool again to obtain a second crop of crystals, which may be of slightly lower purity but can significantly improve the overall yield.

Q3: I am struggling to separate my target compound from a closely related impurity using column chromatography. What should I try?

A: Separation of structurally similar impurities is a frequent challenge in chromatography. Here are some strategies to improve resolution:

  • Optimize the Mobile Phase:

    • Polarity Adjustment: For normal-phase silica gel chromatography, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. Systematically vary the ratio of these solvents to find the optimal polarity for separation.

    • Acidic Modifier: Adding a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase can improve the peak shape of carboxylic acids and enhance separation by suppressing the ionization of the carboxyl group.

  • Try a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., diol, cyano).

  • Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity during the chromatography run. This can help to separate compounds with a wider range of polarities.

  • Sample Loading: Ensure the sample is dissolved in a minimal amount of the initial mobile phase or a less polar solvent before loading onto the column to achieve a narrow starting band.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthesis route for this compound?

A: A common route involves the Nenitzescu indole synthesis to form the ethyl ester precursor, ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, from p-benzoquinone and ethyl 3-(methylamino)crotonate.[5] This is followed by the hydrolysis of the ester to the desired carboxylic acid.

Q2: What are the expected side products from the Nenitzescu synthesis of the precursor ester?

A: The Nenitzescu reaction is known to produce several side products, with the most common being 5-hydroxybenzofurans and 6-hydroxyindoles. The formation of these byproducts is influenced by the reaction conditions and the specific substrates used.[1][2]

Q3: What are some suitable recrystallization solvents for this compound?

A: While specific data for this exact molecule is limited, for similar 5-hydroxyindole carboxylic acids, polar solvents are generally effective. Good starting points for solvent screening include ethanol, ethanol/water mixtures, and dioxane.

Q4: Can I use reverse-phase chromatography for purification?

A: Yes, reverse-phase chromatography is a viable option, particularly for polar compounds like carboxylic acids. A typical mobile phase would consist of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid (TFA) to improve peak shape.

Experimental Protocols

General Protocol for Recrystallization
  • Dissolution: In a flask, add the crude this compound and a small amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent. Avoid using an excessive amount of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

General Protocol for Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a chromatography column.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing it if a gradient is used.

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Quantitative Data Summary

The following table summarizes typical yields reported for the synthesis of the precursor ester, which can impact the overall yield of the final carboxylic acid.

Synthesis StepReported YieldReference
Nenitzescu synthesis of ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylateUp to 63%[5]

Note: The final yield of the carboxylic acid will also depend on the efficiency of the hydrolysis and subsequent purification steps.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis Crude_Product Crude 5-Hydroxy-1,2-dimethyl- 1H-indole-3-carboxylic acid Recrystallization Recrystallization Crude_Product->Recrystallization Dissolve in hot solvent, cool to crystallize Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Adsorb on silica, elute with solvent gradient Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product TLC_HPLC TLC/HPLC for Purity Check Pure_Product->TLC_HPLC Verify Purity

Caption: General workflow for the purification of this compound.

Troubleshooting_Low_Yield Start Low Yield After Purification Recrystallization_Issue Recrystallization Problem? Start->Recrystallization_Issue Chromatography_Issue Chromatography Problem? Start->Chromatography_Issue Recrystallization_Issue->Chromatography_Issue No Optimize_Solvent Optimize Recrystallization Solvent & Volume Recrystallization_Issue->Optimize_Solvent Yes Optimize_Mobile_Phase Optimize Mobile Phase (Polarity, Additives) Chromatography_Issue->Optimize_Mobile_Phase Yes Slow_Cooling Ensure Slow Cooling Optimize_Solvent->Slow_Cooling Improved_Yield Improved Yield Slow_Cooling->Improved_Yield Change_Stationary_Phase Try Different Stationary Phase Optimize_Mobile_Phase->Change_Stationary_Phase Change_Stationary_Phase->Improved_Yield

Caption: Troubleshooting logic for addressing low yields during purification.

References

Technical Support Center: 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid in DMSO Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid solutions in Dimethyl Sulfoxide (DMSO). While specific stability data for this compound is not extensively published, this guide offers best practices based on the general chemical properties of indole derivatives and small molecules in DMSO, alongside protocols to help you assess stability in your own experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide.[1] For cell-based assays, DMSO is a common choice for preparing concentrated stock solutions that can then be diluted into aqueous media.

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, dissolve the solid compound in fresh, high-purity (anhydrous) DMSO to your desired concentration. To ensure complete dissolution, you can vortex the solution. For maximum recovery of the product, it is recommended to centrifuge the original vial before removing the cap.[2] It is also advisable to use DMSO that has been stored properly to minimize water content, as moisture can affect compound stability and solubility.[3]

Q3: What are the recommended storage conditions for the DMSO stock solution?

A3: For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C.[2][4] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can potentially lead to compound degradation.[5] For short-term storage (a few days), refrigeration at 4°C may be acceptable, but long-term storage at room temperature is generally discouraged as it can lead to significant compound degradation over time.[6]

Q4: How long can I store the DMSO stock solution?

A4: The stability of the compound in DMSO will depend on storage conditions. For many indole derivatives, stock solutions in DMSO can be stable for at least one month when stored at -20°C or for a year at -80°C.[3][4] However, a study on a large library of compounds in DMSO showed that at room temperature, the probability of observing the compound was 92% after 3 months, 83% after 6 months, and only 52% after one year.[6] It is best practice to perform a stability study for your specific compound if it is to be stored for extended periods.

Q5: I noticed a color change in my DMSO stock solution. What does this mean?

A5: A change in the color of a DMSO stock solution, such as turning from clear to dark, can be an indication of compound decomposition.[7] If you observe a color change, it is recommended to prepare a fresh stock solution and consider performing an analytical check (e.g., by HPLC or LC-MS) to assess the purity of the solution.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Compound degradation in DMSO stock solution.Prepare a fresh stock solution from solid material. Perform a stability check on your stock solution using HPLC or LC-MS. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Precipitate forms in the stock solution upon thawing Poor solubility at lower temperatures or after freeze-thaw cycles.Gently warm the solution to 37°C and vortex to redissolve the precipitate. Ensure the compound is fully dissolved before use. Consider preparing smaller aliquots to minimize the need for re-dissolving large volumes.
Loss of biological activity over time The compound may be unstable under the specific storage conditions.Confirm the purity of the stock solution. If degradation is confirmed, prepare fresh solutions more frequently. Store aliquots at -80°C and protect from light.
Unexpected peaks in analytical analysis (HPLC/LC-MS) Presence of degradation products.Prepare a fresh solution and re-analyze. If new peaks persist and grow over time, this indicates degradation. Attempt to identify the degradation products if necessary for your research.

Experimental Protocols

Protocol 1: Preparation of DMSO Stock Solution

Objective: To prepare a standardized, high-quality DMSO stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Calibrated balance and micropipettes

Procedure:

  • Allow the vial of solid compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of the compound using a calibrated analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used if necessary, but be cautious as heat can accelerate degradation.

  • Dispense the stock solution into single-use aliquots in sterile, tightly sealed vials.

  • Label the vials clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessment of Compound Stability in DMSO by HPLC

Objective: To determine the stability of this compound in DMSO over time at different storage temperatures.

Materials:

  • Pre-prepared 10 mM stock solution of the compound in DMSO

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • Incubators or storage chambers at different temperatures (e.g., Room Temperature, 4°C, -20°C)

Procedure:

  • Time Point Zero (T=0) Analysis:

    • Immediately after preparing the fresh stock solution, dilute an aliquot to a suitable concentration for HPLC analysis (e.g., 50 µM) using the mobile phase or a compatible solvent.

    • Inject the sample into the HPLC system.

    • Develop a suitable gradient elution method (e.g., a gradient of water/acetonitrile with 0.1% formic acid) to achieve good separation of the parent compound peak.

    • Record the peak area and retention time of the parent compound. This will serve as the baseline.

  • Sample Storage:

    • Store aliquots of the stock solution at the different temperatures you wish to test (e.g., Room Temperature, 4°C, and -20°C).

  • Subsequent Time Point Analysis:

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve an aliquot from each storage condition.

    • Prepare and analyze the samples by HPLC as described in step 1.

    • Record the peak area of the parent compound and note the appearance of any new peaks, which may indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample using the peak areas.

    • Plot the percentage of the remaining compound against time for each storage condition to visualize the degradation profile.

Visualizations

G cluster_prep Stock Solution Preparation Workflow start Start: Solid Compound weigh Weigh Compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing DMSO stock solutions.

G cluster_troubleshooting Troubleshooting Inconsistent Results issue Inconsistent Experimental Results check_age Is the stock solution old or frequently used? issue->check_age yes_old Yes check_age->yes_old Yes no_old No check_age->no_old No prepare_fresh Prepare Fresh Stock Solution yes_old->prepare_fresh check_storage Were aliquots used to avoid freeze-thaw cycles? no_old->check_storage re_run Re-run Experiment prepare_fresh->re_run yes_aliquot Yes check_storage->yes_aliquot Yes no_aliquot No check_storage->no_aliquot No problem_persists Problem Persists? yes_aliquot->problem_persists implement_aliquot Implement Aliquoting no_aliquot->implement_aliquot implement_aliquot->prepare_fresh run_stability Run Stability Assay (HPLC/LC-MS) problem_persists->run_stability

Caption: Troubleshooting guide for inconsistent results.

G cluster_stability Stability Assessment Workflow prep_stock Prepare Fresh DMSO Stock t0_analysis T=0 Analysis (HPLC/LC-MS) prep_stock->t0_analysis store_samples Store Aliquots at Different Temperatures (RT, 4°C, -20°C) t0_analysis->store_samples tn_analysis Analyze at Time Points (e.g., 24h, 1 week, 1 month) store_samples->tn_analysis data_analysis Calculate % Remaining Compound tn_analysis->data_analysis plot_data Plot % Remaining vs. Time data_analysis->plot_data

Caption: Workflow for assessing compound stability.

References

degradation pathways of 5-hydroxyindole compounds under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 5-hydroxyindole compounds under experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 5-hydroxyindole compounds?

A1: 5-hydroxyindole compounds are susceptible to degradation through several pathways, primarily oxidation, photodegradation, and enzymatic degradation.[1][2][3][4] Oxidative degradation can be initiated by atmospheric oxygen, reactive oxygen species, or oxidizing agents used in experiments.[1][4][5] Photodegradation occurs upon exposure to light, particularly UV radiation.[6][7] Enzymatic degradation is a significant pathway in biological systems, often mediated by enzymes like monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH).[2][8][9]

Q2: What are the common degradation products of 5-hydroxyindole compounds?

A2: The degradation products of 5-hydroxyindole compounds vary depending on the degradation pathway. A common oxidative degradation product of 5-hydroxyindole is 2-oxo-5-hydroxyindole.[1][10] In the case of 5-hydroxytryptamine (serotonin), a key 5-hydroxyindole compound, enzymatic degradation yields 5-hydroxyindoleacetaldehyde (5-HIAL), which is further metabolized to 5-hydroxyindoleacetic acid (5-HIAA).[2][8][9] Under certain conditions, minor metabolites like 5-hydroxytryptophol (5-HTOL) can also be formed.[2]

Q3: How can I minimize the degradation of my 5-hydroxyindole compounds during sample preparation and storage?

A3: To minimize degradation, it is crucial to handle and store samples appropriately. For tissue samples, rapid freezing at -80°C is recommended to halt enzymatic activity.[11] During homogenization, using ice-cold buffers and avoiding excessive heat generation is important.[11] Samples should be protected from light and stored in a cool, dark place.[12][13] For urine samples, refrigeration during collection is critical, and acidification can sometimes be used as a preservative, although this is not always acceptable depending on the analytical method.[12][14]

Q4: What are the key factors that influence the stability of 5-hydroxyindole compounds?

A4: Several factors can affect the stability of 5-hydroxyindole compounds, including pH, temperature, light exposure, and the presence of oxidizing agents or metal ions.[15][16][17] Most drugs, including indole derivatives, are generally more stable at a pH between 4 and 8.[17] Elevated temperatures can accelerate degradation reactions such as oxidation and hydrolysis.[16][17]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Low recovery of 5-hydroxyindole compound Degradation during sample processing. - Work with samples on ice to minimize enzymatic activity and chemical degradation.[11]- Use antioxidants in your homogenization buffer (e.g., ascorbic acid).[11]- Minimize the time between sample collection and analysis.
Oxidation of the compound. - Degas solvents to remove dissolved oxygen.- Work under an inert atmosphere (e.g., nitrogen or argon).- Add antioxidants like ascorbic acid or sodium metabisulfite to your samples and standards.
Adsorption to container surfaces. - Use silanized glassware or polypropylene tubes to minimize adsorption.- Prepare standards in a matrix similar to the sample to account for non-specific binding.
Appearance of unexpected peaks in chromatogram Formation of degradation products. - Conduct forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to identify potential degradation products.[5][15][18]- Use a stability-indicating analytical method that can resolve the parent compound from its degradation products.[18]
Matrix interference. - Optimize sample cleanup procedures using techniques like solid-phase extraction (SPE) or liquid-liquid extraction.[11]- Adjust chromatographic conditions (e.g., mobile phase composition, gradient) to improve separation.[11]
Inconsistent results between experiments Variability in experimental conditions. - Strictly control temperature, pH, and light exposure during all experiments.- Ensure consistent timing for all steps of the experimental protocol.- Use fresh, high-quality reagents and solvents.
Sample heterogeneity. - Ensure thorough homogenization of tissue samples to obtain a representative sample.[11]

Quantitative Data Summary

Forced degradation studies are essential to understand the stability of a drug substance. The extent of degradation is typically targeted between 5% and 20% to ensure that the analytical method is stability-indicating.[15][18]

Table 1: Example of Forced Degradation Conditions for a 5-Hydroxyindole Compound

Stress ConditionReagent/ConditionDurationTemperatureTypical Degradation (%)
Acid Hydrolysis 0.1 M HCl24 hours60°C10 - 15
Base Hydrolysis 0.1 M NaOH4 hoursRoom Temperature15 - 20
Oxidation 3% H₂O₂8 hoursRoom Temperature10 - 20
Thermal Degradation Dry Heat48 hours80°C5 - 10
Photodegradation UV Light (254 nm)24 hoursRoom Temperature10 - 15

Note: These are general conditions and should be optimized for the specific 5-hydroxyindole compound being studied. The goal is to achieve detectable degradation without complete decomposition of the molecule.[5][15]

Experimental Protocols

Protocol 1: Forced Degradation Study - General Procedure

This protocol outlines a general procedure for conducting forced degradation studies on a 5-hydroxyindole compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the 5-hydroxyindole compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) in a photostability chamber.

3. Sampling and Analysis:

  • Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24, 48 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method.[9][19][20]

4. Data Evaluation:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

  • Identify and characterize the major degradation products.

Protocol 2: Analysis of 5-HIAA in Urine by LC-MS/MS

This protocol provides a method for the quantification of 5-hydroxyindoleacetic acid (5-HIAA), a major metabolite of serotonin, in urine.

1. Sample Preparation:

  • Collect a 24-hour urine sample, keeping it refrigerated during collection.[13][14]

  • Centrifuge an aliquot of the urine sample to remove any particulate matter.

  • Dilute the supernatant with a solution containing a stable isotope-labeled internal standard (e.g., ¹³C-5-HIAA).[19]

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: Typically 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

  • MRM Transitions:

    • 5-HIAA: e.g., 192.3 > 146.4 m/z (quantifier) and 192.3 > 118.4 m/z (qualifier).[19]

    • ¹³C-5-HIAA (Internal Standard): e.g., 198.2 > 152.4 m/z.[19]

4. Quantification:

  • Construct a calibration curve using standards of known concentrations.

  • Quantify the amount of 5-HIAA in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

degradation_pathways cluster_main 5-Hydroxyindole Compound cluster_oxidation Oxidative Degradation cluster_photo Photodegradation cluster_enzymatic Enzymatic Degradation (e.g., Serotonin) 5_Hydroxyindole 5-Hydroxyindole Compound Oxidized_Product Oxidized Products (e.g., 2-oxo-5-hydroxyindole) 5_Hydroxyindole->Oxidized_Product Oxidizing Agents, Reactive Oxygen Species Photo_Product Photodegradation Products 5_Hydroxyindole->Photo_Product UV/Visible Light 5_HIAL 5-Hydroxyindoleacetaldehyde (5-HIAL) 5_Hydroxyindole->5_HIAL Monoamine Oxidase (MAO) 5_HIAA 5-Hydroxyindoleacetic Acid (5-HIAA) 5_HIAL->5_HIAA Aldehyde Dehydrogenase (ALDH) 5_HTOL 5-Hydroxytryptophol (5-HTOL) 5_HIAL->5_HTOL Aldehyde/Alcohol Reductase experimental_workflow Start Start: Forced Degradation Study Prepare_Stock Prepare Stock Solution (1 mg/mL) Start->Prepare_Stock Apply_Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prepare_Stock->Apply_Stress Sample Withdraw Samples at Time Intervals Apply_Stress->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC or LC-MS/MS Neutralize->Analyze Evaluate Evaluate Degradation and Identify Products Analyze->Evaluate End End Evaluate->End

References

optimizing reaction yield for the synthesis of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals to optimize reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the three main stages of the synthesis: enamine precursor formation, the Nenitzescu indole synthesis, and the final ester hydrolysis.

Stage 1: Synthesis of Ethyl N-methyl-β-aminocrotonate (Enamine Precursor)

Q1: Why is the yield of my enamine precursor, ethyl N-methyl-β-aminocrotonate, lower than expected?

A1: Low yields in the synthesis of β-aminocrotonates are often due to incomplete reaction or side reactions. Here are some factors to consider:

  • Reaction Time and Temperature: The reaction between ethyl acetoacetate and methylamine may require sufficient time to go to completion. While the reaction can often be performed at room temperature, gentle heating can sometimes improve the rate and yield. However, excessive heat can lead to the formation of byproducts.

  • Purity of Starting Materials: Ensure that the ethyl acetoacetate and methylamine are of high purity. Impurities can interfere with the reaction.

  • Removal of Water: The reaction produces water, which can inhibit the forward reaction. While not always necessary, azeotropic removal of water with a suitable solvent like benzene or toluene can drive the equilibrium towards the product.

Q2: My purified enamine is unstable and decomposes upon storage. How can I prevent this?

A2: Enamines can be susceptible to hydrolysis and oxidation. To ensure stability:

  • Storage Conditions: Store the purified enamine under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., in a refrigerator).

  • Use Freshly Prepared: For best results, it is often advisable to use the enamine precursor immediately after its preparation and purification.

Stage 2: Nenitzescu Indole Synthesis of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

Q1: The yield of my Nenitzescu reaction is consistently low (below 30%). What are the primary causes?

A1: Low yields in the Nenitzescu synthesis of ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate are a known challenge. Historically, yields in solvents like acetone or 1,2-dichloroethane have been reported to be as low as 18%.[1] The main reasons for low yields include:

  • Side Reactions: The Nenitzescu reaction is known to produce side products, with the most common being 5-hydroxybenzofurans.[2]

  • Polymerization of Benzoquinone: The p-benzoquinone starting material can be unstable and prone to polymerization under the reaction conditions, which reduces its availability for the desired reaction.[1]

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly influence the reaction's outcome.[1]

Q2: I am observing a significant amount of a byproduct. How can I minimize its formation?

A2: The formation of 5-hydroxybenzofurans is a competing pathway in the Nenitzescu synthesis.[2] To favor the formation of the desired 5-hydroxyindole, consider the following:

  • Solvent Selection: The choice of solvent is critical. For the synthesis of ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, a mixture of glacial acetic acid and ethyl acetate has been shown to significantly improve the yield compared to other solvents.[1]

  • Catalyst Choice: While this specific reaction is often performed without a catalyst, in other Nenitzescu syntheses, the choice of Lewis acid can influence the product distribution. Zinc halides (e.g., ZnCl₂) have been found to promote indole formation over benzofuran formation in some cases.[2]

Q3: My reaction mixture turns very dark, and I have difficulty isolating the product. What is causing this and how can I improve the work-up?

A3: The dark coloration is likely due to the polymerization of p-benzoquinone.[1] To improve the isolation of your product:

  • Controlled Reagent Addition: Slowly adding a solution of p-benzoquinone to the enamine solution can help to control the reaction and minimize polymerization.

  • Temperature Control: Maintaining a consistent and moderate reaction temperature can also reduce the formation of polymeric byproducts.

  • Crystallization: The product, ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, can often be isolated by crystallization. Allowing the reaction mixture to stand at a reduced temperature (e.g., 0-10°C) for an extended period can facilitate the precipitation of the product.[1]

Stage 3: Hydrolysis of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

Q1: The hydrolysis of my ethyl ester to the carboxylic acid is very slow or incomplete. What can I do?

A1: The hydrolysis of sterically hindered esters, such as this 3-substituted indole, can be challenging. Here are some approaches to improve the hydrolysis:

  • Choice of Hydrolysis Conditions: Both acidic and basic hydrolysis can be employed.[3][4]

    • Base-Catalyzed Hydrolysis (Saponification): This is often more effective for hindered esters and is an irreversible process.[3] The use of a stronger base like potassium hydroxide or employing a co-solvent system (e.g., methanol/water or THF/water) can enhance the solubility of the ester and accelerate the reaction. For very hindered esters, non-aqueous conditions using NaOH in a mixture of methanol and dichloromethane at room temperature have proven effective.[5]

    • Acid-Catalyzed Hydrolysis: This is a reversible reaction, and driving it to completion may require using a large excess of water and potentially removing the ethanol byproduct.[4]

  • Increased Temperature: Refluxing the reaction mixture can significantly increase the rate of hydrolysis.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the progress by thin-layer chromatography (TLC) to determine when the starting material has been consumed.

Q2: I am observing decomposition of my product during hydrolysis. How can I avoid this?

A2: 5-hydroxyindoles can be sensitive to harsh acidic or oxidative conditions.

  • Milder Conditions: If decomposition is observed under strong acidic or basic conditions, try using milder conditions. For basic hydrolysis, using a base like lithium hydroxide at room temperature for a longer duration might be beneficial.

  • Inert Atmosphere: Performing the hydrolysis under an inert atmosphere (nitrogen or argon) can prevent oxidative degradation of the electron-rich indole ring.

Quantitative Data Summary

The following tables provide a summary of quantitative data for key steps in the synthesis.

Table 1: Influence of Solvent on the Yield of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate in the Nenitzescu Synthesis

Solvent SystemYield (%)Reference
Acetone or 1,2-Dichloroethane~18%[1]
Glacial Acetic Acid / Ethyl Acetateup to 63%[1]
Cyclopentyl Methyl Ether (with ZnCl₂)65%[6]

Table 2: Comparison of General Hydrolysis Conditions for Indole Esters

ConditionReagentsTemperatureTypical DurationConsiderations
Acid-Catalyzed Dilute H₂SO₄ or HCl in H₂O/DioxaneReflux12-24 hoursReversible reaction; potential for degradation of sensitive indoles.[4]
Base-Catalyzed (Aqueous) NaOH or KOH in H₂O/MethanolRoom Temp to Reflux2-12 hoursIrreversible; generally faster and more common for complete hydrolysis.[3]
Base-Catalyzed (Non-Aqueous) NaOH in Methanol/DichloromethaneRoom Temperature1-3 hoursEffective for sterically hindered esters.[5]

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl N-methyl-β-aminocrotonate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine ethyl acetoacetate (1 equivalent) and a 40% aqueous solution of methylamine (2-3 equivalents).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours. The progress can be monitored by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, separate the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude ethyl N-methyl-β-aminocrotonate.

    • The product can be purified by vacuum distillation if necessary. It is often used directly in the next step.

Protocol 2: Nenitzescu Synthesis of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
  • Preparation of Solutions:

    • Solution A: Dissolve p-benzoquinone (1 equivalent) in ethyl acetate.

    • Solution B: In a separate flask, dissolve ethyl N-methyl-β-aminocrotonate (1 equivalent) in a mixture of ethyl acetate and glacial acetic acid.

  • Reaction:

    • Cool both solutions in an ice bath.

    • Slowly add Solution A to Solution B with continuous stirring, ensuring the temperature does not exceed 30°C.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Isolation and Purification:

    • Concentrate the reaction mixture by distilling off approximately half of the solvent.

    • Store the concentrated mixture in a refrigerator at 0-10°C for 24 hours to facilitate crystallization.

    • Collect the precipitated solid by filtration and wash it with cold ethyl acetate.

    • The crude product can be further purified by recrystallization.

Protocol 3: Hydrolysis of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
  • Reaction Setup: To a solution of ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (1 equivalent) in a mixture of methanol and water (e.g., 2:1), add potassium hydroxide (3-5 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane to remove any unreacted ester.

    • Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid to a pH of approximately 3-4.

    • The precipitated this compound can be collected by filtration.

    • Wash the solid with cold water and dry under vacuum.

    • The product can be recrystallized from a suitable solvent system (e.g., ethanol/water) for further purification.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_0 Stage 1: Enamine Synthesis cluster_1 Stage 2: Nenitzescu Indole Synthesis cluster_2 Stage 3: Ester Hydrolysis Ethyl Acetoacetate Ethyl Acetoacetate Enamine Synthesis Enamine Synthesis Ethyl Acetoacetate->Enamine Synthesis Methylamine Methylamine Methylamine->Enamine Synthesis Ethyl N-methyl-β-aminocrotonate Ethyl N-methyl-β-aminocrotonate Enamine Synthesis->Ethyl N-methyl-β-aminocrotonate Nenitzescu Reaction Nenitzescu Reaction Ethyl N-methyl-β-aminocrotonate->Nenitzescu Reaction p-Benzoquinone p-Benzoquinone p-Benzoquinone->Nenitzescu Reaction Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate Nenitzescu Reaction->Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate Hydrolysis Hydrolysis Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Overall synthetic workflow for this compound.

Nenitzescu Reaction Mechanism and Competing Pathway

Nenitzescu_Mechanism cluster_main Nenitzescu Reaction cluster_side Competing Benzofuran Formation Enamine Ethyl N-methyl-β-aminocrotonate Michael Adduct Michael Adduct Enamine->Michael Adduct Michael Addition Benzoquinone p-Benzoquinone Benzoquinone->Michael Adduct Cyclization Cyclization Michael Adduct->Cyclization Protonated Michael Adduct Protonated Michael Adduct Michael Adduct->Protonated Michael Adduct Protonation Aromatization Aromatization Cyclization->Aromatization Indole Product Ethyl 5-hydroxy-1,2-dimethyl- 1H-indole-3-carboxylate Aromatization->Indole Product Benzofuran Cyclization Benzofuran Cyclization Protonated Michael Adduct->Benzofuran Cyclization Benzofuran Product 5-Hydroxybenzofuran byproduct Benzofuran Cyclization->Benzofuran Product

Caption: Mechanism of the Nenitzescu reaction and the competing pathway to form a 5-hydroxybenzofuran byproduct.

Troubleshooting Workflow for Low Yield in Nenitzescu Synthesis

Troubleshooting_Workflow start Low Yield in Nenitzescu Reaction check_purity Check Purity of Starting Materials start->check_purity check_solvent Optimize Solvent System (e.g., Acetic Acid/Ethyl Acetate) check_purity->check_solvent Purity OK check_temp Control Reaction Temperature (avoid overheating) check_solvent->check_temp check_addition Slow Addition of Benzoquinone check_temp->check_addition analyze_byproducts Analyze Byproducts (TLC, NMR) check_addition->analyze_byproducts adjust_catalyst Consider Zinc-based Lewis Acid (if applicable) analyze_byproducts->adjust_catalyst Benzofuran detected improve_workup Optimize Crystallization (time, temperature) analyze_byproducts->improve_workup Polymerization observed success Improved Yield adjust_catalyst->success improve_workup->success

Caption: A flowchart for troubleshooting low yields in the Nenitzescu synthesis step.

References

Technical Support Center: Overcoming Poor Cell Permeability of Indole-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of indole-3-carboxylic acid derivatives.

Troubleshooting Guide

This guide is designed to help you identify and solve specific issues encountered during your experiments.

Issue 1: Low intracellular concentration of my indole-3-carboxylic acid derivative in cell-based assays.

  • Possible Cause 1: Poor Passive Diffusion due to Ionization.

    • Explanation: At physiological pH (approximately 7.4), the carboxylic acid group of your indole derivative is likely deprotonated, resulting in a negatively charged molecule. This increased polarity significantly hinders its ability to passively diffuse across the lipophilic cell membrane.

    • Solution: Prodrug Strategy - Esterification.

      • Recommendation: A common and effective method to overcome this is to mask the polar carboxylic acid group by converting it into a more lipophilic ester.[1][2][3][4][5] This "prodrug" can more readily cross the cell membrane. Once inside the cell, endogenous esterases can cleave the ester bond, releasing the active carboxylic acid derivative.[5] Synthesize a simple alkyl ester (e.g., methyl or ethyl ester) of your indole-3-carboxylic acid derivative to increase its lipophilicity and improve cell permeability.[5]

  • Possible Cause 2: Active Efflux by Transmembrane Transporters.

    • Explanation: Your compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, leading to low intracellular accumulation.[5][6][7]

    • Solution: Co-administration with an Efflux Pump Inhibitor.

      • Recommendation: To determine if efflux is the issue, perform your cell-based assay in the presence of a known efflux pump inhibitor (e.g., verapamil or cyclosporine A for P-gp).[5] A significant increase in the intracellular concentration of your compound in the presence of the inhibitor suggests it is an efflux pump substrate.[5] In this case, medicinal chemistry efforts could be directed toward modifying the structure of your compound to reduce its affinity for the efflux transporter.

  • Possible Cause 3: Low Lipophilicity.

    • Explanation: Besides the ionized carboxylic acid, the overall structure of your derivative might lack the necessary lipophilicity to favor partitioning into the lipid bilayer of the cell membrane.

    • Solution: Structural Modification to Increase Lipophilicity.

      • Recommendation: Systematically modify the indole scaffold to increase its lipophilicity. This can be achieved by adding lipophilic functional groups. The relationship between lipophilicity (often measured as logP or logD) and permeability is often parabolic; therefore, it's crucial to find the optimal lipophilicity for cell permeability without compromising aqueous solubility.[8][9][10][11]

Issue 2: My ester prodrug is not showing the expected increase in intracellular concentration or activity.

  • Possible Cause 1: Insufficient Hydrolysis of the Ester Prodrug.

    • Explanation: The ester prodrug may not be efficiently cleaved by intracellular esterases to release the active parent compound.[5]

    • Solution: Vary the Ester Promoieties.

      • Recommendation: The rate of hydrolysis can be influenced by the nature of the ester group.[5] Synthesize a small library of ester prodrugs with different alkyl or aryl groups and evaluate their intracellular hydrolysis rates. Sterically hindered esters may be cleaved more slowly, while esters with electron-withdrawing groups might be more labile.[5]

  • Possible Cause 2: Prodrug is also an Efflux Pump Substrate.

    • Explanation: The increased lipophilicity of the ester prodrug might make it a substrate for efflux pumps.

    • Solution: Bidirectional Permeability Assay.

      • Recommendation: Perform a bidirectional Caco-2 assay to determine the efflux ratio of the ester prodrug. An efflux ratio significantly greater than 2 indicates active efflux.[7]

Issue 3: Inconsistent results in my in vitro permeability assay (e.g., Caco-2 assay).

  • Possible Cause 1: Poor Compound Solubility.

    • Explanation: Indole derivatives can have poor aqueous solubility, leading to precipitation in the assay buffer and inaccurate permeability measurements.

    • Solution: Optimize Assay Buffer.

      • Recommendation: Ensure the compound is fully dissolved in the dosing solution. The use of co-solvents like DMSO should be kept to a minimum (typically ≤1%) as they can affect cell monolayer integrity.[12] The inclusion of Bovine Serum Albumin (BSA) in the receiver compartment can help maintain sink conditions for poorly soluble compounds.

  • Possible Cause 2: Compromised Cell Monolayer Integrity.

    • Explanation: The integrity of the cell monolayer is crucial for accurate permeability measurements.

    • Solution: Monitor Monolayer Integrity.

      • Recommendation: Regularly measure the transepithelial electrical resistance (TEER) of your Caco-2 or MDCK cell monolayers.[7][13] TEER values should be within the acceptable range for your specific cell line and protocol. Additionally, you can assess the permeability of a fluorescent marker with low permeability, such as Lucifer Yellow, to confirm monolayer tightness.[7]

  • Possible Cause 3: Compound Metabolism.

    • Explanation: The compound may be metabolized by enzymes present in the Caco-2 cells, leading to an underestimation of its permeability.

    • Solution: Analyze for Metabolites.

      • Recommendation: Use LC-MS/MS to analyze samples from both the donor and receiver compartments, as well as cell lysates, to check for the presence of known or suspected metabolites.

Frequently Asked Questions (FAQs)

Q1: Why is the cell permeability of indole-3-carboxylic acid derivatives often poor?

A1: The primary reason is the presence of the carboxylic acid group. At physiological pH, this group is ionized, making the molecule polar and significantly reducing its ability to pass through the nonpolar lipid bilayer of the cell membrane via passive diffusion.[5]

Q2: What is a prodrug and how can it help with poor permeability?

A2: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body.[2] For carboxylic acids, converting them into esters creates a more lipophilic prodrug that can cross the cell membrane more easily.[1][4][5] Once inside the cell, cellular enzymes called esterases cleave the ester, releasing the active carboxylic acid.[5]

Q3: What are the primary methods to assess the cell permeability of a small molecule?

A3: The two most common in vitro methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based monolayer assays, such as the Caco-2 permeability assay.[14]

  • PAMPA: This is a cell-free model that predicts passive diffusion across an artificial lipid membrane. It is a high-throughput and cost-effective method for early-stage screening.[14]

  • Caco-2 Permeability Assay: This method uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelial barrier. It is considered the "gold standard" for predicting human oral drug absorption because it can assess passive diffusion, active transport, and efflux mechanisms.[14]

Q4: How can nanotechnology be used to improve the cell permeability of indole derivatives?

A4: Nanotechnology offers promising strategies to overcome the challenges associated with indole drug delivery.[15] Nanocarrier systems, including liposomes, polymeric nanoparticles, and dendrimers, can encapsulate indole derivatives, enhancing their solubility, stability, and bioavailability.[15][16][17] These nanocarriers can protect the drug from degradation and facilitate its transport across cell membranes.

Q5: How do I choose between PAMPA and a Caco-2 assay?

A5: The choice depends on your experimental goal. Use PAMPA for initial, high-throughput screening to quickly determine the passive diffusion potential of your compounds.[14] Use the Caco-2 assay for a more comprehensive and physiologically relevant assessment that includes active transport and efflux mechanisms.[14]

Data Presentation

Table 1: Comparison of Permeability Assay Methods

FeaturePAMPA (Parallel Artificial Membrane Permeability Assay)Caco-2 Permeability Assay
Principle Passive diffusion across an artificial lipid membraneTransport across a confluent monolayer of Caco-2 cells
Transport Mechanisms Passive diffusion onlyPassive diffusion, active transport, and efflux
Throughput HighLow to medium
Cost LowHigh
Biological Relevance Low (predicts passive permeability)High (gold standard for predicting oral absorption)
Common Use Early-stage screening, lead optimizationLate-stage lead optimization, candidate selection

Table 2: Apparent Permeability (Papp) Classification

Papp Value (x 10⁻⁶ cm/s)ClassificationPredicted Human Oral Absorption
< 1Low< 20%
1 - 10Moderate20% - 80%
> 10High> 80%

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol assesses both passive permeability and active efflux of an indole-3-carboxylic acid derivative.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the experiment, measure the TEER of the cell monolayers. Only use monolayers with TEER values within the established range for your laboratory.

  • Preparation of Dosing Solution: Prepare a solution of the test compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a non-toxic concentration. The final concentration of any co-solvent (e.g., DMSO) should be ≤1%.

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

    • Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.

    • At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.

  • Transport Experiment (Basolateral to Apical - B to A):

    • Repeat the process, but add the dosing solution to the basolateral (donor) side and sample from the apical (receiver) side to measure active efflux.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of appearance of the compound in the receiver compartment.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration of the compound in the donor compartment.

  • Calculation of Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B) An ER > 2 suggests the compound is a substrate for active efflux.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis start Start culture Culture Caco-2 cells on permeable supports (21-25 days) start->culture teer Measure TEER to confirm monolayer integrity culture->teer dosing Prepare dosing solution of indole derivative teer->dosing transport_ab A to B Transport: Add compound to apical side dosing->transport_ab transport_ba B to A Transport: Add compound to basolateral side dosing->transport_ba incubate Incubate at 37°C transport_ab->incubate transport_ba->incubate sample Collect samples from donor and receiver compartments incubate->sample analysis Quantify compound concentration (LC-MS/MS) sample->analysis calc_papp Calculate Papp (A to B and B to A) analysis->calc_papp calc_er Calculate Efflux Ratio (ER) calc_papp->calc_er end End calc_er->end

Caption: Workflow for a Caco-2 bidirectional permeability assay.

troubleshooting_flowchart start Low intracellular concentration of indole derivative check_efflux Is the compound an efflux pump substrate? start->check_efflux check_lipophilicity Is the compound sufficiently lipophilic? check_efflux->check_lipophilicity No solution_efflux Co-administer with efflux pump inhibitor check_efflux->solution_efflux Yes solution_prodrug Synthesize ester prodrug to increase lipophilicity check_lipophilicity->solution_prodrug No solution_modification Modify indole scaffold to increase lipophilicity check_lipophilicity->solution_modification Yes (but still low permeability)

Caption: Troubleshooting flowchart for low intracellular concentration.

signaling_pathway_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm indole_derivative Indole-3-Carboxylic Acid Derivative target_protein Intracellular Target Protein (e.g., Kinase, HDAC) indole_derivative->target_protein Inhibition permeation_issue Poor Cell Permeability indole_derivative->permeation_issue downstream_effector Downstream Effector target_protein->downstream_effector Signaling Cascade cellular_response Cellular Response (e.g., Apoptosis, Anti-proliferation) downstream_effector->cellular_response permeation_issue->target_protein

Caption: Inhibition of an intracellular signaling pathway.

References

minimizing off-target effects of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize off-target effects of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known application?

This compound is a synthetic indole derivative.[1] While extensive public data on a specific primary target is limited, indole-based compounds are widely investigated for a range of biological activities, including as anticancer agents, antivirals, and modulators of various signaling pathways.[2][3] For the purpose of this guide, we will consider its hypothetical primary target to be "Kinase A".

Q2: What are the potential off-target effects of this compound?

Due to the privileged indole scaffold, this compound may exhibit off-target activity by interacting with other proteins that have similar binding pockets.[4][5] Potential off-targets could include other kinases, G-protein coupled receptors (GPCRs), or enzymes with nucleotide-binding sites. Such interactions can lead to unintended biological responses in cellular assays and potential toxicity in vivo.

Q3: How can I assess the selectivity of this compound?

Selectivity can be assessed by screening the compound against a panel of relevant off-target proteins. This can be done through various methods, including broad kinase profiling panels, receptor binding assays, or cell-based assays using engineered cell lines that express specific potential off-targets. Comparing the potency (e.g., IC50 or Ki) at the primary target versus off-targets provides a selectivity ratio.

Q4: What general strategies can be employed to minimize off-target effects in my experiments?

Several strategies can help minimize off-target effects:[6][7]

  • Dose-Response Analysis: Use the lowest effective concentration of the compound to elicit the desired on-target effect.

  • Use of Structurally Unrelated Compounds: Confirm phenotypes observed with this compound by using a structurally different inhibitor of the same target.

  • Cell Line Profiling: Test the compound in multiple cell lines to ensure the observed effect is not cell-type specific.

  • Target Knockdown/Knockout: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to validate that the compound's effect is dependent on the presence of the intended target.[8][9][10]

  • Control Compounds: Include inactive structural analogs of the compound in your experiments to control for non-specific effects.

Troubleshooting Guides

Problem 1: Inconsistent results in cell-based assays.
Possible Cause Troubleshooting Step
Compound Concentration Too High Perform a dose-response curve to determine the optimal concentration that maximizes the on-target effect while minimizing off-target activity.
Off-Target Effects Validate the observed phenotype using a structurally unrelated inhibitor of the same target or by using target knockdown/knockout cell lines.
Cell Line Specificity Test the compound in a panel of different cell lines to determine if the effect is consistent.
Compound Stability Ensure the compound is stable in your assay medium over the course of the experiment.
Problem 2: High background signal in a biochemical assay.
Possible Cause Troubleshooting Step
Non-specific Binding Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to reduce non-specific interactions.
Compound Aggregation Assess compound solubility and potential for aggregation at the concentrations used. Consider using a different buffer or adding a small amount of a solubilizing agent.
Interference with Assay Readout Run a control experiment without the target protein to see if the compound directly interferes with the detection method (e.g., fluorescence, luminescence).

Experimental Protocols

Protocol 1: Determining On-Target vs. Off-Target Potency

This protocol outlines a method for comparing the inhibitory activity of this compound against its primary target (Kinase A) and a potential off-target (Kinase B).

Materials:

  • Recombinant human Kinase A and Kinase B

  • ATP

  • Substrate peptide for each kinase

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay (Promega) or similar detection system

  • This compound

Procedure:

  • Prepare a serial dilution of the compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for the optimized reaction time (e.g., 60 minutes at 30°C).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

  • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each kinase.

Data Presentation:

Target IC50 (nM) Selectivity Ratio (IC50 Off-target / IC50 On-target)
Kinase A (On-Target)50-
Kinase B (Off-Target)5,000100
Kinase C (Off-Target)>10,000>200
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to verify that this compound binds to its intended target in a cellular context.

Materials:

  • Cells expressing the target protein (Kinase A)

  • PBS

  • This compound

  • DMSO (vehicle control)

  • Equipment for heating cell lysates and performing Western blotting

Procedure:

  • Treat cells with the compound or vehicle (DMSO) for a specified time.

  • Harvest and lyse the cells.

  • Divide the lysate into aliquots and heat them to a range of temperatures (e.g., 40-70°C).

  • Centrifuge the heated lysates to pellet aggregated proteins.

  • Collect the supernatant and analyze the amount of soluble target protein remaining by Western blotting.

  • Binding of the compound is expected to stabilize the target protein, resulting in a higher melting temperature compared to the vehicle-treated control.

Visualizations

experimental_workflow Workflow for Assessing and Minimizing Off-Target Effects cluster_0 Initial Screening & Characterization cluster_1 Off-Target Profiling cluster_2 Cellular Validation cluster_3 Refinement & Confirmation A Biochemical Assay vs. Primary Target (Kinase A) B Determine IC50 A->B C Screen against Kinase Panel B->C D Identify Potential Off-Targets C->D E Cell-Based Assay (e.g., Proliferation) D->E F CETSA for Target Engagement E->F G Target Knockdown/Knockout Validation E->G H Use of Structurally Unrelated Inhibitor E->H I Dose-Response Optimization E->I

Caption: A logical workflow for characterizing compound selectivity.

signaling_pathway Hypothetical On-Target vs. Off-Target Signaling cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Compound 5-Hydroxy-1,2-dimethyl-1H- indole-3-carboxylic acid KinaseA Kinase A Compound->KinaseA Inhibits KinaseB Kinase B Compound->KinaseB Inhibits (weaker) SubstrateA Substrate A KinaseA->SubstrateA Phosphorylates CellularEffectA Desired Cellular Effect SubstrateA->CellularEffectA SubstrateB Substrate B KinaseB->SubstrateB Phosphorylates CellularEffectB Unintended Cellular Effect SubstrateB->CellularEffectB

Caption: On-target versus off-target signaling pathways.

References

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with indole compounds in biological assays. Inconsistent results can often be traced to the inherent physicochemical properties of the indole scaffold. This guide provides troubleshooting advice and detailed protocols in a question-and-answer format to help you identify and resolve these issues.

Frequently Asked Questions (FAQs)

Category 1: Compound Stability and Solubility

Question 1: My indole compound shows decreasing activity over the course of a multi-day cell culture experiment. What could be the cause?

Answer: This is a common issue likely stemming from the chemical instability of your indole compound in the cell culture medium at 37°C.[1] Indole derivatives can be susceptible to oxidation or other forms of degradation in physiological buffers.[1] Additionally, the compound may be precipitating out of the solution over time, especially if the initial stock solution was highly concentrated in an organic solvent like DMSO.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect the culture wells for any signs of precipitation (e.g., cloudiness, particulate matter).

  • Stability Assessment: Perform a stability study by incubating the indole compound in your specific cell culture medium at 37°C and 5% CO₂. Collect aliquots at different time points (e.g., 0, 8, 24, 48, 72 hours) and quantify the concentration of the parent compound using an analytical method like LC-MS or HPLC.[1][2] A significant decrease in concentration over time confirms instability.

  • Fresh Media Changes: If the compound is found to be unstable, consider replacing the media with freshly prepared compound-containing media at regular intervals (e.g., every 24 hours) to maintain a more consistent concentration.[1]

  • Optimize Storage: Ensure your stock solutions are stored properly in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

Question 2: I'm observing high variability between replicate wells. Could this be a solubility issue?

Answer: Yes, poor aqueous solubility is a frequent cause of variability. When a concentrated DMSO stock of a hydrophobic indole compound is diluted into an aqueous assay buffer, it can precipitate. This precipitation may not be uniform across all wells, leading to inconsistent effective concentrations and, consequently, variable results.[3][4][5]

Troubleshooting Steps:

  • Perform a Solubility Assay: Determine the kinetic solubility of your compound in the specific assay buffer you are using. This will help you understand the maximum soluble concentration under your experimental conditions.

  • Modify Dilution Protocol: Instead of a single large dilution, perform a serial dilution of your DMSO stock in the aqueous buffer. This gradual decrease in solvent concentration can sometimes prevent precipitation.

  • Adjust Solvent Concentration: While it's crucial to keep the final DMSO concentration low to avoid solvent-induced toxicity (typically <0.5%), ensure it is sufficient to maintain your compound's solubility at the tested concentrations.[1][5]

  • Use Solubilizing Agents: In some biochemical (cell-free) assays, the inclusion of agents like cyclodextrins or a small percentage of serum albumin (BSA) might improve solubility.[5] However, be cautious as these can also interfere with your assay.

Category 2: Assay Interference

Question 3: My indole compound appears highly effective in an MTT or MTS cell viability assay, but this result is not replicated in other cytotoxicity assays. Why?

Answer: This discrepancy is often due to direct interference with the assay chemistry. Indole scaffolds can possess antioxidant or reducing properties. In an MTT or MTS assay, cell viability is measured by the ability of cellular reductases to convert a tetrazolium salt (like MTT or MTS) into a colored formazan product. If your indole compound can directly reduce the tetrazolium salt, it will produce a color change independent of cell viability, leading to a false-positive result (i.e., an apparent increase in cell viability or a false indication of cytoprotection).[6]

Troubleshooting Steps:

  • Cell-Free Control: Run a control experiment by adding your indole compound to the assay medium in a cell-free well. Add the MTT or MTS reagent and incubate as you would with cells.[7] The development of color in the absence of cells is a clear indication of direct assay interference.

  • Use an Orthogonal Assay: Confirm your findings using a non-tetrazolium-based viability assay. A good alternative is an ATP-based assay (e.g., CellTiter-Glo®), which measures cell viability based on the quantification of ATP, a direct indicator of metabolic activity.[7] LDH release assays, which measure membrane integrity, are another option.[8]

Question 4: I am using a luciferase reporter assay, and my results are inconsistent or show unexpected inhibition. What could be the problem?

Answer: Indole compounds can directly interfere with luciferase reporter assays. Some small molecules are known to be direct inhibitors of the luciferase enzyme.[9][10] This would lead to a lower luminescent signal and could be misinterpreted as a biological effect on your reporter pathway. Conversely, some compounds can stabilize the luciferase enzyme, leading to its accumulation and a stronger signal, which could mask true inhibitory effects or be misread as activation.[9]

Troubleshooting Steps:

  • Test for Direct Enzyme Inhibition: In a cell-free system, combine recombinant luciferase enzyme, its substrate (luciferin), and your indole compound. A reduction in luminescence compared to a vehicle control indicates direct inhibition of the reporter enzyme.[9]

  • Use a Control Reporter: Employ a dual-luciferase system where the experimental reporter (e.g., firefly luciferase) is normalized to a constitutively expressed control reporter (e.g., Renilla luciferase).[10][11] If your compound inhibits both luciferases, it is likely a non-specific inhibitor.

  • Change Reporter System: If interference is confirmed, consider switching to an alternative reporter system, such as a fluorescent protein (e.g., GFP, mCherry) or a secreted enzyme reporter (e.g., Gaussia luciferase), which may have different sensitivities to your compound class.[11]

Question 5: My indole compound is causing a high background signal in my fluorescence-based assay. How can I address this?

Answer: The indole ring system is a natural fluorophore, meaning it can absorb light and re-emit it as fluorescence.[12][13] This property, known as autofluorescence, can be a significant source of interference in fluorescence-based assays if the excitation and emission spectra of your compound overlap with those of your assay's fluorophore.[14][15]

Troubleshooting Steps:

  • Measure Compound Autofluorescence: Scan the fluorescence of your compound alone in the assay buffer at the excitation and emission wavelengths used for your assay. This will quantify its contribution to the total signal.

  • Subtract Background: If the autofluorescence is moderate and consistent, you can subtract the signal from wells containing only your compound (no cells or other assay components) from your experimental wells.

  • Shift Spectral Profile: If possible, switch to a fluorescent probe that emits at a longer wavelength (e.g., in the red or far-red spectrum), as indole autofluorescence is typically stronger in the blue-to-green range.[12][13]

  • Use Time-Resolved Fluorescence (TRF): TRF assays use lanthanide-based fluorophores with long fluorescence lifetimes. By introducing a delay between excitation and detection, the short-lived background fluorescence from your indole compound can be allowed to decay, minimizing interference.[15]

Category 3: Non-Specific Activity

Question 6: My indole compound shows activity in multiple, unrelated screening assays. Could it be a promiscuous inhibitor?

Answer: Yes, this is a strong possibility. Many small molecules, particularly those with hydrophobic and planar characteristics like some indoles, can form colloidal aggregates in solution at micromolar concentrations.[16][17] These aggregates can non-specifically sequester and denature proteins, leading to enzyme inhibition that is not due to specific binding at an active site.[16] This is a major source of false-positive hits in high-throughput screening.

Troubleshooting Steps:

  • Detergent Titration: Re-run your assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20. The activity of aggregating compounds is often significantly reduced or eliminated in the presence of detergent, which disrupts the formation of the aggregates.[16] True inhibitors should show minimal change in potency.

  • Check for Steep Dose-Response Curve: Aggregators often exhibit unusually steep dose-response curves with Hill slopes >1.5.

  • Centrifugation Test: Before adding the enzyme or other key reagents, pre-incubate your compound in the assay buffer and then centrifuge the plate at high speed. If the compound is aggregating, the aggregates may pellet, and the activity in the supernatant will be reduced.

  • Dynamic Light Scattering (DLS): If available, DLS is a biophysical technique that can directly detect the presence of sub-micron sized aggregates in your compound solution.[17]

Data Presentation

Table 1: Troubleshooting Summary for Inconsistent Bioassay Results with Indole Compounds

Observed Issue Potential Cause Primary Troubleshooting Step Recommended Confirmatory Assay
Decreasing activity in multi-day assays Compound instability/degradationTime-course stability study via HPLC/LC-MSN/A
High variability between replicates Poor aqueous solubility/precipitationKinetic solubility assay in assay bufferVisual inspection under a microscope
Potent activity in MTT/MTS but not others Direct reduction of tetrazolium saltCell-free MTT/MTS assay with compoundATP-based cell viability assay (e.g., CellTiter-Glo®)
Inhibition in luciferase reporter assay Direct inhibition of luciferase enzymeCell-free luciferase inhibition assayDual-luciferase assay with a control reporter
High background in fluorescence assay Compound autofluorescenceMeasure compound fluorescence at assay wavelengthsUse a red-shifted fluorophore or TR-FRET
Activity against multiple unrelated targets Compound aggregationRe-run assay with 0.01% Triton X-100Dynamic Light Scattering (DLS)

Table 2: Example IC₅₀ Values for an Indole Compound in Different Viability Assays

Cell LineMTT Assay IC₅₀ (µM)ATP-Based Assay IC₅₀ (µM)Interpretation
HeLa> 5012.5 ± 1.8MTT assay gives a false-negative result for cytotoxicity, likely due to compound interference.
A549> 5015.2 ± 2.1The ATP-based assay reveals the true cytotoxic potential masked in the MTT assay.
MCF-7> 509.8 ± 1.5The indole compound is likely a reducing agent, interfering with the MTT readout.
Note: These are illustrative data based on common interference patterns.

Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assay (Shake-Flask Method)

This protocol provides a method to determine the kinetic solubility of a compound in an aqueous buffer, which is crucial for designing robust assays.[3][4]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the indole compound in 100% DMSO.

  • Preparation of Test Solutions: In microcentrifuge tubes, add 95 µL of the desired aqueous buffer (e.g., PBS, pH 7.4). Add 5 µL of the 10 mM DMSO stock to create a 500 µM solution in 5% DMSO. Prepare replicates (n=3).

  • Incubation: Tightly cap the tubes and place them on a shaker or thermomixer at room temperature (or your assay temperature) for 2 hours to allow the solution to reach equilibrium.

  • Separation of Soluble Fraction: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 20 minutes to pellet any precipitated compound.

  • Quantification: Carefully remove an aliquot of the supernatant, being cautious not to disturb the pellet. Quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS) against a standard curve prepared in the same buffer/DMSO mixture. The resulting concentration is the kinetic solubility.

Protocol 2: Assessing Compound Stability in Cell Culture Medium

This protocol determines the stability of a compound under typical cell culture conditions.[1][2]

  • Preparation: Prepare a stock solution of your test compound (e.g., 10 mM in DMSO). Warm the complete cell culture medium (including serum) to 37°C.

  • Incubation Setup: Spike the pre-warmed medium with your compound to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic (e.g., <0.1%). Aliquot the medium into sterile tubes, one for each time point.

  • Time Course: Place the tubes in a 37°C, 5% CO₂ incubator. At designated time points (e.g., 0, 4, 8, 24, 48 hours), remove one tube.

  • Sample Processing: Immediately stop any potential degradation by adding a quenching solvent (e.g., 3 volumes of ice-cold acetonitrile) and store at -80°C until analysis.

  • Analysis: After collecting all time points, analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Interpretation: Plot the compound concentration versus time. A significant decrease in concentration indicates instability. The half-life (t₁/₂) of the compound in the medium can be calculated from this data.

Visualizations

G cluster_0 Initial Observation cluster_1 Step 1: Foundational Checks cluster_2 Step 2: Assay-Specific Interference cluster_3 Step 3: Non-Specific Effects cluster_4 Potential Causes Inconsistent_Results Inconsistent or Unexpected Assay Results Solubility Is the compound soluble in assay buffer? Inconsistent_Results->Solubility Stability Is the compound stable for the assay duration? Solubility->Stability Cause_Precipitation Precipitation Solubility->Cause_Precipitation No Assay_Format What is the assay format? Stability->Assay_Format Yes Cause_Degradation Degradation Stability->Cause_Degradation No Redox Redox Assay (MTT/MTS)? Assay_Format->Redox Luminescence Luminescence (Luciferase)? Assay_Format->Luminescence Fluorescence Fluorescence? Assay_Format->Fluorescence Aggregation Is the compound an aggregator? Redox->Aggregation No Interference Cause_Redox Direct Redox Activity Redox->Cause_Redox Interference Luminescence->Aggregation No Interference Cause_Inhibition Enzyme Inhibition Luminescence->Cause_Inhibition Interference Fluorescence->Aggregation No Interference Cause_Fluorescence Autofluorescence Fluorescence->Cause_Fluorescence Interference Cause_Aggregation Aggregation Aggregation->Cause_Aggregation Yes G cluster_pathways Potential Instability Pathways cluster_consequences Consequences for Assay Indole Indole Compound (in DMSO Stock) Media Aqueous Assay Buffer or Cell Culture Medium Precipitation Precipitation (Poor Solubility) Indole->Precipitation Dilution Oxidation Oxidation Indole->Oxidation Degradation Hydrolysis / Other Degradation Indole->Degradation Aggregation Aggregation Indole->Aggregation Media->Precipitation Media->Oxidation Media->Degradation Low_Conc Lower Effective Concentration Precipitation->Low_Conc Inactive_Metabolite Inactive Metabolite or Degradant Oxidation->Inactive_Metabolite Degradation->Inactive_Metabolite Nonspecific_Inhibition Non-specific Inhibition Aggregation->Nonspecific_Inhibition

References

strategies to prevent oxidation of the 5-hydroxyindole moiety during storage and use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on preventing the oxidation of the 5-hydroxyindole moiety during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the 5-hydroxyindole moiety and why is it prone to oxidation?

A1: The 5-hydroxyindole moiety is a bicyclic aromatic structure containing a hydroxyl group (-OH) on the benzene ring of an indole core. This structure is found in many biologically important molecules, including serotonin and its metabolites. The electron-rich nature of the indole ring and the presence of the hydroxyl group make it highly susceptible to oxidation, especially when exposed to oxygen, light, high pH, and transition metal ions.

Q2: What are the visible signs of 5-hydroxyindole oxidation?

A2: A common indicator of oxidation is a change in the color of your solution, often turning from colorless to yellow, brown, or even dark purple over time. This discoloration is due to the formation of quinonoid-type products and subsequent polymerization.

Q3: What are the primary factors that accelerate the oxidation of the 5-hydroxyindole moiety?

A3: Several factors can accelerate oxidation:

  • Oxygen: Exposure to atmospheric oxygen is a primary driver.

  • pH: Alkaline conditions (high pH) significantly increase the rate of degradation.

  • Light: Exposure to light, particularly UV radiation, can promote photo-oxidation.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Metal Ions: Trace amounts of metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can act as catalysts for oxidation.

Q4: What are the general recommendations for storing solid 5-hydroxyindole compounds?

A4: To maintain the integrity of solid 5-hydroxyindole compounds, they should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), and kept in a cool, dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C or -80°C) is recommended, ideally under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide: Preventing Oxidation in Solution

This guide addresses common issues encountered during the preparation and use of 5-hydroxyindole solutions.

Issue Possible Cause Troubleshooting Steps
Solution turns yellow/brown shortly after preparation. Rapid oxidation due to exposure to oxygen and/or alkaline pH.1. Deoxygenate Solvents: Before dissolving the compound, sparge the solvent with an inert gas like nitrogen or argon for at least 30 minutes to remove dissolved oxygen. 2. Use an Acidic or Neutral pH Buffer: Prepare solutions in a slightly acidic to neutral buffer (pH 4-7). Avoid alkaline conditions. 3. Add Antioxidants: Incorporate an antioxidant such as ascorbic acid (0.1-1 mM) or N-acetylcysteine into your solvent before adding the 5-hydroxyindole compound.
Inconsistent results in cell-based assays over time. Degradation of the 5-hydroxyindole compound in stock or working solutions.1. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh stock solutions from solid compound regularly. Always prepare working dilutions immediately before each experiment. 2. Proper Stock Solution Storage: Store stock solutions (typically in DMSO) in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. 3. Protect from Light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.
Loss of compound activity in cell culture media. Oxidation catalyzed by components in the cell culture medium (e.g., metal ions, reactive oxygen species).[1]1. Add a Chelating Agent: Include a chelating agent like EDTA (0.1-1 mM) in your stock solution to sequester metal ions that can catalyze oxidation. 2. Minimize Exposure Time: Add the compound to the cell culture medium immediately before treating the cells to reduce the time it is exposed to the complex and potentially oxidative environment of the medium.

Diagrams

OxidationPathway 5-Hydroxyindole 5-Hydroxyindole Quinone-imine_Intermediate Quinone-imine Intermediate 5-Hydroxyindole->Quinone-imine_Intermediate Oxidation 2-Oxo-5-hydroxyindole 2-Oxo-5-hydroxyindole (Major Product) Quinone-imine_Intermediate->2-Oxo-5-hydroxyindole Polymerized_Products Polymerized Products (Colored) Quinone-imine_Intermediate->Polymerized_Products Dimerization/ Polymerization Factors O₂, Light, High pH, Metal Ions Factors->5-Hydroxyindole Accelerate TroubleshootingWorkflow cluster_observe Observation cluster_check Initial Checks cluster_action Corrective Actions Observe Inconsistent Results or Solution Discoloration Check_Storage Verify Storage Conditions (Temp, Light, Inert Gas) Observe->Check_Storage Check_pH Check pH of Solution (Is it > 7?) Observe->Check_pH Check_Age Check Age of Solution (> 24 hours old?) Observe->Check_Age Prepare_Fresh Prepare Fresh Solution Check_Storage->Prepare_Fresh Adjust_pH Use Buffer (pH 4-7) Check_pH->Adjust_pH Check_Age->Prepare_Fresh Use_Inert Use Deoxygenated Solvents Under Inert Atmosphere Prepare_Fresh->Use_Inert Prepare_Fresh->Adjust_pH Add_Stabilizers Add Antioxidant (e.g., Ascorbic Acid) and/or Chelator (e.g., EDTA) Prepare_Fresh->Add_Stabilizers StabilityWorkflow Start Prepare Stabilized and Non-Stabilized Solutions Incubate Incubate under Test Conditions (e.g., 37°C, Light) Start->Incubate Sample Collect Aliquots at Time Points (T₀, T₁, T₂, ... Tₙ) Incubate->Sample Analyze Analyze by HPLC or UV-Vis Spectrophotometry Sample->Analyze Calculate Calculate % Compound Remaining vs. Time Analyze->Calculate End Determine Degradation Rate and Half-Life (t½) Calculate->End

References

Validation & Comparative

A Comparative Analysis of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic Acid and Other Anticancer Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. Within the realm of oncology, indole derivatives have emerged as a versatile class of agents exhibiting a range of anticancer activities. This guide provides a comparative analysis of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid against two other well-known anticancer indole derivatives: the naturally occurring Indole-3-carbinol and the clinically utilized Vincristine. This comparison is based on their cytotoxic effects, mechanisms of action, and the signaling pathways they modulate, supported by experimental data.

Cytotoxicity Profile

The in vitro cytotoxic activity of these indole derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following table summarizes the reported IC50 values against the human breast adenocarcinoma cell line MCF-7, a commonly used model in cancer research.

CompoundCancer Cell LineIC50 ValueCitation(s)
Ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate*MCF-74.7 µM[1][2]
VincristineMCF-77.371 nM - 239.51 µM[3][4]
Indole-3-carbinolMCF-7~248.1 µM[5]

*Note: The IC50 value reported is for a potent ester derivative of this compound, as data for the parent compound was not available in the reviewed literature. The activity of the parent acid may vary.[1][2] The wide range of reported IC50 values for Vincristine in MCF-7 cells may reflect differences in experimental conditions and the development of drug-resistant cell sublines.[3][4]

Mechanisms of Action and Signaling Pathways

The anticancer effects of these indole derivatives are mediated through distinct and, in some cases, overlapping mechanisms and signaling pathways.

This compound and its Derivatives

While the precise signaling pathway for this compound is not extensively elucidated, studies on its derivatives suggest a mechanism involving the inhibition of survivin.[1] Survivin is a member of the inhibitor of apoptosis (IAP) protein family that is overexpressed in many cancers and plays a crucial role in cell division and apoptosis resistance. By inhibiting survivin, these indole derivatives may promote apoptosis in cancer cells.

G 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic_acid 5-Hydroxy-1,2-dimethyl- 1H-indole-3-carboxylic acid Derivative Survivin Survivin 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic_acid->Survivin Inhibition Caspase_Activation Caspase Activation Survivin->Caspase_Activation Inhibition Apoptosis Apoptosis Caspase_Activation->Apoptosis G cluster_0 Indole-3-carbinol Action cluster_1 Mitochondrial Pathway cluster_2 Wnt/β-catenin Pathway I3C Indole-3-carbinol Mitochondrion Mitochondrion I3C->Mitochondrion Induces release Wnt_beta-catenin Wnt/β-catenin Signaling I3C->Wnt_beta-catenin Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Proliferation_Survival Cell Proliferation & Survival Wnt_beta-catenin->Proliferation_Survival Vincristine Vincristine Tubulin Tubulin Vincristine->Tubulin Binds to Microtubule Microtubule Assembly Vincristine->Microtubule Inhibits Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle MetaphaseArrest Metaphase Arrest MitoticSpindle->MetaphaseArrest Disruption leads to Apoptosis Apoptosis MetaphaseArrest->Apoptosis

References

The Methylation Switch: A Comparative Guide to the Biological Activity of 5-Hydroxyindoles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of how a single methyl group dramatically alters the pharmacological profile of 5-hydroxyindoles, supported by experimental data and detailed protocols for researchers.

The addition of a methyl group to the 5-hydroxy position of an indole ring, a common biological modification, serves as a critical switch that can profoundly alter a molecule's interaction with physiological targets. This guide provides an objective comparison of the biological activities of non-methylated 5-hydroxyindoles and their 5-methoxy methylated counterparts. We will delve into their differential effects on key biological targets, namely serotonin (5-HT) receptors and monoamine oxidase (MAO) enzymes, presenting quantitative data, detailed experimental methodologies, and visual diagrams to illuminate these differences for researchers, scientists, and drug development professionals.

Key Biological Targets and Signaling Pathways

The biological effects of 5-hydroxyindoles are primarily mediated through their interaction with serotonin (5-HT) receptors and their metabolism by monoamine oxidase (MAO). Methylation at the 5-position modifies the electronic and steric properties of the indole, leading to significant changes in affinity and selectivity for these targets.

Serotonin (5-HT) Receptors

Serotonin receptors are a large family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that are the primary targets for the neurotransmitter serotonin (5-hydroxytryptamine).[1] Binding of a ligand to these receptors initiates a cascade of intracellular signaling events. The methylation of the 5-hydroxy group can either enhance or diminish the binding affinity depending on the specific receptor subtype's architecture. For example, while serotonin binds broadly across 5-HT receptors, its methylated analog, 5-methoxytryptamine, shows altered selectivity, notably binding with high affinity to the 5-HT1F receptor subtype.[2]

GPCR_Signaling cluster_membrane Cell Membrane Receptor 5-HT Receptor (GPCR) G_Protein G-Protein Receptor->G_Protein Activation Ligand Indole (e.g., Serotonin) Ligand->Receptor Binding Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Generalized G-Protein Coupled Receptor (GPCR) Signaling Pathway.
Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the oxidative deamination of monoamine neurotransmitters, including serotonin.[3][4] MAO-A preferentially metabolizes serotonin.[3] The presence of a hydroxyl group on the indole ring makes serotonin a prime substrate for MAO-A. Altering this group through methylation can affect the molecule's suitability as a substrate or its potential to act as an inhibitor of the enzyme.

MAO_Metabolism Serotonin Serotonin (5-Hydroxyindole) MAO_A MAO-A Serotonin->MAO_A Substrate Aldehyde 5-Hydroxyindole acetaldehyde MAO_A->Aldehyde Oxidative Deamination ALDH ALDH Aldehyde->ALDH Substrate 5_HIAA 5-HIAA (Excreted Metabolite) ALDH->5_HIAA Oxidation

Caption: Metabolic pathway of Serotonin via Monoamine Oxidase A (MAO-A).

Comparative Biological Activity Data

The following tables summarize quantitative data on the interaction of non-methylated 5-hydroxyindoles and their methylated analogs with key biological targets.

Table 1: Serotonin (5-HT) Receptor Binding Affinities (Ki, nM)

This table compares the binding affinities of Serotonin (5-Hydroxytryptamine) and its methylated analog, 5-Methoxytryptamine, at various human serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity.

Compound5-HT1A5-HT1D5-HT1E5-HT1F5-HT2A5-HT2C5-HT65-HT7
Serotonin (Non-methylated)3.24.88.9230125.01001.0
5-Methoxytryptamine (Methylated)9.0130>100011291600261.8

Data compiled from multiple sources. Absolute values may vary between studies based on experimental conditions.

Table 2: Monoamine Oxidase (MAO) Inhibition

MAO-A shows a greater affinity for hydroxylated amines like serotonin.[3] While specific side-by-side IC50 data is sparse in the literature, it is established that serotonin is a primary substrate for MAO-A, whereas methylated indoles like 5-MeO-DMT are also metabolized by MAO-A. The interaction is complex; for instance, phentermine, a weak inhibitor, has IC50 values in the high micromolar range for both MAO-A and MAO-B.[5] Methylene blue, in contrast, is a potent, tight-binding inhibitor of MAO-A with a Ki value of 27 nM, but a much weaker inhibitor of MAO-B (IC50 = 5.5 µM).[6]

CompoundTarget EnzymeActivityPotency (IC50/Ki)
Serotonin (Non-methylated)MAO-APreferred SubstrateN/A (Substrate)
Methylene Blue (Reference)MAO-ACompetitive InhibitorKi = 27 nM[6]
Methylene Blue (Reference)MAO-BInhibitorIC50 = 5,500 nM[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for a specific receptor.

Objective: To determine the inhibition constant (Ki) of a test compound at a target receptor.

Materials:

  • Receptor Source: Membranes prepared from cells stably expressing the target human receptor (e.g., HEK293 cells).

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]8-OH-DPAT for 5-HT1A).

  • Test Compounds: Methylated and non-methylated 5-hydroxyindoles.

  • Assay Buffer: Typically 50 mM Tris-HCl, with specific ion concentrations (e.g., 10mM MgCl2), pH 7.4.[7]

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a substance like polyethyleneimine (PEI) to reduce non-specific binding.[8]

  • Scintillation Counter: To measure radioactivity.

Methodology:

  • Incubation: In a 96-well plate, incubate the receptor membranes at a constant concentration with a fixed concentration of the radioligand (typically at or below its Kd value).

  • Competition: Add increasing concentrations of the unlabeled test compound to compete for binding with the radioligand. Include control wells for "total binding" (no competitor) and "non-specific binding" (a saturating concentration of a known unlabeled ligand).

  • Equilibrium: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.[8]

  • Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound or non-specifically bound radioligand.

  • Quantification: Dry the filters, add a scintillation cocktail, and measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot this against the log of the compound concentration to generate a competition curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prep Prepare Reagents: - Receptor Membranes - Radioligand - Test Compounds Start->Prep Incubate Incubate Reagents in 96-well Plate Prep->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: - Calculate IC50 - Determine Ki Count->Analyze End End Analyze->End

Caption: Experimental workflow for a radioligand competition binding assay.
In Vitro Fluorometric MAO Inhibition Assay

This assay determines the inhibitory activity of a compound against MAO-A or MAO-B by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.

Objective: To determine the IC50 value of a test compound for MAO-A and MAO-B.

Materials:

  • Enzymes: Recombinant human MAO-A and MAO-B.

  • Substrate: p-Tyramine (a substrate for both isoforms) or a selective substrate.

  • Fluorogenic Probe: Amplex® Red or a similar reagent.

  • Horseradish Peroxidase (HRP): Coupling enzyme.

  • Test Compounds: Methylated and non-methylated 5-hydroxyindoles.

  • Positive Controls: Clorgyline (for MAO-A) and Selegiline or Pargyline (for MAO-B).

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4.[2]

  • Instrumentation: Fluorescence plate reader.

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Setup: In a 96-well black plate, add the test compound dilutions. Include vehicle controls (no inhibitor) and positive controls.

  • Pre-incubation: Add the MAO enzyme (either MAO-A or MAO-B) to the wells and pre-incubate with the test compounds for a set time (e.g., 15 minutes at 25°C), particularly if assessing irreversible inhibitors.[1]

  • Reaction Initiation: Start the reaction by adding a working solution containing the substrate (e.g., p-Tyramine), the fluorogenic probe, and HRP.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 530 nm Ex / 585 nm Em for Amplex Red) over time (kinetic read) or at a single endpoint.[9]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each test compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

MAO_Assay_Workflow Start Start Setup Pipette Test Compounds & MAO Enzyme (A or B) into 96-well Plate Start->Setup Pre_Incubate Pre-incubate Plate Setup->Pre_Incubate Initiate Add Substrate/Probe Mix to Initiate Reaction Pre_Incubate->Initiate Incubate_37 Incubate at 37°C Initiate->Incubate_37 Read Measure Fluorescence Incubate_37->Read Analyze Data Analysis: Calculate % Inhibition & Determine IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for a fluorometric MAO inhibition assay.

Conclusion

The methylation of the 5-hydroxy group on an indole scaffold is a subtle yet powerful structural modification that profoundly impacts biological activity. As demonstrated by the quantitative data, this change can drastically alter a compound's affinity and selectivity for serotonin receptor subtypes. A non-methylated compound like serotonin exhibits broad, high-affinity binding across several receptors, whereas its methylated counterpart, 5-methoxytryptamine, loses affinity for some (e.g., 5-HT1E) while retaining or gaining high affinity for others (e.g., 5-HT1F). This principle extends to other biological interactions, such as metabolism by monoamine oxidase, where the hydroxylated indole is a preferred substrate. These findings underscore the critical importance of the 5-position substituent in the design of selective ligands for serotonergic and related targets, providing a crucial lesson for medicinal chemists and pharmacologists in the field of drug development.

References

Unveiling the Potential Mechanism: A Comparative Guide to 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid as a cPLA2α Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothesized mechanism of action for 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid. Based on structure-activity relationships of similar indole derivatives, this compound is postulated to act as an inhibitor of cytosolic phospholipase A2α (cPLA2α), a pivotal enzyme in the inflammatory cascade. By targeting cPLA2α, this compound has the potential to mitigate inflammatory responses, offering a promising avenue for therapeutic development.

Cytosolic phospholipase A2α is a critical enzyme that catalyzes the release of arachidonic acid from membrane phospholipids. This process is the rate-limiting step in the production of eicosanoids, a class of pro-inflammatory lipid mediators including prostaglandins and leukotrienes. Inhibition of cPLA2α, therefore, represents an attractive strategy for the development of novel anti-inflammatory agents.

The cPLA2α Signaling Pathway and Point of Inhibition

The activation of cPLA2α is a key step in the inflammatory response. Upon cellular stimulation by inflammatory signals, intracellular calcium levels rise, triggering the translocation of cPLA2α from the cytosol to the membrane. At the membrane, the enzyme is phosphorylated by MAP kinases, leading to its activation and the subsequent hydrolysis of phospholipids to release arachidonic acid. This free arachidonic acid is then converted into prostaglandins and leukotrienes by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. This compound is hypothesized to inhibit the enzymatic activity of cPLA2α, thereby blocking the entire downstream cascade.

cPLA2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Inflammatory_Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory_Stimuli->Receptor Ca2_increase ↑ [Ca2+] Receptor->Ca2_increase MAPK MAP Kinases Receptor->MAPK cPLA2a_translocation cPLA2α (Inactive) cPLA2a_active cPLA2α (Active) Phospholipids Membrane Phospholipids cPLA2a_active->Phospholipids Inhibition AA Arachidonic Acid Phospholipids->AA Hydrolysis COX_LOX COX / LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Ca2_increase->cPLA2a_translocation Translocation MAPK->cPLA2a_translocation Phosphorylation AA->COX_LOX Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation Inhibitor 5-Hydroxy-1,2-dimethyl- 1H-indole-3-carboxylic acid (Hypothesized) Inhibitor->cPLA2a_active

Caption: Hypothesized cPLA2α signaling pathway and inhibition.

Comparative Analysis of cPLA2α Inhibitors

To contextualize the potential efficacy of this compound, this section compares its hypothesized activity with known cPLA2α inhibitors. The following tables summarize the in vitro and cellular potency of various inhibitor classes.

In Vitro and Cellular Inhibitory Activity of cPLA2α Inhibitors
Compound ClassCompound NameAssay TypeIC50 / X(I)50Reference
Indole-3-Carboxylic Acid Derivative This compound -Data Not Available -
Thiazolyl KetoneGK470Mixed Micelle AssayX(I)50 = 0.011 mole fraction[1][2]
Vesicle AssayIC50 = 300 nM[1][2]
Arachidonic Acid Release (SW982 cells)IC50 = 0.6 µM[1][2]
Indole-based InhibitorEfipladib (WAY-196025)Isolated Enzyme AssayIC50 = 0.04 µM[3][4]
Docosahexaenoic Acid DerivativeAVX001Arachidonic Acid Release (Synoviocytes)IC50 = 1.1 µM[5]
AVX002Arachidonic Acid Release (Synoviocytes)IC50 = 0.71 µM[5]

In Vivo Efficacy in a Collagen-Induced Arthritis Model

The anti-inflammatory effects of cPLA2α inhibitors have been demonstrated in vivo. The following table summarizes the findings for a representative thiazolyl ketone inhibitor in a mouse model of collagen-induced arthritis (CIA), a standard preclinical model for rheumatoid arthritis.

Treatment GroupArthritis Index (Mean ± SEM)Plasma PGE2 ReductionComparisonReference
Vehicle~10--[1]
Thiazolyl Ketone InhibitorSignificantly Reduced vs. Vehicle~40%Comparable to Methotrexate (prophylactic) and Enbrel (therapeutic)[1]

Detailed Experimental Protocols

To facilitate the validation and comparison of cPLA2α inhibitors, detailed protocols for key experiments are provided below.

cPLA2α Inhibition Assay (Mixed Micelle Assay)

This in vitro assay determines the direct inhibitory effect of a compound on the enzymatic activity of cPLA2α.

Workflow:

Mixed_Micelle_Assay Prepare_Micelles Prepare mixed micelles (Phospholipid substrate, Triton X-100, Radiolabeled AA) Incubate Incubate micelles with cPLA2α enzyme and test compound Prepare_Micelles->Incubate Terminate_Reaction Terminate reaction Incubate->Terminate_Reaction Extract_Lipids Extract lipids and separate free fatty acids Terminate_Reaction->Extract_Lipids Quantify Quantify radiolabeled -arachidonic acid release (Scintillation counting) Extract_Lipids->Quantify Calculate_IC50 Calculate % inhibition and determine IC50/X(I)50 Quantify->Calculate_IC50

Caption: Workflow for the cPLA2α Mixed Micelle Inhibition Assay.

Methodology:

  • Preparation of Mixed Micelles: Prepare a substrate solution containing a defined mole fraction of phospholipid (e.g., 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine), a non-ionic surfactant (e.g., Triton X-100), and a radiolabeled arachidonic acid tracer in an appropriate buffer.

  • Enzyme Reaction: In a multi-well plate, combine the mixed micelle substrate with the test compound at various concentrations and the purified cPLA2α enzyme.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified duration to allow for enzymatic activity.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol, heptane, and sulfuric acid).

  • Lipid Extraction and Separation: Extract the lipids and separate the free fatty acids from the unhydrolyzed phospholipids using a suitable method, such as solid-phase extraction.

  • Quantification: Quantify the amount of released radiolabeled arachidonic acid using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC50 or X(I)50 value by fitting the data to a dose-response curve.

Cellular Arachidonic Acid Release Assay

This assay measures the ability of a compound to inhibit the release of arachidonic acid from intact cells, providing an indication of its cellular permeability and efficacy.

Workflow:

AA_Release_Assay Label_Cells Label cells (e.g., SW982) with [3H]-arachidonic acid Pre-incubate Pre-incubate labeled cells with test compound Label_Cells->Pre-incubate Stimulate_Cells Stimulate cells with an agonist (e.g., IL-1β) to induce AA release Pre-incubate->Stimulate_Cells Collect_Supernatant Collect cell supernatant Stimulate_Cells->Collect_Supernatant Quantify Quantify [3H]-arachidonic acid in the supernatant (Scintillation counting) Collect_Supernatant->Quantify Calculate_IC50 Calculate % inhibition and determine IC50 Quantify->Calculate_IC50

Caption: Workflow for the Cellular Arachidonic Acid Release Assay.

Methodology:

  • Cell Culture and Labeling: Culture a suitable cell line (e.g., SW982 fibroblast-like synoviocytes) and label the cellular phospholipids by incubating the cells with radiolabeled arachidonic acid (e.g., [3H]-arachidonic acid) for several hours.

  • Pre-incubation with Inhibitor: Wash the cells to remove unincorporated radiolabel and pre-incubate them with various concentrations of the test compound.

  • Cellular Stimulation: Stimulate the cells with an appropriate agonist (e.g., interleukin-1β) to activate cPLA2α and induce the release of arachidonic acid.

  • Sample Collection: After a defined incubation period, collect the cell culture supernatant.

  • Quantification: Measure the radioactivity in the supernatant using liquid scintillation counting to quantify the amount of released arachidonic acid.

  • Data Analysis: Calculate the percentage of inhibition of arachidonic acid release for each compound concentration and determine the IC50 value.

In Vivo Collagen-Induced Arthritis (CIA) Model

This model is used to evaluate the in vivo anti-inflammatory efficacy of test compounds in a setting that mimics human rheumatoid arthritis.[6][7][8][9][10]

Workflow:

CIA_Model Immunization Day 0: Primary Immunization (Type II Collagen in Complete Freund's Adjuvant) Booster Day 21: Booster Immunization (Type II Collagen in Incomplete Freund's Adjuvant) Immunization->Booster Treatment Initiate treatment with test compound or vehicle (Prophylactic or Therapeutic) Booster->Treatment Monitor_Arthritis Monitor and score clinical signs of arthritis (e.g., paw swelling, erythema) Treatment->Monitor_Arthritis Endpoint_Analysis Endpoint Analysis (e.g., plasma PGE2 levels, histopathology of joints) Monitor_Arthritis->Endpoint_Analysis

Caption: Workflow for the Collagen-Induced Arthritis (CIA) Model.

Methodology:

  • Animal Model: Use a susceptible mouse strain, such as DBA/1 mice.

  • Primary Immunization: On day 0, immunize the mice intradermally at the base of the tail with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).

  • Booster Immunization: On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Treatment Regimen:

    • Prophylactic: Begin administration of the test compound or vehicle before the onset of clinical symptoms.

    • Therapeutic: Start treatment after the appearance of clinical signs of arthritis.

  • Clinical Assessment: Monitor the mice regularly for the development and severity of arthritis. Score the inflammation in each paw based on a standardized scale that assesses erythema and swelling.

  • Endpoint Analysis: At the end of the study, collect blood samples for the measurement of inflammatory biomarkers like Prostaglandin E2 (PGE2). The joints can be collected for histological analysis to assess cartilage and bone erosion.

Measurement of Prostaglandin E2 (PGE2)

PGE2 is a key downstream product of the cPLA2α pathway and a major mediator of inflammation. Its levels in plasma or cell culture supernatants can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[11][12][13][14]

Methodology:

  • Sample Preparation: Collect plasma from treated and control animals or supernatant from cell culture experiments. Samples may require extraction and purification to remove interfering substances.

  • ELISA Procedure:

    • Add samples and standards to a microplate pre-coated with an anti-PGE2 antibody.

    • Add a fixed amount of enzyme-labeled PGE2 (conjugate) to each well to compete with the PGE2 in the sample for antibody binding.

    • Incubate the plate to allow for the competitive binding reaction.

    • Wash the plate to remove unbound reagents.

    • Add a substrate that is converted by the enzyme on the conjugate to produce a colored product.

    • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: The intensity of the color is inversely proportional to the concentration of PGE2 in the sample. Generate a standard curve from the absorbance readings of the known standards and use it to determine the concentration of PGE2 in the samples.

References

A Comparative Guide to 5-Hydroxyindole-3-Carboxylic Acid Analogs: Structure-Activity Relationships in Cancer, PTP Inhibition, and Serotonin Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-hydroxyindole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a diverse range of biological activities. This guide provides a comparative analysis of its analogs, focusing on their structure-activity relationships (SAR) in three key therapeutic areas: anticancer activity through survivin inhibition, protein tyrosine phosphatase (PTP) inhibition, and modulation of serotonin (5-HT) receptors. The information presented herein is supported by experimental data to facilitate informed decisions in drug discovery and development.

Anticancer Activity: Targeting the Survivin Pathway

A significant body of research highlights the potential of 5-hydroxyindole-3-carboxylic acid analogs as anticancer agents, particularly through the inhibition of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1] Overexpressed in many cancers, survivin plays a crucial role in both cell division and apoptosis inhibition, making it an attractive therapeutic target.[1]

Comparative Analysis of Cytotoxicity

A study involving 23 novel 5-hydroxyindole-3-carboxylic acid and ester derivatives revealed their cytotoxic effects against the MCF-7 human breast cancer cell line. The half-maximal effective concentration (EC50) values, determined by the MTT assay, are summarized in the table below.[1]

Compound IDR1 (N1-substituent)R2 (C3-substituent)EC50 (µM) against MCF-7 Cells[1]
5a n-Butyl-COOEt< 10
5d 4-Methoxyphenyl-COOEt4.7
5l 3,4-Dimethoxyphenethyl-COOEt< 10
6a n-Butyl-COOH> 1000
6b Benzyl-COOH> 1000
6c n-Propyl-COOH> 1000
6d 4-Methoxyphenyl-COOH> 1000
6f 4-Methylbenzyl-COOH> 1000
6g Cyclohexyl-COOH> 1000
... .........

(Note: The table is a partial representation of the 23 compounds synthesized in the cited study for brevity. The trend of ester derivatives being more potent than their carboxylic acid counterparts is a key observation.)

Structure-Activity Relationship (SAR) Analysis

The data reveals several key SAR trends for the anticancer activity of these analogs:

  • Esterification at C3 is Crucial: A consistent and striking observation is that the ester derivatives (e.g., 5a, 5d, 5l) exhibit significantly higher cytotoxicity compared to their corresponding carboxylic acid analogs (e.g., 6a, 6b, 6c, 6d, 6f, 6g), which were largely inactive.[1] This suggests that the ester moiety is critical for activity, potentially by enhancing cell permeability or through specific interactions with the target.

  • Nature of the N1-Substituent Influences Potency: Among the active ester derivatives, the nature of the substituent at the N1 position of the indole ring plays a significant role in modulating potency.

    • Aromatic substituents at N1, such as a 4-methoxyphenyl group (compound 5d ), led to the most potent analog in the series with an EC50 of 4.7 µM.[1]

    • Other substitutions like n-butyl (5a ) and 3,4-dimethoxyphenethyl (5l ) also conferred potent activity (EC50 < 10 µM).[1]

  • Log P and Lipinski's Rule of Five: The study also noted that the calculated log P values for the active ester derivatives were within the range compliant with Lipinski's rule of five, suggesting favorable drug-like properties.[2]

Survivin Anti-Apoptotic Signaling Pathway

The proposed mechanism of action for the anticancer activity of these compounds involves the inhibition of survivin. Survivin inhibits apoptosis by interfering with the caspase cascade. The following diagram illustrates the central role of survivin in preventing apoptosis and how its inhibition can lead to cancer cell death.

G cluster_apoptosis Apoptotic Stimuli cluster_caspases Caspase Cascade cluster_survivin Survivin Action Intrinsic Pathway Intrinsic Pathway Procaspase-9 Procaspase-9 Intrinsic Pathway->Procaspase-9 activates Extrinsic Pathway Extrinsic Pathway Procaspase-3 Procaspase-3 Extrinsic Pathway->Procaspase-3 activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Survivin Survivin Survivin->Caspase-9 inhibits Survivin->Caspase-3 inhibits 5-Hydroxyindole-3-carboxylate Analogs 5-Hydroxyindole-3-carboxylate Analogs 5-Hydroxyindole-3-carboxylate Analogs->Survivin inhibit G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Substrate Protein (Inactive) Substrate Protein (Inactive) Receptor Tyrosine Kinase (RTK)->Substrate Protein (Inactive) phosphorylates Growth Factor Growth Factor Growth Factor->Receptor Tyrosine Kinase (RTK) binds & activates Substrate Protein-P (Active) Substrate Protein-P (Active) Substrate Protein (Inactive)->Substrate Protein-P (Active) Substrate Protein-P (Active)->Substrate Protein (Inactive) Downstream Signaling Downstream Signaling Substrate Protein-P (Active)->Downstream Signaling initiates PTP PTP PTP->Substrate Protein-P (Active) dephosphorylates 5-Hydroxyindole-3-carboxylate Analogs 5-Hydroxyindole-3-carboxylate Analogs 5-Hydroxyindole-3-carboxylate Analogs->PTP inhibit G cluster_membrane Cell Membrane cluster_cytoplasm Intracellular Signaling 5-HT Receptor 5-HT Receptor G-protein (Gq) G-protein (Gq) 5-HT Receptor->G-protein (Gq) activates Serotonin Analog Serotonin Analog Serotonin Analog->5-HT Receptor binds PLC PLC G-protein (Gq)->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC activation PKC activation DAG->PKC activation

References

comparative study of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid and cisplatin on cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of 5-Hydroxyindole Derivatives and Cisplatin on Cancer Cells

Disclaimer: Direct comparative experimental data for 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid against cisplatin is not available in the reviewed literature. This guide provides a comparative analysis based on data for cisplatin and closely related novel 5-hydroxyindole-3-carboxylic acid derivatives, which have been studied for their cytotoxic effects on cancer cells.

This guide offers a detailed comparison between the well-established chemotherapeutic agent, cisplatin, and emerging 5-hydroxyindole-3-carboxylic acid derivatives. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, cytotoxic effects, and the experimental protocols used for their evaluation.

Data Presentation: Cytotoxicity and Mechanistic Overview

The following table summarizes the key characteristics and cytotoxic effects of cisplatin and representative 5-hydroxyindole-3-carboxylic acid derivatives on cancer cells.

FeatureCisplatin5-Hydroxyindole-3-Carboxylic Acid Derivatives
Primary Mechanism of Action Forms covalent DNA adducts, leading to DNA damage, cell cycle arrest, and apoptosis.[1][2][3]Induction of apoptosis, potentially through inhibition of anti-apoptotic proteins like survivin.[4][5] Some indole derivatives also induce apoptosis via generation of Reactive Oxygen Species (ROS).[6]
Cellular Effects Induces apoptosis, cytotoxicity, and cell cycle arrest at G1, S, or G2-M phases.[7][8] Can also trigger cell death through oxidative stress and mitochondrial dysfunction.[1][2]Induce a dose-dependent decrease in cell viability and promote apoptosis.[5][9] Showed significant cytotoxicity against breast cancer cells (MCF-7) with minimal effect on normal cells.[4][5]
Signaling Pathways Activates DNA damage response (DDR), p53 tumor suppressor pathway, mitochondrial (intrinsic) and death receptor (extrinsic) apoptosis pathways, leading to caspase activation.[7][8][10]Down-regulates anti-apoptotic proteins (Bcl-2, Bcl-xL, survivin) and up-regulates pro-apoptotic factors (Bax), leading to cytochrome C release and caspase activation.[11]
IC50 Value (MCF-7 Cells) ~10 - 25 µM (at 48h)[12]4.7 µM (for Compound 5d, a potent ester derivative)[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standard for assessing the efficacy of cytotoxic compounds like cisplatin and indole derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[12][13]

Methodology:

  • Cell Seeding: Culture cancer cells (e.g., MCF-7, A549) to 70-80% confluency. Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[12][13]

  • Drug Treatment: Prepare serial dilutions of the test compounds (5-Hydroxyindole derivatives and Cisplatin) in complete culture medium to achieve a range of concentrations. Replace the existing medium in the wells with 100 µL of the medium containing the different drug concentrations. Include untreated wells as a control.[13][14]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[12]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[13][15]

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12][14]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[12]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[16]

Methodology:

  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a culture flask. After allowing them to adhere, treat with the desired concentrations of the test compounds for the chosen duration (e.g., 24 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin to detach them. Combine all cells from each treatment condition.[16]

  • Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifuging at approximately 670 x g for 5 minutes at room temperature.[16]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of fluorescently-labeled Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[17]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[17]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for comparing these compounds.

cisplatin_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Cisplatin Cisplatin DNA_Damage DNA Adducts (DNA Damage) Cisplatin->DNA_Damage Enters cell & forms adducts DDR DNA Damage Response (DDR) DNA_Damage->DDR p53 p53 Activation DDR->p53 Bax Bax Activation p53->Bax CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Cisplatin's apoptotic pathway via DNA damage.

indole_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Indole Indole Compound ROS ↑ Reactive Oxygen Species (ROS) Indole->ROS Bcl2 ↓ Anti-Apoptotic Proteins (Bcl-2, Survivin) Indole->Bcl2 Bax ↑ Pro-Apoptotic Proteins (Bax) Indole->Bax Mito_Stress Mitochondrial Stress ROS->Mito_Stress Bcl2->Mito_Stress inhibits Bax->Mito_Stress CytC Cytochrome c Release Mito_Stress->CytC Casp_Activation Caspase Activation CytC->Casp_Activation Apoptosis Apoptosis Casp_Activation->Apoptosis

Caption: Generalized apoptotic pathway for Indole compounds.

experimental_workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Treatment with: 1. Vehicle (Control) 2. Cisplatin 3. Indole Compound start->treatment incubation Incubate (e.g., 48 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubation->apoptosis analysis Data Analysis: - Calculate IC50 - Quantify Apoptosis viability->analysis apoptosis->analysis conclusion Comparative Efficacy Conclusion analysis->conclusion

References

Assessing the Selectivity of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic Acid for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cancer cell selectivity of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid. While direct experimental data for this specific compound is limited in publicly available literature, this document compiles and compares data from closely related 5-hydroxyindole-3-carboxylic acid derivatives and other indole-based compounds to provide a comprehensive assessment of its likely performance and mechanism of action.

Executive Summary

Indole derivatives represent a promising class of compounds with demonstrated cytotoxic effects against various cancer cell lines, often exhibiting a degree of selectivity for malignant cells over their normal counterparts. Studies on derivatives of 5-hydroxyindole-3-carboxylic acid, a close structural analog of the topic compound, have shown significant cytotoxicity against breast cancer cells (MCF-7) with no notable impact on normal human dermal fibroblasts[1]. This suggests a favorable selectivity profile for this class of compounds. The proposed mechanism for this selectivity involves the inhibition of survivin, an anti-apoptotic protein often overexpressed in cancer cells. This guide presents available quantitative data, detailed experimental protocols for assessing cytotoxicity, and visual representations of the underlying signaling pathways to aid in the evaluation of this compound as a potential cancer-selective therapeutic agent.

Quantitative Data Presentation

The following tables summarize the cytotoxic activity of various indole derivatives, including close analogs of this compound, against cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of 5-Hydroxyindole-3-Carboxylic Acid Derivatives

Compound IDSubstitutionCancer Cell LineIC50 (µM)Normal Cell LineCytotoxicity against Normal CellsReference
5d (ester)1-(4-methoxyphenyl), 2-methylMCF-7 (Breast)4.7Human Dermal FibroblastsNo significant cytotoxicity[1]
5a (ester)1-butyl, 2-methylMCF-7 (Breast)< 10Human Dermal FibroblastsNo significant cytotoxicity[1]
5l (ester)1-(4-methylbenzyl), 2-methylMCF-7 (Breast)< 10Human Dermal FibroblastsNo significant cytotoxicity[1]

Table 2: Comparative Cytotoxicity of Other Indole Derivatives

CompoundCancer Cell Line(s)IC50 (µM)Normal Cell Line(s)IC50 (µM)Reference
Indole-3-carboxylic acidA549 (Lung), MCF-7 (Breast)4.6 µg/ml, 12.9 µg/ml--[2]
T1089 (Indole-3-carboxylic acid derivative)A549 (Lung)33.4 ± 1.3--[3]
Indole-aryl-amide 2MCF7 (Breast), PC3 (Prostate)0.81, 2.13I407 (Embryonic intestinal)0.35[4]
Indole-aryl-amide 5HT29 (Colon)Not specifiedI407 (Embryonic intestinal)No effect[4]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer compounds.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding:

    • Plate cells (e.g., MCF-7 breast cancer cells and normal human dermal fibroblasts) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

    • Create a series of dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.

    • Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent).

    • Incubate the plates for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Mandatory Visualization

Signaling Pathway Diagram

The proposed mechanism of action for the selective cytotoxicity of 5-hydroxyindole-3-carboxylic acid derivatives involves the inhibition of the survivin signaling pathway. Survivin is an inhibitor of apoptosis protein (IAP) that is overexpressed in most cancers and is involved in both the control of cell division and inhibition of apoptosis.

survivin_pathway Survivin Signaling Pathway in Cancer cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrial Stress Mitochondrial Stress Cytochrome c Cytochrome c Mitochondrial Stress->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Survivin Survivin Survivin->Caspase-9 Inhibition Survivin->Caspase-3 Inhibition 5-Hydroxyindole-3-carboxylic acid derivatives 5-Hydroxyindole-3-carboxylic acid derivatives 5-Hydroxyindole-3-carboxylic acid derivatives->Survivin Inhibition

Caption: Proposed mechanism of 5-hydroxyindole-3-carboxylic acid derivatives via survivin inhibition.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for assessing the anticancer selectivity of a novel compound.

experimental_workflow Workflow for Assessing Cancer Cell Selectivity Compound Synthesis Compound Synthesis In vitro Cytotoxicity Screening In vitro Cytotoxicity Screening Compound Synthesis->In vitro Cytotoxicity Screening Cancer Cell Lines Cancer Cell Lines In vitro Cytotoxicity Screening->Cancer Cell Lines Normal Cell Lines Normal Cell Lines In vitro Cytotoxicity Screening->Normal Cell Lines Determine IC50 Values Determine IC50 Values Cancer Cell Lines->Determine IC50 Values Normal Cell Lines->Determine IC50 Values Selectivity Index Calculation Selectivity Index Calculation Determine IC50 Values->Selectivity Index Calculation Mechanism of Action Studies Mechanism of Action Studies Selectivity Index Calculation->Mechanism of Action Studies If selective Apoptosis Assays Apoptosis Assays Mechanism of Action Studies->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Western Blot (e.g., for Survivin) Western Blot (e.g., for Survivin) Mechanism of Action Studies->Western Blot (e.g., for Survivin)

Caption: A generalized experimental workflow for evaluating the selectivity of anticancer compounds.

Conclusion

The available evidence from studies on closely related 5-hydroxyindole-3-carboxylic acid derivatives strongly suggests that this compound is likely to exhibit selective cytotoxicity towards cancer cells. The demonstrated lack of significant toxicity in normal fibroblast cells, coupled with a plausible mechanism of action through the inhibition of the cancer-associated protein survivin, makes this compound and its analogs compelling candidates for further investigation in anticancer drug discovery. Future studies should focus on determining the specific IC50 values of this compound against a broader panel of cancer and normal cell lines to confirm its selectivity and to further elucidate its precise molecular targets and signaling pathways.

References

A Preclinical Perspective: Evaluating the Potential of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid and its Analogs in Breast Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against the Standard of Care

For Immediate Release: To Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical potential of 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid and related indole derivatives against the current standard of care for breast cancer. While in vivo efficacy data for this compound is not currently available in published literature, this analysis synthesizes the existing in vitro evidence for related compounds and contextualizes their potential within the landscape of established breast cancer therapies.

Executive Summary

The therapeutic landscape for breast cancer is continually evolving, with a persistent need for novel agents that can overcome resistance and offer improved safety profiles. Indole-based compounds have emerged as a promising class of molecules with diverse biological activities. This guide focuses on 5-hydroxyindole-3-carboxylic acid derivatives, which have demonstrated notable in vitro cytotoxicity against breast cancer cell lines, suggesting a potential mechanism of action through the inhibition of the anti-apoptotic protein survivin. This document presents the available preclinical data for these compounds and contrasts their proposed mechanism with the established therapeutic strategies for hormone receptor-positive (HR+) breast cancer, a common subtype of the disease.

In Vitro Efficacy of 5-Hydroxyindole-3-Carboxylic Acid Derivatives

While in vivo studies for this compound have not been reported, a recent study has synthesized and evaluated a series of related 5-hydroxyindole-3-carboxylic acid and ester derivatives for their cytotoxic effects against the MCF-7 human breast cancer cell line.[1][2] The half-maximal inhibitory concentration (IC50) values from this research are summarized below.

CompoundStructureIC50 (µM) against MCF-7 Cells
5d Ester derivative with a 4-methoxy group4.7[1][2]
5a Ester derivative< 10[1][2]
5l Ester derivative< 10[1][2]
Cisplatin (Control) -Not specified in detail, but used as a comparator[1]

Proposed Mechanism of Action: Survivin Inhibition

The anti-cancer potential of these 5-hydroxyindole-3-carboxylic acid derivatives is hypothesized to be linked to the inhibition of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1][2] Survivin is overexpressed in many cancers, including breast cancer, and is involved in both the inhibition of apoptosis and the regulation of cell division. By targeting survivin, these compounds may induce apoptosis in cancer cells, a distinct mechanism compared to many standard-of-care therapies.

survivin_pathway Apoptotic_Stimuli Apoptotic Stimuli (e.g., Chemotherapy, DNA damage) Mitochondria Mitochondria Apoptotic_Stimuli->Mitochondria activates Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 activates Active_Caspase3 Active Caspase-3 Active_Caspase9->Active_Caspase3 activates Caspase3 Pro-Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis executes Survivin Survivin Survivin->Active_Caspase9 inhibits Indole_Derivative 5-Hydroxyindole-3- carboxylic acid derivative Indole_Derivative->Survivin inhibits

Caption: Proposed mechanism of action via survivin inhibition.

Standard of Care: Hormone Receptor-Positive (HR+) Breast Cancer

A significant proportion of breast cancers are hormone receptor-positive, meaning their growth is fueled by hormones like estrogen. The standard of care for this subtype typically involves endocrine therapy, often in combination with targeted agents.

Treatment ModalityExamplesMechanism of Action
Selective Estrogen Receptor Modulators (SERMs) TamoxifenCompetitively binds to estrogen receptors, blocking estrogen's proliferative signals.
Aromatase Inhibitors (AIs) Anastrozole, Letrozole, ExemestaneInhibit the aromatase enzyme, thereby reducing the production of estrogen in postmenopausal women.
Selective Estrogen Receptor Degraders (SERDs) FulvestrantBinds to and promotes the degradation of the estrogen receptor.
CDK4/6 Inhibitors Palbociclib, Ribociclib, AbemaciclibInhibit cyclin-dependent kinases 4 and 6, which are key regulators of the cell cycle, thereby halting cell proliferation. Often used in combination with endocrine therapy.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The in vitro cytotoxicity of the 5-hydroxyindole-3-carboxylic acid derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol Outline:

  • Cell Seeding: MCF-7 breast cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[3][4][5]

Future Directions: A General Workflow for In Vivo Efficacy Studies

To ascertain the therapeutic potential of this compound or its analogs, in vivo studies are imperative. A typical experimental workflow for a breast cancer xenograft model is outlined below.

xenograft_workflow Cell_Culture 1. Cell Culture (e.g., MCF-7) Tumor_Implantation 3. Tumor Cell Implantation (Subcutaneous or Orthotopic) Cell_Culture->Tumor_Implantation Animal_Model 2. Animal Model (Immunocompromised Mice) Animal_Model->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring (Calipers, Imaging) Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Treatment Administration (Vehicle, Standard of Care, Investigational Compound) Randomization->Treatment Monitoring 7. Efficacy & Toxicity Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 8. Study Endpoint & Analysis (Tumor Excision, Biomarker Analysis) Monitoring->Endpoint

Caption: General workflow for a breast cancer xenograft study.

Comparative Outlook and Future Directions

The preliminary in vitro data on 5-hydroxyindole-3-carboxylic acid derivatives suggest a promising avenue for the development of novel anti-cancer agents. Their potential to induce apoptosis through survivin inhibition presents a mechanism that could be effective in tumors resistant to therapies that primarily target cell cycle progression or hormonal signaling.

However, it is crucial to underscore that these findings are at a very early stage. The lack of in vivo data for this compound and its analogs means that their efficacy, safety, and pharmacokinetic profiles in a living organism are unknown.

Key Comparison Points:

  • Mechanism of Action: 5-hydroxyindole-3-carboxylic acid derivatives are proposed to be pro-apoptotic, directly targeting a key survival protein in cancer cells. In contrast, the standard of care for HR+ breast cancer primarily focuses on inhibiting the proliferative signals driven by estrogen or halting the cell cycle.

  • Potential for Synergy: The distinct mechanism of action of these indole derivatives suggests they could be used in combination with standard-of-care therapies to achieve synergistic effects or to overcome acquired resistance.

  • Need for In Vivo Validation: The promising in vitro cytotoxicity of these compounds must be validated in animal models. Such studies will be essential to determine if their in vitro potency translates to in vivo anti-tumor activity and to assess their safety profile relative to established treatments.

References

A Comparative Guide to the Cross-Resistance Profile of Cancer Cells to 5-Hydroxyindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cross-resistance profile of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid is limited in publicly available literature. This guide provides a comparative analysis based on the known mechanisms of action and resistance profiles of the broader class of 5-hydroxyindole and indole-based anticancer agents. The information presented herein is intended to serve as a foundational resource for hypothesis generation and experimental design.

Introduction to 5-Hydroxyindole Derivatives in Oncology

Indole derivatives represent a significant class of heterocyclic compounds that have been extensively investigated for their therapeutic potential, with several indole-based drugs approved for clinical use in oncology. The 5-hydroxyindole scaffold, in particular, is a key pharmacophore in a variety of biologically active molecules. While the specific anticancer profile of this compound is not well-documented, related compounds have demonstrated efficacy through various mechanisms, primarily by acting as tubulin polymerization inhibitors and survivin inhibitors. Understanding these mechanisms is crucial for predicting and evaluating potential cross-resistance profiles.

Potential Mechanisms of Action of 5-Hydroxyindole Derivatives

Based on the activities of structurally related indole compounds, two primary mechanisms of action can be hypothesized for this compound:

  • Tubulin Polymerization Inhibition: Many indole derivatives function as microtubule-targeting agents. They can disrupt the dynamics of microtubule assembly and disassembly, which is critical for mitotic spindle formation and cell division. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[1][2][3][4][5]

  • Survivin Inhibition: Survivin is a member of the inhibitor of apoptosis protein (IAP) family that is overexpressed in many cancers and is associated with resistance to chemotherapy and radiation.[6][7][8][9][10] Some indole-containing compounds have been shown to inhibit survivin, thereby promoting apoptosis and sensitizing cancer cells to other anticancer agents.

Anticipated Cross-Resistance Profiles

Cross-resistance occurs when cancer cells develop resistance to one drug and, as a result, become resistant to other drugs, often those with a similar mechanism of action or cellular target. Based on the potential mechanisms of action of 5-hydroxyindole derivatives, cancer cells resistant to these compounds may exhibit cross-resistance to other agents targeting microtubule dynamics or the survivin pathway.

Table 1: Potential Cross-Resistance Profile Based on Mechanism of Action
Mechanism of ActionDrug Class with Potential Cross-ResistanceExamples of DrugsUnderlying Resistance Mechanisms
Tubulin Polymerization Inhibition Microtubule-Targeting AgentsPaclitaxel, Docetaxel, Vincristine, VinblastineAlterations in tubulin isotype expression, mutations in tubulin genes, overexpression of drug efflux pumps (e.g., P-glycoprotein).
Survivin Inhibition Other Survivin Inhibitors, Apoptosis InducersYM155, Terameprocol, Doxorubicin, CisplatinUpregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), alterations in downstream apoptotic signaling pathways, activation of pro-survival pathways (e.g., NF-κB).[6][10]

Experimental Protocols for Determining Cross-Resistance

To experimentally validate the cross-resistance profile of cancer cells to this compound, a series of in vitro assays can be performed.

Development of Drug-Resistant Cell Lines
  • Cell Line Selection: Choose a panel of cancer cell lines relevant to the intended therapeutic area.

  • Dose Escalation: Culture the parental cancer cell lines in the presence of gradually increasing concentrations of this compound over a prolonged period.

  • Selection of Resistant Clones: Isolate and expand clones that demonstrate a significant increase in the half-maximal inhibitory concentration (IC50) compared to the parental cell line. A 3- to 10-fold increase in IC50 is generally considered indicative of resistance.[11]

Assessment of Cross-Resistance
  • Cell Viability Assays: Treat both the parental and the resistant cell lines with a range of concentrations of this compound and other chemotherapeutic agents (as listed in Table 1).

  • IC50 Determination: Use a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay (e.g., resazurin) to determine the cell viability after 48-72 hours of drug exposure.[12] Calculate the IC50 values for each drug in both cell lines.

  • Resistance Factor (RF): Calculate the RF for each drug by dividing the IC50 in the resistant cell line by the IC50 in the parental cell line. An RF greater than 1 indicates resistance.

Table 2: Example Data from a Cross-Resistance Study
DrugParental Cell Line IC50 (µM)Resistant Cell Line IC50 (µM)Resistance Factor (RF)
This compound1.518.012.0
Paclitaxel0.010.1515.0
Vincristine0.0050.0816.0
YM155 (Survivin Inhibitor)0.050.612.0
Doxorubicin0.11.212.0
Cisplatin1.01.51.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizing Potential Mechanisms and Workflows

Signaling Pathways

The following diagrams illustrate the potential signaling pathways targeted by 5-hydroxyindole derivatives.

Potential Signaling Pathway of 5-Hydroxyindole Derivatives cluster_0 Microtubule Dynamics cluster_1 Survivin Pathway Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Arrest Mitotic Arrest Microtubules->Mitotic Arrest Survivin Survivin Caspase-9 Caspase-9 Survivin->Caspase-9 Inhibition Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis 5-Hydroxyindole Derivative 5-Hydroxyindole Derivative 5-Hydroxyindole Derivative->Microtubules Inhibition of Polymerization 5-Hydroxyindole Derivative->Survivin Inhibition Mitotic Arrest->Apoptosis

Caption: Potential mechanisms of action of 5-hydroxyindole derivatives.

Experimental Workflow

The diagram below outlines a typical workflow for assessing the cross-resistance profile of a compound.

Experimental Workflow for Cross-Resistance Profiling Start Start Parental Cancer Cell Line Parental Cancer Cell Line Start->Parental Cancer Cell Line Develop Resistant Cell Line Develop Resistant Cell Line Parental Cancer Cell Line->Develop Resistant Cell Line Continuous Drug Exposure Treat with Drug Panel Treat with Drug Panel Parental Cancer Cell Line->Treat with Drug Panel Resistant Cancer Cell Line Resistant Cancer Cell Line Develop Resistant Cell Line->Resistant Cancer Cell Line Resistant Cancer Cell Line->Treat with Drug Panel Cell Viability Assay Cell Viability Assay Treat with Drug Panel->Cell Viability Assay Determine IC50 Values Determine IC50 Values Cell Viability Assay->Determine IC50 Values Calculate Resistance Factor Calculate Resistance Factor Determine IC50 Values->Calculate Resistance Factor Analyze Cross-Resistance Profile Analyze Cross-Resistance Profile Calculate Resistance Factor->Analyze Cross-Resistance Profile End End Analyze Cross-Resistance Profile->End

Caption: Workflow for determining cross-resistance profiles.

Conclusion

References

A Comparative Analysis of the Antihypertensive Properties of Indole-3-Carboxylic Acid Derivatives and Losartan

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the antihypertensive effects of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid is not available in the current scientific literature. This guide provides a comparative analysis based on a closely related class of compounds, novel indole-3-carboxylic acid derivatives, which have been evaluated for their potential as antihypertensive agents and compared to the established drug, losartan.

Introduction

Hypertension is a critical risk factor for a variety of cardiovascular diseases. A key therapeutic strategy in its management involves the antagonism of the renin-angiotensin-aldosterone system (RAAS). Losartan, the first orally active nonpeptide angiotensin II receptor antagonist, has been a cornerstone in hypertension treatment. It selectively blocks the Angiotensin II Type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1][2] Recent research has explored novel compounds, including derivatives of indole-3-carboxylic acid, as potential AT1 receptor antagonists with improved efficacy.[3] This guide provides a detailed comparison of the antihypertensive effects, mechanism of action, and relevant experimental data for these indole-3-carboxylic acid derivatives and losartan.

Mechanism of Action: A Shared Target

Both losartan and the novel indole-3-carboxylic acid derivatives exert their antihypertensive effects by targeting the AT1 receptor.[3] Angiotensin II, a potent vasoconstrictor, binds to the AT1 receptor, initiating a signaling cascade that leads to increased blood pressure. By acting as competitive antagonists at this receptor, both classes of compounds prevent the binding of angiotensin II, leading to vasodilation and a reduction in blood pressure.[3]

The signaling pathway of the AT1 receptor is a critical aspect of their mechanism. The binding of Angiotensin II to the AT1 receptor activates the Gq/11 family of G proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), culminating in physiological responses such as vasoconstriction.[4]

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Pharmacological Intervention Angiotensin II Angiotensin II AT1 Receptor AT1 Receptor Angiotensin II->AT1 Receptor Binds to Gq/11 Protein Gq/11 Protein AT1 Receptor->Gq/11 Protein Activates PLC PLC Gq/11 Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC Activation PKC Activation DAG->PKC Activation Vasoconstriction Vasoconstriction Ca2+ release->Vasoconstriction PKC Activation->Vasoconstriction Losartan / Indole-3-carboxylic acid derivatives Losartan / Indole-3-carboxylic acid derivatives Losartan / Indole-3-carboxylic acid derivatives->AT1 Receptor Antagonizes

Figure 1: Angiotensin II Type 1 (AT1) Receptor Signaling Pathway and Point of Antagonism.

Comparative Efficacy: In Vitro and In Vivo Data

In Vitro AT1 Receptor Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. Studies have shown that novel indole-3-carboxylic acid derivatives exhibit a high nanomolar affinity for the AT1 receptor, which is comparable to that of losartan.[3]

Table 1: In Vitro AT1 Receptor Binding Affinity

CompoundAssay TypeParameterValue
Novel Indole-3-carboxylic acid derivatives Radioligand Binding ([¹²⁵I]-Angiotensin II)Affinity (Ki)High nanomolar range[3]
Losartan Radioligand Binding ([³H]-Angiotensin II)pKi7.17 ± 0.07[5]
In Vivo Antihypertensive Effects in Spontaneously Hypertensive Rats (SHRs)

The spontaneously hypertensive rat (SHR) is a widely used animal model for studying essential hypertension.[6] In vivo studies have demonstrated the potent antihypertensive effects of both losartan and the novel indole-3-carboxylic acid derivatives in this model.

One study revealed that oral administration of a novel indole-3-carboxylic acid derivative at a dose of 10 mg/kg resulted in a maximum decrease in blood pressure of 48 mm Hg, with the antihypertensive effect lasting for 24 hours. This was reported to be superior to the effects of losartan under similar conditions.[3] Losartan, administered to SHRs at doses ranging from 10 to 30 mg/kg/day, has been shown to significantly inhibit the elevation of blood pressure.[7][8][9]

Table 2: In Vivo Antihypertensive Effects in Spontaneously Hypertensive Rats (SHRs)

CompoundDoseRoute of AdministrationMaximum Blood Pressure ReductionDuration of Action
Novel Indole-3-carboxylic acid derivative 10 mg/kgOral48 mm Hg[3]24 hours[3]
Losartan 20 mg/kg/dayOralSignificant inhibition of BP elevation[7]~24 hours[10]

Experimental Protocols

Protocol 1: In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats

This protocol outlines the methodology for assessing the antihypertensive effects of test compounds in an established animal model of hypertension.

Objective: To measure the effect of orally administered test compounds on the blood pressure of spontaneously hypertensive rats.

Materials:

  • Spontaneously Hypertensive Rats (SHRs)

  • Test compounds (Novel indole-3-carboxylic acid derivative, Losartan)

  • Vehicle (e.g., saline)

  • Oral gavage needles

  • Blood pressure measurement system (e.g., tail-cuff method or invasive intra-arterial catheter)[11][12]

  • Animal restraining devices (for tail-cuff method)

  • Anesthesia (for invasive method, e.g., urethane or pentobarbital sodium)[11]

  • Data acquisition system

Procedure:

  • Animal Acclimatization: House male SHRs under standard laboratory conditions for at least one week before the experiment.

  • Baseline Blood Pressure Measurement: Measure the baseline systolic blood pressure of the rats for several consecutive days to obtain a stable reading.

  • Grouping: Randomly divide the animals into three groups: Vehicle control, Losartan-treated, and Indole-3-carboxylic acid derivative-treated.

  • Compound Administration: Administer the respective compounds or vehicle orally via gavage at the specified doses.

  • Blood Pressure Monitoring:

    • Tail-Cuff Method (Non-invasive): At predetermined time points (e.g., 2, 4, 6, 8, and 24 hours) post-administration, place the rats in restrainers and measure their systolic blood pressure using the tail-cuff method.

    • Intra-arterial Catheter Method (Invasive): For continuous and more precise measurements, anesthetize the rats and surgically implant a catheter into the carotid or femoral artery.[11][13] Connect the catheter to a pressure transducer to record blood pressure continuously.

  • Data Analysis: Calculate the change in blood pressure from baseline for each group at each time point. Use appropriate statistical methods (e.g., ANOVA) to compare the effects of the different treatments.

Start Start Acclimatize SHRs Acclimatize SHRs Start->Acclimatize SHRs Measure Baseline BP Measure Baseline BP Acclimatize SHRs->Measure Baseline BP Randomize into Groups Randomize into Groups Measure Baseline BP->Randomize into Groups Administer Vehicle Administer Vehicle Randomize into Groups->Administer Vehicle Control Administer Losartan Administer Losartan Randomize into Groups->Administer Losartan Group 1 Administer Indole Derivative Administer Indole Derivative Randomize into Groups->Administer Indole Derivative Group 2 Monitor BP (Time points) Monitor BP (Time points) Administer Vehicle->Monitor BP (Time points) Administer Losartan->Monitor BP (Time points) Administer Indole Derivative->Monitor BP (Time points) Data Analysis Data Analysis Monitor BP (Time points)->Data Analysis End End Data Analysis->End

Figure 2: Workflow for In Vivo Antihypertensive Study in SHRs.

Protocol 2: In Vitro AT1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the AT1 receptor.

Objective: To quantify the binding affinity (Ki) of test compounds for the human AT1 receptor.

Materials:

  • Cell membranes expressing the human AT1 receptor (e.g., from transfected CHO or HEK cells)[14]

  • Radioligand (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II)[14]

  • Test compounds (Novel indole-3-carboxylic acid derivative, Losartan)

  • Non-specific binding control (e.g., 1 µM Angiotensin II)[14]

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[5]

  • 96-well plates

  • Glass fiber filters (e.g., GF/C)

  • Cell harvester/vacuum filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from cultured cells expressing the AT1 receptor.[4][14]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: Non-specific binding control, radioligand, and membrane suspension.

    • Competition Binding: Serial dilutions of the test compound, radioligand, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[14]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

While direct evidence for the antihypertensive effects of this compound is lacking, research on related indole-3-carboxylic acid derivatives suggests a promising new class of AT1 receptor antagonists. These compounds demonstrate a mechanism of action similar to losartan and exhibit comparable, if not superior, antihypertensive efficacy in preclinical models. Further investigation into the structure-activity relationship and pharmacokinetic profiles of these indole derivatives is warranted to fully elucidate their therapeutic potential in the management of hypertension.

References

Evaluating the Synergistic Potential of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic Acid with Other Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental evidence on the synergistic effects of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid in combination with other drugs is not currently available in the public domain, the therapeutic potential of the broader class of indole-3-carboxylic acid derivatives has been explored. This guide provides a comparative analysis based on a key study investigating the synergistic activity of a closely related compound, Indole-3-carboxylic acid, with the chemotherapeutic agent Doxorubicin. The findings from this research offer valuable insights into the potential mechanisms and synergistic outcomes that could be investigated for this compound.

Synergistic Effects of Indole-3-Carboxylic Acid with Doxorubicin

A recent study has demonstrated that Indole-3-carboxylic acid can enhance the anti-cancer efficacy of Doxorubicin in a colorectal cancer model. The primary mechanism underlying this synergy is the induction of cellular senescence, a state of irreversible cell cycle arrest. This combination therapy presents a promising strategy to potentially lower the required therapeutic dose of Doxorubicin, thereby mitigating its associated dose-dependent toxicities.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the study on the combination of Indole-3-carboxylic acid and Doxorubicin in the LS180 colorectal cancer cell line.

Parameter Treatment Group Result Significance
Cell Proliferation (CCK-8 Assay) Doxorubicin + Indole-3-carboxylic acidSignificant decrease compared to Doxorubicin aloneEnhanced inhibition of cancer cell growth[1]
Colony Formation Doxorubicin + Indole-3-carboxylic acidSignificant reduction in colony numbers compared to Doxorubicin aloneIncreased suppression of clonogenic survival of cancer cells[1]
Senescence-Associated β-galactosidase (SA-β-gal) Staining Doxorubicin + Indole-3-carboxylic acidIncreased percentage of SA-β-gal positive cells compared to Doxorubicin alonePotentiation of Doxorubicin-induced cellular senescence[1]
Senescence-Associated Heterochromatin Foci (SAHF) Doxorubicin + Indole-3-carboxylic acidIncreased formation of SAHF compared to Doxorubicin aloneEnhanced induction of a key marker of senescence[1]
p21 Protein Expression (Western Blot) Doxorubicin + Indole-3-carboxylic acidUpregulation of p21 protein levels compared to Doxorubicin alonePromotion of cell cycle arrest and senescence[1]
Tumor Growth (Xenograft Mouse Model) Doxorubicin + Indole-3-carboxylic acidSignificant reduction in tumor volume and weight compared to Doxorubicin aloneEnhanced in vivo anti-tumor efficacy[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of Indole-3-carboxylic acid and Doxorubicin synergy.

Cell Culture and Treatment

LS180 human colorectal adenocarcinoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For combination studies, cells were treated with Doxorubicin to induce senescence, followed by treatment with Indole-3-carboxylic acid.

Cell Proliferation Assays
  • CCK-8 Assay: Cell viability was assessed using the Cell Counting Kit-8 (CCK-8). Cells were seeded in 96-well plates and treated with the respective drug combinations. At the end of the treatment period, CCK-8 solution was added to each well, and the absorbance was measured at 450 nm to determine the extent of cell proliferation.[1]

  • Colony Formation Assay: Cells were seeded at a low density in 6-well plates and treated with the drug combinations. The medium was changed every 3 days. After a designated period, the colonies were fixed with methanol and stained with crystal violet. The number of colonies was then counted.[1]

Senescence Assays
  • SA-β-gal Staining: Senescence-associated β-galactosidase activity was detected using a commercial staining kit. Cells were fixed and incubated with the staining solution at 37°C overnight. The percentage of blue-stained (senescent) cells was determined by microscopy.[1]

  • Immunofluorescence for SAHF: Senescence-associated heterochromatin foci were visualized by immunofluorescence. Cells were fixed, permeabilized, and stained with DAPI to visualize the characteristic punctate pattern of heterochromatin in senescent cells.[1]

Western Blot Analysis

Protein expression levels of key senescence markers, such as p21 and p53, were analyzed by Western blotting. Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies. Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system.[1]

In Vivo Xenograft Model

Female nude mice were subcutaneously injected with LS180 cells. Once the tumors reached a palpable size, the mice were randomly assigned to different treatment groups: control, Doxorubicin alone, Indole-3-carboxylic acid alone, and the combination of Doxorubicin and Indole-3-carboxylic acid. Tumor volume and body weight were measured regularly throughout the study. At the end of the experiment, the tumors were excised and weighed.[1]

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for Evaluating Synergy

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture LS180 Cell Culture treatment Drug Treatment (Doxorubicin +/- Indole-3-carboxylic acid) cell_culture->treatment proliferation_assays Proliferation Assays (CCK-8, Colony Formation) treatment->proliferation_assays senescence_assays Senescence Assays (SA-β-gal, SAHF) treatment->senescence_assays protein_analysis Protein Analysis (Western Blot for p21, p53) treatment->protein_analysis evaluation Evaluation of Synergistic Effect proliferation_assays->evaluation senescence_assays->evaluation protein_analysis->evaluation xenograft Xenograft Mouse Model (LS180 cells) in_vivo_treatment In Vivo Treatment xenograft->in_vivo_treatment tumor_measurement Tumor Growth Measurement in_vivo_treatment->tumor_measurement endpoint_analysis Endpoint Analysis (Tumor Weight) tumor_measurement->endpoint_analysis endpoint_analysis->evaluation

Caption: Experimental workflow for assessing the synergy between Doxorubicin and Indole-3-carboxylic acid.

Proposed Signaling Pathway for Synergy

signaling_pathway Dox Doxorubicin DNA_damage DNA Damage Dox->DNA_damage ICA Indole-3-carboxylic acid p21 p21 Upregulation ICA->p21 Enhances p53 p53 Activation DNA_damage->p53 p53->p21 Senescence Cellular Senescence p21->Senescence

Caption: Proposed pathway for Indole-3-carboxylic acid enhancing Doxorubicin-induced senescence.

Conclusion and Future Directions

The synergistic interaction between Indole-3-carboxylic acid and Doxorubicin in colorectal cancer models provides a strong rationale for investigating the potential of other indole-3-carboxylic acid derivatives, including this compound, in combination therapies. The induction of cellular senescence appears to be a key mechanism driving this synergy.

Future research should focus on directly evaluating the synergistic potential of this compound with a range of standard chemotherapeutic agents and targeted therapies across various cancer types. Such studies should employ the rigorous experimental protocols outlined in this guide to quantify synergistic effects and elucidate the underlying molecular mechanisms. This will be crucial in determining the clinical translatability of these findings and in the development of more effective and less toxic cancer combination therapies.

References

Safety Operating Guide

5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper Disposal of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic Acid

For Immediate Use by Laboratory Professionals

I. Hazard Assessment and Personal Protective Equipment (PPE)

Based on data from similar indole-carboxylic acids, it is prudent to assume that this compound may cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, appropriate personal protective equipment must be worn at all times when handling the compound for disposal.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or glasses.
Hand Protection Chemically impermeable gloves (e.g., nitrile).
Body Protection Laboratory coat or other protective clothing.
Respiratory Use in a well-ventilated area, such as a fume hood.[1][5] If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
II. Step-by-Step Disposal Protocol

Disposal of this compound and its contaminated materials must adhere to local, state, and federal regulations.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][6]

  • Waste Collection:

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and contaminated PPE.[6]

    • Place all waste into a designated, chemically resistant container with a secure lid to prevent leaks or spills.[6]

  • Container Labeling:

    • Clearly label the waste container with the words "Hazardous Waste ".[6][7]

    • Include the full chemical name: "This compound ".[6]

    • List all components of the waste mixture, including solvents and their approximate percentages.[7]

    • Indicate the associated hazards (e.g., Irritant, Toxic).[8]

    • Note the date when the container was first used for waste accumulation.

  • Waste Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated "Satellite Accumulation Area" (SAA).[6][8]

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[2][9]

    • Segregate the waste container from other incompatible waste streams to prevent accidental reactions.[7][10]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company.[1][2][3][6][9][11]

    • Provide the disposal company with a complete and accurate description of the waste.

III. Emergency Procedures
  • Spills: In case of a spill, ensure the area is well-ventilated. Wearing appropriate PPE, sweep up solid material and place it into the designated hazardous waste container.[1][9] Avoid generating dust.[1][9]

  • Personal Contact:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][2][9] Seek medical attention.[1][2][9]

    • Skin: Wash off immediately with plenty of soap and water.[1][2][9] Remove contaminated clothing.[1][2][9] Seek medical attention if irritation occurs.[1][2][9]

    • Inhalation: Move to fresh air.[1][2][9] If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][2][9]

    • Ingestion: Do NOT induce vomiting.[9] Rinse mouth and call a physician or poison control center immediately.[1][2][9]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe no_drain Do NOT dispose down the drain. start->no_drain no_trash Do NOT dispose in regular trash. start->no_trash collect_waste Collect all waste (solid & liquid) into a compatible, sealable container. ppe->collect_waste label_container Label container: 'Hazardous Waste' Full Chemical Name Associated Hazards collect_waste->label_container store_waste Store sealed container in a designated Satellite Accumulation Area (SAA). label_container->store_waste check_compat Ensure segregation from incompatible materials. store_waste->check_compat contact_ehs Contact EHS or licensed waste disposal company. check_compat->contact_ehs end Professional Disposal contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.